5-Chlorodescyano Citalopram Oxalate
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
3-[5-chloro-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO.C2H2O4/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19;3-1(4)2(5)6/h4-9,12H,3,10-11,13H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTMNENXWJCPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747324 | |
| Record name | Oxalic acid--3-[5-chloro-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64169-46-6 | |
| Record name | Oxalic acid--3-[5-chloro-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chlorodescyano Citalopram Oxalate CAS 64169-46-6
Executive Summary
In the development and quality control of Selective Serotonin Reuptake Inhibitors (SSRIs), specifically Citalopram and Escitalopram, the management of related substances is a critical compliance requirement (ICH Q3A/B). 5-Chlorodescyano Citalopram Oxalate (CAS 64169-46-6), pharmacopoeially designated as Citalopram EP Impurity E , represents a specific structural analog where the characteristic nitrile group is substituted by a chlorine atom.
This guide provides a comprehensive technical analysis of this impurity, detailing its synthesis as a reference standard, its mechanism of formation during API manufacturing, and validated analytical protocols for its detection.
Chemical Identity & Characterization
This compound serves as a primary reference standard for establishing the purity of Citalopram Hydrobromide and Escitalopram Oxalate API.
| Attribute | Specification |
| Chemical Name | 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-5-chloro-1,3-dihydroisobenzofuran oxalate |
| Common Name | Citalopram EP Impurity E; 5-Chloro Analog of Citalopram |
| CAS Number | 64169-46-6 (Oxalate salt); 64169-45-5 (Free base) |
| Molecular Formula | C₁₉H₂₁ClFNO[1][2][3][4][5][6][7][8][9][10][] • C₂H₂O₄ |
| Molecular Weight | 333.83 (Free Base) + 90.03 (Oxalate) = 423.86 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in Water |
Mechanism of Formation & Synthesis
Root Cause in API Manufacturing
The presence of 5-Chlorodescyano Citalopram in the final drug substance typically originates from upstream raw material impurities.
-
Starting Material Contamination: The primary starting material for Citalopram is 5-cyanophthalide . If this material is contaminated with 5-chlorophthalide (a byproduct of phthalide synthesis), the chlorine substituent persists through the Grignard additions and cyclization, resulting in Impurity E.
-
Failure of Cyanation: In processes where the cyano group is introduced late (e.g., via Rosenmund-von Braun reaction on a 5-bromo or 5-chloro precursor), incomplete conversion or residual starting material leads to halogenated impurities.
Synthesis of Reference Standard (Protocol)
To validate analytical methods, researchers must synthesize this impurity in high purity (>98%). The most robust route mimics the Citalopram synthesis but deliberately utilizes 5-chlorophthalide as the scaffold.
Step-by-Step Methodology:
-
Grignard Addition 1:
-
Grignard Addition 2:
-
Cyclization:
-
Reagents: 70% Sulfuric Acid or Methanesulfonyl chloride (MsCl) with TEA.
-
Conditions: Heating (80°C for acid) or 0°C (for MsCl).
-
Outcome: Ring closure to form the isobenzofuran core (5-Chlorodescyano Citalopram base).
-
-
Salt Formation:
-
Dissolve free base in acetone/ethanol. Add stoichiometric oxalic acid. Crystallize to obtain CAS 64169-46-6.
-
Visualization of Synthesis Pathway
Figure 1: Targeted synthesis of this compound for use as a reference standard.
Analytical Strategy: Detection & Quantification
Distinguishing the 5-chloro analog (Impurity E) from the parent drug (Citalopram) and the 5-bromo analog (Impurity F) is challenging due to structural similarity. The chlorine atom is less polar than the cyano group, typically increasing retention time in Reversed-Phase HPLC.
Validated HPLC Protocol
This method is adapted from European Pharmacopoeia (EP) monographs, optimized for high-resolution separation of halogenated impurities.
| Parameter | Condition |
| Column | C18 End-capped (e.g., Zorbax Eclipse XDB-C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Buffer: 25 mM Phosphate Buffer (pH 3.0) + 0.1% Triethylamine |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Profile | T(min) : 0→5 (20% B); 5→25 (20%→45% B); 25→35 (45% B); 35→40 (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 45°C |
| Detection | UV @ 239 nm (Isosbestic point) |
| Injection Vol | 10 µL |
Mass Spectrometry Identification
For definitive identification (e.g., in LC-MS/MS), the chlorine isotope pattern is diagnostic.
-
Parent Ion (M+H)+: m/z ~334.1 (³⁵Cl) and ~336.1 (³⁷Cl).
-
Isotope Ratio: The M+2 peak should be approximately 33% of the M peak intensity, confirming the presence of a single chlorine atom.
-
Fragmentation: Loss of the dimethylamine group (neutral loss of 45 Da) is common, similar to Citalopram.
Analytical Workflow Diagram
Figure 2: Analytical workflow for the identification and quantification of Impurity E.
Toxicology & Structure-Activity Relationship (SAR)
While 5-Chlorodescyano Citalopram is an impurity, understanding its biological impact is vital for safety assessments.
-
SERT Selectivity: The 5-position substituent on the phthalane ring is crucial for high-affinity binding to the Serotonin Transporter (SERT). The cyano group (-CN) provides optimal electronic and steric properties.
-
Halogen Substitution: Substitution with Chlorine (-Cl) alters the electron density and lipophilicity. SAR studies generally indicate that while halogenated analogs retain some SERT affinity, they are significantly less potent than the cyano-parent.
-
Safety Limits: Under ICH Q3B(R2), this impurity must be reported if >0.05% and identified/qualified if >0.10% (or 1.0 mg daily intake, whichever is lower).
References
-
European Pharmacopoeia Commission. (2024). Citalopram Hydrobromide Monograph 2203. European Directorate for the Quality of Medicines (EDQM).
-
International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Products Q3B(R2). ICH Guidelines.
-
Bøgesø, K. P. (1982). Neuroleptic and antidepressant activity of some 1-substituted 1-phenyl-1,3-dihydroisobenzofurans. Journal of Medicinal Chemistry, 25(6), 769-772. (Foundational SAR data for phthalane derivatives).
-
U.S. Pharmacopeia (USP). (2023). Escitalopram Oxalate Monograph: Related Compounds. USP-NF.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Quality Control Chemicals (QCC) [qcchemical.com]
- 3. veeprho.com [veeprho.com]
- 4. Citalopram EP Impurity D - SRIRAMCHEM [sriramchem.com]
- 5. Escitalopram oxalate, (+)-(S)-Citalopram oxalate, MLD-55, Lu-26-054-0, Entact, Gaudium, Lexapro, Cipralex-药物合成数据库 [drugfuture.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Citalopram EP Impurity D - Opulent Pharma [opulentpharma.com]
- 8. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]
molecular weight of 5-Chlorodescyano Citalopram Oxalate
The following technical guide details the molecular characteristics, formation mechanisms, and analytical profiling of 5-Chlorodescyano Citalopram Oxalate.
Pharmacopoeial Identity: EP Impurity E / USP Related Compound G (Oxalate)
Executive Summary: Core Physicochemical Data
This compound is a critical process-related impurity found in the synthesis of the antidepressant Citalopram (and its S-enantiomer, Escitalopram). It is structurally characterized by the substitution of the nitrile (-CN) group at position 5 of the isobenzofuran ring with a chlorine (-Cl) atom.
| Parameter | Technical Specification |
| Molecular Weight | 423.86 g/mol |
| Chemical Formula | |
| CAS Number | 64169-46-6 (Oxalate Salt) 64169-45-5 (Free Base) |
| IUPAC Name | 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-5-chlorophthalan oxalate |
| Pharmacopoeial Designation | EP Impurity E (European Pharmacopoeia) USP Related Compound G (United States Pharmacopeia)* |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, DMSO; sparingly soluble in water |
*Note: USP General Chapters often supply Related Compound G as the Hydrobromide salt. Ensure verification of the counter-ion (Oxalate vs. HBr) when calculating stoichiometry for quantitative assays.
Structural Elucidation & Molecular Topology
The molecule retains the core bicyclic phthalane structure of the parent drug but exhibits significantly altered polarity due to the chloro-substitution. This modification increases the lipophilicity of the impurity relative to the parent Citalopram.
Molecular Composition Breakdown[4]
-
Citalopram Backbone (
): The parent molecule contains a cyano group ( ). -
Impurity Modification (
): The cyano carbon is lost, replaced by Chlorine.-
Mass Shift: Loss of -CN (26.02 Da) + Gain of -Cl (35.45 Da)
Net increase of +9.43 Da in the free base.
-
-
Oxalate Counter-ion: The tertiary amine on the propyl chain is protonated by oxalic acid (
, MW 90.03), stabilizing the molecule in a 1:1 stoichiometric salt form.
Structural Topology Diagram
The following diagram illustrates the structural relationship and the specific substitution point distinguishing the impurity from the API (Active Pharmaceutical Ingredient).
Figure 1: Structural derivation of the 5-chloro impurity from the parent scaffold and subsequent salt formation.
Formation Mechanism & Synthesis Pathways[3][4]
Understanding the origin of 5-Chlorodescyano Citalopram is essential for process control. It is rarely a degradation product of the final API; rather, it is a process-related impurity stemming from the starting materials.
The "Competitive Precursor" Pathway
The synthesis of Citalopram typically involves two successive Grignard reactions on a phthalide precursor.
-
Standard Route: Starts with 5-Cyanophthalide .
-
Impurity Route: If the starting material is contaminated with 5-Chlorophthalide , the entire reaction sequence proceeds identically, carrying the chlorine atom through to the final isolation.
Key Insight: The 5-chlorophthalide impurity often arises during the synthesis of 5-cyanophthalide (via cyanation of 5-bromophthalide) if copper(I) chloride is used or if chloride ions are present in the reaction matrix, leading to halogen exchange.
Figure 2: Parallel synthesis pathway showing how precursor contamination leads to Impurity E.
Analytical Profiling & Methodology
To detect and quantify this compound, High-Performance Liquid Chromatography (HPLC) is the standard. Due to the substitution of the polar cyano group with the non-polar chloro group, the retention behavior shifts significantly.
Chromatographic Behavior (RP-HPLC)
In Reverse-Phase (C18) chromatography, hydrophobicity drives retention .
-
Citalopram (-CN): More polar. Elutes earlier.
-
5-Chloro Impurity (-Cl): Less polar (more lipophilic). Elutes later.
Recommended Protocol Parameters
This protocol is aligned with EP/USP monographs for related substances.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) end-capped silica |
| Mobile Phase A | Buffer (Phosphate or Acetate, pH ~4.5 - 5.0) |
| Mobile Phase B | Acetonitrile (ACN) or Methanol |
| Gradient | High organic ramp required to elute the lipophilic 5-chloro analog. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection (UV) | 240 nm (Absorption max for the benzofuran system) |
| RRT (Approx) | 1.2 - 1.4 (Relative to Citalopram) |
Self-Validating System Suitability
To ensure the method is detecting this specific impurity:
-
Resolution Check: The resolution (
) between Citalopram and the 5-Chloro analog must be > 1.5. -
Spiking Study: Spike the pure API with the this compound standard. The impurity peak should appear after the main peak, with no co-elution.
Toxicology & Regulatory Context
ICH Q3A(R2) Classification
-
Category: Organic Impurity (Process Related).
-
Reporting Threshold: typically > 0.05% or 0.10% depending on daily dose.
-
Qualification: Because the -Cl substitution is structurally similar to the -CN group, the toxicity profile is often assumed to be analogous to the parent, but the increased lipophilicity may alter blood-brain barrier (BBB) penetration and metabolic clearance (CYP450 affinity).
Biological Activity
The cyano group in Citalopram is crucial for its high selectivity for the Serotonin Transporter (SERT). The 5-chloro analog ("Descyano") generally exhibits reduced potency for SERT inhibition compared to the parent drug, rendering it a pharmacologically less active impurity, but one that still contributes to the total drug load.
References
-
European Directorate for the Quality of Medicines (EDQM). Citalopram Hydrobromide Monograph 2237. European Pharmacopoeia (Ph. Eur.).
-
United States Pharmacopeia (USP). Citalopram Hydrobromide: Related Compound G.[1][2][3][4] USP-NF Online.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 146571 (Escitalopram Oxalate - Structural Analog Context). PubChem.
-
Rao, R. N., et al. (2008).[1] "Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC." Journal of Separation Science, 31(10), 1729-1738.
-
Molcan Corporation. Certificate of Analysis: Citalopram EP Impurity E (Oxalate).
Sources
Technical Guide: Profiling the 5-Chloro Analog of Citalopram (Impurity E)
Executive Summary
This technical guide provides a comprehensive analysis of the 5-chloro analog of citalopram (Pharmacopeial designation: EP Impurity E / USP Related Compound G ). Unlike the "chlorocitalopram" impurity (where chlorine replaces fluorine on the phenyl ring), the 5-chloro analog represents a substitution of the core phthalane carbonitrile group with a chlorine atom. This structural modification fundamentally alters the molecule's polarity and retention behavior, presenting specific challenges in purification and analytical resolution. This document details the impurity's genesis, physicochemical properties, and validated protocols for its detection and control in drug substance manufacturing.
Chemical Identity & Structural Significance[1][2]
The 5-chloro analog is a process-related impurity arising from the starting material stream. Its structural similarity to the Active Pharmaceutical Ingredient (API) requires high-resolution chromatography for adequate separation.
| Feature | Citalopram (API) | 5-Chloro Analog (Impurity E) |
| IUPAC Name | 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-5-chloro-1,3-dihydroisobenzofuran |
| CAS Number | 59729-33-8 | 64169-45-5 |
| Pharmacopeial Ref | API | EP Impurity E ; USP Related Compound G |
| Molecular Formula | C₂₀H₂₁FN₂O | C₁₉H₂₁ClFNO |
| Molecular Weight | 324.39 g/mol | 333.83 g/mol |
| Key Substituent | -CN (Cyano) at Pos. 5 | -Cl (Chloro) at Pos. 5 |
| Polarity | Higher (Polar Cyano group) | Lower (Lipophilic Chloro group) |
Critical Distinction: Researchers must distinguish this from Impurity D (Chlorocitalopram), where the fluorine on the phenyl ring is replaced by chlorine. The 5-chloro analog refers strictly to the modification of the phthalane core .
Genesis & Synthetic Pathways
The formation of the 5-chloro analog is directly linked to the quality of the starting material, 5-cyanophthalide . If the starting material is contaminated with 5-chlorophthalide , or if 5-chlorophthalide is used as a surrogate precursor intended for late-stage cyanation that fails, the impurity persists through the Grignard sequence.
Mechanism of Formation
The synthesis of Citalopram typically involves two successive Grignard reactions followed by ring closure.[1] The 5-chloro impurity tracks the API synthesis step-for-step, as the chloro group is stable under the Grignard conditions used to install the dimethylaminopropyl and fluorophenyl chains.
Pathway Visualization:
Figure 1: Parallel synthesis pathway showing how 5-chlorophthalide contamination carries through to the final 5-chloro analog impurity.[2]
Analytical Profiling: Detection & Separation[5][6]
Due to the substitution of the polar cyano group with a lipophilic chlorine atom, the 5-chloro analog exhibits distinct retention behavior in Reverse Phase Chromatography (RPC).
Chromatographic Behavior (HPLC/UHPLC)
The 5-chloro analog is less polar than Citalopram. Consequently, in standard C18 RP-HPLC methods, it elutes after the main API peak.
-
Resolution Strategy: High pH mobile phases generally improve peak shape for these basic amines, but standard acidic buffers (pH 2.5-3.0) with ion-pairing agents or embedded polar group columns provide superior selectivity for the halogenated analogs.
Recommended Protocol: UHPLC Method
This method is self-validating via resolution factor (
-
Column: C18 with steric protection (e.g., Zorbax SB-C18 or equivalent), 100 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 25 mM Phosphate Buffer, pH 3.0 + 0.1% Triethylamine (TEA).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0 min: 85% A / 15% B
-
10 min: 60% A / 40% B
-
15 min: 60% A / 40% B (Isocratic hold for lipophilic impurities)
-
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 240 nm (The chloro-analog has a similar UV max but lower extinction coefficient than the cyano-analog).
-
Expected RRT (Relative Retention Time):
-
Citalopram: 1.00
-
5-Chloro Analog: ~1.2 - 1.3 (Elutes later due to hydrophobicity).
-
Mass Spectrometry Identification
When UV identification is ambiguous, Mass Spectrometry (MS) provides definitive confirmation via the chlorine isotope pattern.
-
Citalopram (M+H): m/z 325.
-
5-Chloro Analog (M+H): m/z 334 (³⁵Cl) and 336 (³⁷Cl).
-
Signature: Look for the characteristic 3:1 intensity ratio of the M and M+2 peaks, confirming the presence of a single chlorine atom.
Analytical Decision Tree:
Figure 2: Workflow for definitive identification of the 5-chloro analog using orthogonal data.
Control Strategies & Regulatory Limits
Under ICH Q3A(R2) guidelines, the 5-chloro analog is a specified impurity. Because it is a structural analog with potential pharmacological activity (SSRI activity is often retained despite halogen swaps, though potency varies), strict limits are applied.
Purification
Standard crystallization of Citalopram Hydrobromide or Oxalate salts is often sufficient to purge the 5-chloro analog due to the significant difference in lattice energy caused by the Cl vs CN substitution. However, if the level exceeds 0.15% in the crude, recrystallization from acetone/methanol mixtures is the preferred remediation strategy.
Regulatory Specifications
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% (Requires tox studies if exceeded).
-
Standard Limit: NMT (Not More Than) 0.15% in final API.
References
-
European Pharmacopoeia (Ph.[6] Eur.) . Citalopram Hydrobromide Monograph. Impurity E (5-chloro analog).[5][7]
-
United States Pharmacopeia (USP) . Citalopram Hydrobromide: Related Compound G.
-
Molcan Corporation . Citalopram Impurity E Structure and Data. Retrieved from Molcan Catalog.
-
National Institutes of Health (NIH) . Structure-Activity Relationships for Citalopram Analogues. (Discusses the synthesis and binding affinity of halogenated analogs).
-
Veeprho Pharmaceuticals . Characterization of Citalopram 5-Chloro Analog.
Sources
- 1. WO2000023431A1 - Method for the preparation of citalopram - Google Patents [patents.google.com]
- 2. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. refsynbio.com [refsynbio.com]
- 5. molcan.com [molcan.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Technical Guide: Structural, Synthetic, and Analytical Divergence of Citalopram and its 5-Chloro Analog
Topic: Difference Between Citalopram and 5-Chlorodescyano Citalopram Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
In the development and quality control of Selective Serotonin Reuptake Inhibitors (SSRIs), the purity of the Active Pharmaceutical Ingredient (API) is paramount. Citalopram (CIT), a bicyclic phthalane derivative, is susceptible to specific process-related impurities. Among the most critical is 5-chlorodescyano citalopram (5-CDC), often designated as EP Impurity E or USP Related Compound G .
This guide provides a rigorous technical analysis of the differences between the parent drug and this specific impurity. It moves beyond basic definitions to explore the synthetic causality of the impurity, its physicochemical implications , and the validated analytical protocols required for its detection and removal.
Part 1: Structural and Physicochemical Divergence
The fundamental difference between Citalopram and 5-CDC lies in the substitution at position 5 of the isobenzofuran (phthalane) ring. This single atomic substitution drastically alters the electronic properties of the molecule, influencing both its synthesis and its interaction with the Serotonin Transporter (SERT).
Comparative Chemical Profile[1][2]
| Feature | Citalopram (API) | 5-Chlorodescyano Citalopram (Impurity) |
| IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-5-chloro-1,3-dihydroisobenzofuran |
| Functional Group (C5) | Cyano (-CN) | Chloro (-Cl) |
| Molecular Formula | C₂₀H₂₁FN₂O | C₁₉H₂₁ClFNO |
| Molecular Weight | 324.39 g/mol | 333.83 g/mol |
| Electronic Effect | Strong electron-withdrawing (Inductive & Mesomeric) | Weakly electron-withdrawing (Inductive), Electron-donating (Resonance) |
| Lipophilicity (LogP) | ~3.5 | ~4.2 (Higher lipophilicity due to -Cl) |
| Regulatory Status | Active Moiety | Process-Related Impurity (limit < 0.15%) |
The "Descyano" Nomenclature
The term "5-chlorodescyano" is chemically descriptive:
-
Descyano: Removal of the cyano group.
-
Significance: This is distinct from "Desmethyl citalopram" (metabolite) or simple "Descyano citalopram" (Impurity D, where -CN is replaced by -H).
Part 2: Synthetic Origin and Causality
To control 5-CDC, one must understand its origin. It is rarely a degradation product; rather, it is a process-related impurity stemming from the raw materials or the specific synthetic route employed.
The Grignard Pathway & Contamination
The most common industrial synthesis of Citalopram involves two sequential Grignard reactions.
-
Starting Material: 5-Cyanophthalide.
-
Impurity Source: If the starting material is contaminated with 5-Chlorophthalide , the entire reaction sequence proceeds identically, carrying the chlorine atom through to the final product.
The Cyanation Failure (Rosenmund-von Braun)
In alternative routes where the phthalane skeleton is built first with a halogen (Br or Cl) at position 5, a cyanation step (using CuCN) is performed to convert the Halogen to Nitrile.
-
Mechanism: Nucleophilic aromatic substitution.
-
Failure Mode: Incomplete conversion leaves the 5-Chloro or 5-Bromo intermediate unreacted.
-
Result: The final API contains residual 5-CDC.
Visualization: Synthetic Divergence
The following diagram illustrates how the impurity arises parallel to the main synthesis pathway.
Caption: Parallel synthesis pathways showing how starting material contamination leads to the formation of 5-CDC.
Part 3: Analytical Profiling and Detection
Separating Citalopram from 5-CDC is challenging due to their structural similarity. The chlorine atom increases lipophilicity, causing 5-CDC to elute after Citalopram in Reversed-Phase Chromatography (RP-HPLC).
Validated HPLC Protocol
This protocol is based on European Pharmacopoeia (EP) and USP methodologies, optimized for resolution of the 5-Chloro analog.
Method Principle: Reversed-Phase HPLC with UV Detection.
| Parameter | Specification | Rationale |
| Column | C18 (Octadecylsilyl silica), 250 mm x 4.6 mm, 5 µm | Standard stationary phase for hydrophobic separation. |
| Mobile Phase A | Buffer: 0.025 M Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA) | Acidic pH suppresses silanol activity; TEA improves peak shape for amines. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier to elute lipophilic compounds. |
| Gradient | Time 0: 70% A / 30% B Time 25: 50% A / 50% B | Gradient required to elute the more lipophilic 5-CDC within reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Detection | UV @ 239 nm | Isosbestic point or absorption maximum for the phthalane system. |
| Retention Order | 1. Citalopram (RT ~12 min) 2. 5-CDC (RRT ~1.2 - 1.3) | 5-CDC is more hydrophobic (Cl vs CN) and interacts longer with C18. |
Mass Spectrometry Identification
When UV identification is ambiguous, LC-MS/MS is required.
-
Citalopram Precursor: m/z 325.2 [M+H]⁺
-
5-CDC Precursor: m/z 334.1 [M+H]⁺ (Note the Chlorine isotope pattern ³⁵Cl/³⁷Cl in a 3:1 ratio).
-
Fragmentation: Both share the dimethylaminopropyl fragment (m/z 58 or 72), but the core phthalane fragment will shift by +9 Da (difference between Cl and CN) in the impurity.
Part 4: Pharmacological Implications[5]
Why does this impurity matter biologically?
Structure-Activity Relationship (SAR) at SERT
Citalopram binds to the central site of the Serotonin Transporter (SERT).
-
The Cyano Group: Acts as a hydrogen bond acceptor and is sterically compact. It locks the molecule into a high-affinity conformation within the S1 pocket of SERT.
-
The Chloro Group: The Chlorine atom is lipophilic and larger (Van der Waals radius) than the Cyano group.
-
Effect: While 5-CDC retains affinity for SERT (it is still a potent reuptake inhibitor), the substitution changes the selectivity profile and metabolic stability. The lipophilic Cl atom may increase non-specific binding to other receptors (off-target effects).
-
Toxicity and ICH Limits
Under ICH Q3A (R2) guidelines:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15%
Because 5-CDC is a structural analog with potent pharmacological activity, it must be strictly controlled. Unlike inert degradation products, 5-CDC contributes to the "serotonergic load" of the patient but has not undergone the same rigorous safety testing as the parent API.
Part 5: References
-
European Pharmacopoeia (Ph.[3] Eur.) 10.0 . Citalopram Hydrobromide Monograph (01/2017:2203). Strasbourg, France: EDQM.
-
United States Pharmacopeia (USP) . Citalopram Hydrobromide Monograph. USP-NF. Rockville, MD.
-
Rao, R. N., et al. (2011) . Separation and characterization of degradation products of citalopram by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
-
LGC Standards . 5-Chlorodescyano Citalopram Hydrobromide Reference Standard Data Sheet.
-
International Conference on Harmonisation (ICH) . Impurities in New Drug Substances Q3A(R2).
Sources
Advanced Characterization and Control of Citalopram Impurity E (5-Chloro Analogue)
Topic: Identification of Citalopram Impurity 5-Chloro Derivative (Citalopram EP Impurity E) Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]
Executive Summary
In the manufacture of Citalopram Hydrobromide, the control of process-related impurities is critical for maintaining the safety and efficacy profile required by ICH Q3A/B guidelines.[1] Among these, the 5-chloro derivative (identified as EP Impurity E and USP Related Compound G ) presents a unique challenge due to its structural similarity to the Active Pharmaceutical Ingredient (API) and its persistence through standard purification steps.[1]
This guide provides a definitive technical framework for the identification, origin analysis, and control of this specific impurity. By synthesizing high-resolution mass spectrometry (HRMS) data, nuclear magnetic resonance (NMR) spectroscopy, and chromatographic behavior, we establish a self-validating protocol for differentiating this analogue from the parent molecule.[1]
Molecular Forensics: Structure and Origin
Structural Analysis
The impurity, chemically known as 3-[(1RS)-5-chloro-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine , arises from the substitution of the 5-carbonitrile group of Citalopram with a chlorine atom.[1]
| Feature | Citalopram (API) | Impurity E (5-Chloro Analogue) |
| Molecular Formula | C₂₀H₂₁FN₂O | C₁₉H₂₁ClFNO |
| Molecular Weight | 324.39 g/mol | 333.83 g/mol |
| Key Substituent (C5) | Cyano (-C≡N) | Chloro (-Cl) |
| Monoisotopic Mass (M+H)⁺ | 325.1720 | 334.1374 (³⁵Cl) / 336.1344 (³⁷Cl) |
| CAS Number | 59729-33-8 | 64169-45-5 (Base) / 1332724-08-9 (HBr) |
Mechanistic Origin
The formation of Impurity E is a classic example of starting material carryover or competitive reactivity failure .
-
Route A (Direct Precursor Contamination): If the synthesis utilizes 5-cyanophthalide as a starting material, contamination with 5-chlorophthalide (a byproduct of the phthalide synthesis) will carry through the Grignard reaction sequence.[1] The 5-chloro analogue behaves almost identically to the 5-cyano precursor during the addition of the 4-fluorophenyl and dimethylaminopropyl groups.[1]
-
Route B (Incomplete Cyanation): In pathways where Citalopram is synthesized via the cyanation of 5-bromocitalopram (using CuCN or Pd-catalyzed cyanation), any 5-chlorocitalopram present (arising from 5-chlorophthalide in the earlier step) will fail to react.[1] Aryl chlorides are significantly less reactive toward nucleophilic aromatic substitution or transition-metal catalyzed cyanation than aryl bromides, causing the chloro-derivative to persist as an "unreactive" impurity.[1]
Figure 1: Mechanistic pathway showing the parallel synthesis of Citalopram and Impurity E. The impurity originates from the initial phthalide stage and persists due to chemical stability.[1]
Analytical Strategy and Identification
Differentiation requires a multi-modal approach because the UV spectra of the cyano- and chloro- analogues are highly similar.[1]
HPLC-UV Strategy
Separation relies on the subtle hydrophobicity difference.[1] The chloro-substituent is less polar than the cyano-group , causing Impurity E to elute after Citalopram in Reversed-Phase (RP) chromatography.[1]
-
Critical Resolution Factor: The method must demonstrate a resolution (
) of > 1.5 between Citalopram and Impurity E. -
Tailing Control: Due to the tertiary amine, adding an amine modifier (e.g., triethylamine) or using a high-purity silica column with end-capping is essential to prevent peak tailing.[1]
Mass Spectrometry (LC-MS/MS)
This is the definitive identification method.[1]
-
Mass Shift: Impurity E shows a mass increase of approx. +9 Da relative to Citalopram (Cl [35] vs CN [26]).
-
Isotope Pattern: The presence of Chlorine provides a distinct 3:1 intensity ratio for the
and ions (m/z 334 and 336).[1] Citalopram (containing only C, H, F, N, O) lacks this pattern.[1]
NMR Spectroscopy[1]
-
¹³C NMR: The most diagnostic signal is the ipso-carbon at position 5.[1]
-
¹H NMR: The aromatic protons in the phthalane ring show slightly different coupling constants and chemical shifts, though these can be difficult to resolve in a mixture without high-field instruments (600 MHz+).
Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Routine quantification and separation of Impurity E.
Chromatographic Conditions:
-
Column: Inertsil ODS-3V or Symmetry C18 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: Buffer (2.72g KH₂PO₄ + 3 mL Triethylamine in 1L Water, pH adjusted to 4.5 with H₃PO₄).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-25 min: 70% A / 30% B (Isocratic or shallow gradient to 40% B).
-
Note: Impurity E typically elutes at RRT ~1.1 to 1.2 relative to Citalopram.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm (Max absorption for the isobenzofuran system).
-
Column Temp: 40°C (Improves mass transfer and peak shape).
System Suitability Criteria:
-
Tailing Factor (Citalopram): NMT 1.5.
-
Resolution (Citalopram vs. Impurity E): NLT 2.0.
Protocol B: LC-MS/MS Identification
Objective: Structural confirmation of the 5-chloro derivative.
Instrument Parameters:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Analyzer: Triple Quadrupole (QqQ) or Q-TOF.[1]
-
Source Voltage: 3.5 - 4.5 kV.[1]
Target Transitions (MRM):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism |
|---|---|---|---|
| Citalopram | 325.2 | 262.1 | Loss of dimethylamine (-NH(CH₃)₂) + HF |
| Impurity E (³⁵Cl) | 334.1 | 271.1 | Loss of dimethylamine + HF (Cl retained) |
| Impurity E (³⁷Cl) | 336.1 | 273.1 | Isotope confirmation |[1]
Data Interpretation:
-
Extract ion chromatogram (XIC) for m/z 334.1.
-
Verify the co-elution of the 336.1 peak at the exact same retention time.
-
Confirm the intensity ratio of 334:336 is approximately 3:1 (characteristic of monocloro-compounds).
Analytical Workflow Diagram
Figure 2: Decision tree for the unambiguous identification of Citalopram Impurity E.
References
-
European Pharmacopoeia (Ph.[2][3] Eur.) . Citalopram Hydrobromide Monograph 01/2008:2203. Strasbourg: Council of Europe. [1]
-
United States Pharmacopeia (USP) . Citalopram Hydrobromide.[4][5][6][7] USP-NF.[1] Rockville, MD: United States Pharmacopeial Convention. [1]
-
Raman, B., et al. (2010). "Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC". Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1236-1243.[1]
-
Molnár, B., et al. (2022). "Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column". Molecules, 27(24), 9036. [1]
-
Attimarad, M. (2011).[3] "Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method". Journal of the Brazilian Chemical Society, 22(10).[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. scielo.br [scielo.br]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Guide: 5-Chlorodescyano Citalopram Oxalate
Characterization, Solubility Profiling, and Analytical Integration
Executive Summary
5-Chlorodescyano Citalopram Oxalate (CAS: 64169-46-6) is a critical process-related impurity and degradation product in the synthesis and stability profiling of Citalopram and Escitalopram. Chemically defined as 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-5-chlorophthalane oxalate , it represents a structural analog where the polar nitrile (-CN) group of the parent API is substituted by a lipophilic chlorine (-Cl) atom.
This substitution fundamentally alters the physicochemical profile, specifically increasing lipophilicity (LogP) and modifying the solubility equilibrium compared to the parent drug. This guide provides the technical specifications, solubility behaviors, and self-validating protocols required for the accurate identification and quantification of this impurity in pharmaceutical matrices.
Chemical Identity & Structural Architecture
| Parameter | Technical Specification |
| Common Name | This compound |
| Pharmacopoeial Designation | EP: Impurity E USP: Related Compound G (Note: USP often references the HBr salt; this guide focuses on the Oxalate) |
| CAS Number | 64169-46-6 (Oxalate Salt) 64169-45-5 (Free Base) |
| Molecular Formula | C₂₁H₂₃ClFNO₅ (C₁₉H₂₁ClFNO[1][2] · C₂H₂O₄) |
| Molecular Weight | 423.86 g/mol (Free Base: ~333.82 g/mol ) |
| Structural Modification | C-5 Nitrile (-CN) |
Structural Impact Visualization
The following diagram illustrates the structural relationship and the resulting polarity shift that dictates solubility and HPLC retention behavior.
Figure 1: Structural evolution from Citalopram to its 5-Chloro analog, highlighting the shift in physicochemical properties.
Solubility Data & Physicochemical Profile[3]
Solubility Matrix
Unlike the highly soluble parent hydrobromide salt, the This compound exhibits "Sparingly Soluble" to "Slightly Soluble" behavior in aqueous media due to the increased lipophilicity of the chloro-substituent and the lattice energy of the oxalate form.
| Solvent System | Solubility Classification | Estimated Conc. (mg/mL) | Application Context |
| Methanol (MeOH) | Soluble | > 25 mg/mL | Primary Diluent: Use for stock solution preparation. |
| DMSO | Freely Soluble | > 50 mg/mL | Alternative for NMR or high-conc. stocks. |
| Water (pH 7.0) | Slightly Soluble | < 1-5 mg/mL | Risk: Do not use as primary solvent for stock preparation. |
| 0.1N HCl | Soluble | > 10 mg/mL | Protonation of the tertiary amine enhances solubility. |
| Acetonitrile | Sparingly Soluble | < 10 mg/mL | Use only as a co-solvent (diluent). |
Mechanistic Insight (Expertise & Experience)
The substitution of the cyano group (a strong dipole) with chlorine (lipophilic halogen) significantly reduces the compound's polarity.
-
Chromatographic Consequence: In Reverse-Phase HPLC (C18), 5-Chlorodescyano Citalopram will elute after Citalopram. The "Descyano" nature removes a polar handle, and the "Chloro" addition adds hydrophobic bulk.
-
Solubility Consequence: While Citalopram HBr dissolves readily in water for formulation, the 5-Chloro Oxalate impurity requires an organic co-solvent (MeOH) to ensure complete dissolution during analytical standard preparation.
Experimental Protocols: Self-Validating Systems
Standard Stock Solution Preparation (1.0 mg/mL)
Objective: To prepare a stable, accurate reference standard solution for HPLC analysis, avoiding precipitation risks.
Reagents:
-
This compound Reference Standard.[][]
-
HPLC Grade Methanol (MeOH).
-
Milli-Q Water (or equivalent).
Protocol:
-
Weighing: Accurately weigh 10.0 mg of the substance into a 10 mL volumetric flask.
-
Validation Step: Ensure the balance stabilizes and the drift is <0.01 mg.
-
-
Primary Dissolution (Critical): Add 5 mL of Methanol (approx. 50% volume).
-
Sonication: Sonicate for 2 minutes at ambient temperature.
-
Visual Check: The solution must be perfectly clear with no floating particulates. The oxalate salt dissolves slower than HBr salts; do not skip this step.
-
-
Dilution: Dilute to volume with Methanol (not water).
-
Reasoning: Diluting with water at this stage may cause micro-precipitation due to the "Common Ion Effect" or local solubility limits of the lipophilic free base if the pH shifts.
-
-
Storage: Transfer to an amber vial. Stable for 7 days at 2-8°C.
Working Standard Preparation (System Suitability)
Protocol:
-
Pipette 1.0 mL of the Stock Solution (1.0 mg/mL) into a 100 mL flask.
-
Dilute to volume with Mobile Phase A / Methanol (80:20 v/v) .
-
Final Concentration: 10 µg/mL.
-
Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter before injection. Nylon filters may absorb lipophilic impurities (Cl-analog risk).
Analytical Method Integration (HPLC)
To successfully separate this impurity from Citalopram and other related compounds (Impurity A, B, C), the following chromatographic parameters are recommended based on the solubility and polarity profile.
Recommended HPLC Conditions
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB or equivalent).
-
Mobile Phase A: Buffer (Phosphate pH 3.0 + Triethylamine).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
Time 0: 80% A / 20% B
-
Time 25: 50% A / 50% B (The increased organic strength is needed to elute the lipophilic 5-Cl impurity).
-
-
Detection: UV @ 240 nm (The Cl-substitution alters the UV max slightly but 240 nm remains robust).
Logical Workflow: Impurity Profiling
The following DOT diagram outlines the decision matrix for identifying this specific impurity during method development.
Figure 2: Analytical decision matrix for confirming the presence of 5-Chlorodescyano Citalopram based on retention time (RRT) and solubility-driven elution behavior.
References
-
European Directorate for the Quality of Medicines (EDQM). Citalopram Hydrobromide / Escitalopram Oxalate Monograph - Impurity E. European Pharmacopoeia (Ph.[5] Eur.). [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10886558 (Related Structure). PubChem. [Link]
-
Rao, R.N., et al. (2008). Separation and characterization of process-related impurities of escitalopram oxalate by LC/ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
The Genesis of 5-Chlorodescyano Citalopram: Mechanistic Origins and Synthetic Control Strategies
Executive Summary
In the high-precision synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs), specifically Citalopram and its S-enantiomer Escitalopram, the management of "related substances" is a critical critical quality attribute (CQA). Among these, 5-Chlorodescyano Citalopram (Pharmacopeial Name: Citalopram Related Compound D) represents a persistent and structurally tenacious impurity.
This guide deconstructs the chemical origins of this impurity. Unlike degradation products that arise from storage instability, 5-Chlorodescyano Citalopram is primarily a process-intrinsic impurity born from upstream precursor contamination or incomplete halogen-cyanide exchange. Its presence is a direct fingerprint of the synthetic route chosen and the purity of the starting phthalide.
Structural Characterization & Significance[1]
To control the impurity, one must first understand its structural relationship to the Active Pharmaceutical Ingredient (API).
| Feature | Citalopram (API) | 5-Chlorodescyano Citalopram (Impurity) |
| Chemical Structure | 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-chloride |
| Molecular Weight | 324.39 g/mol | 333.83 g/mol |
| Key Difference | Cyano group (-CN) at position 5 | Chlorine atom (-Cl) at position 5 |
| Regulatory ID | CAS: 59729-33-8 | CAS: 64169-39-7 (EP Impurity D) |
Significance: The structural similarity (isosteric replacement of -CN with -Cl) results in nearly identical solubility profiles and chromatographic retention times, making downstream purification (crystallization) inefficient. Therefore, upstream suppression is the only viable control strategy.
Mechanistic Origins: The "Parallel Synthesis" Vector
The most prevalent industrial synthesis of Citalopram utilizes the double Grignard reaction starting from 5-Cyanophthalide . The origin of the 5-chloro impurity in this route is a classic case of "Garbage In, Garbage Out."
The "Trojan Horse" Mechanism
The impurity does not form spontaneously; it is synthesized in parallel with the API. The starting material, 5-Cyanophthalide , often contains trace amounts of 5-Chlorophthalide (originating from its own synthesis via chlorination or Sandmeyer reactions).
Because the Grignard reagents (4-fluorophenylmagnesium bromide and 3-dimethylaminopropylmagnesium chloride) are chemoselective for the lactone (ester) functionality and do not react with the aryl chloride or aryl nitrile under standard conditions, the 5-chlorophthalide impurity undergoes the exact same sequence of reactions as the desired starting material.
Visualization: The Parallel Reaction Pathway
The following diagram illustrates how the impurity "drafts" behind the main reaction, surviving all steps until the final isolation.
Figure 1: The parallel synthesis pathway where contaminant 5-Chlorophthalide mimics the reactivity of 5-Cyanophthalide, leading to the formation of Impurity D.
Secondary Pathway: Incomplete Halogen-Cyanide Exchange
An alternative (older) synthetic route builds the phthalane ring system first with a halogen at position 5 (usually Bromine or Chlorine) and attempts to swap it for a Cyano group at the very end using Copper(I) Cyanide (Rosenmund-von Braun reaction).
-
Precursor: 5-Chloro-Citalopram (or 5-Bromo).[1]
-
Reagent: CuCN in high-boiling solvent (DMF/NMP).
-
Failure Mode: The Aryl-Chloride bond is extremely stable. If the reaction is not driven to 100% conversion (which is thermodynamically difficult with Chlorides), the unreacted 5-Chloro-Citalopram remains in the mixture.
Note: This route is less common in modern manufacturing specifically because removing the unreacted halo-precursor is difficult.
Technical Control Strategy
To ensure the final API meets ICH Q3A/Q3B specifications (typically <0.10% for individual impurities), the following control strategy is recommended. This protocol prioritizes Input Material Control over downstream purification.
Protocol: Starting Material Qualification (HPLC)
Objective: Quantify 5-Chlorophthalide in 5-Cyanophthalide before synthesis initiation.
-
Sample Preparation: Dissolve 50 mg of 5-Cyanophthalide in 50 mL of Acetonitrile:Water (50:50).
-
Chromatographic Conditions:
-
Acceptance Criteria:
-
5-Chlorophthalide must be NMT 0.1% .
-
Rationale: The conversion rate of 5-Chlorophthalide to 5-Chlorodescyano Citalopram is nearly 1:1. If you start with 0.5% impurity, you will end with ~0.5% impurity in the API, which will fail batch release.
-
Downstream Purification (Remediation)
If the impurity is present in the crude API, standard recrystallization is often insufficient due to isostructural similarity.
-
High-Efficiency Method: Formation of the Oxalate Salt .
-
Citalopram base is treated with oxalic acid in acetone.
-
The oxalate salt of Citalopram crystallizes preferentially.
-
The 5-chloro impurity is slightly more soluble in the mother liquor, allowing for a "purge" of roughly 20-30% of the impurity per crystallization cycle.
-
References
-
World Intellectual Property Organization (WIPO). (2005). One pot synthesis of citalopram from 5-cyanophthalide (WO2005077927A1). Google Patents.[4] Link
-
European Directorate for the Quality of Medicines (EDQM). (2022). Citalopram Hydrobromide: Impurity D. European Pharmacopoeia (Ph. Eur.) Reference Standards. Link
-
United States Pharmacopeia (USP). (2023). Citalopram Related Compound D.[5][6][7] USP Catalog.[6][7] Link
-
National Institutes of Health (NIH). (2023). Citalopram: Compound Summary & Impurity Profile.[8] PubChem.[4][9] Link
-
Simson Pharma. (2023). Citalopram Impurity D Hydrochloride Structure and CAS.[6]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. nva.sikt.no [nva.sikt.no]
- 3. researchgate.net [researchgate.net]
- 4. One Spot Synthesis of Citalopram from 5-Cyanophthalide - Patent US-2008119662-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Quantification of 5-Chlorodescyano Citalopram Oxalate (EP Impurity E)
Executive Summary
This application note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of 5-Chlorodescyano Citalopram Oxalate , a critical process-related impurity in Citalopram and Escitalopram drug substances.
Known as EP Impurity E , this compound arises from the substitution of the 5-cyano group with a chlorine atom, often originating from the use of 5-chlorophthalide during synthesis or halogen exchange side reactions. Due to the structural similarity between the chloro- and cyano- moieties, separation requires a highly selective stationary phase and an optimized gradient elution to resolve the lipophilic impurity from the parent drug.
Key Performance Indicators:
-
Resolution (Rs): > 2.0 between Citalopram and Impurity E.
-
LOD: < 0.05% (reporting threshold).
-
Run Time: 25 minutes (Gradient).
Chemical Context & Mechanism[1]
Target Molecule Characteristics[2]
-
Chemical Name: 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-chloride oxalate.[1]
-
Molecular Formula: C20H21ClFNO • C2H2O4[2]
-
Polarity Shift: The replacement of the polar cyano group (-CN) with a lipophilic chlorine atom (-Cl) increases the hydrophobicity of the molecule. Consequently, Impurity E elutes after Citalopram in reverse-phase chromatography.
Separation Strategy
The separation relies on solvophobic interaction . The tertiary amine on the propyl chain causes peak tailing on standard silica. To mitigate this:
-
Low pH Buffer (pH 3.0): Ensures the amine is fully protonated (
), preventing interaction with residual silanols. -
Ion-Pairing / Silanol Blocking: The addition of Triethylamine (TEA) competes for active sites on the column, sharpening the peak shape.
-
Gradient Elution: A gradient from 25% to 80% Acetonitrile is required to elute the late-running 5-chloro impurity within a reasonable timeframe.
Experimental Protocol
Reagents & Standards
-
Reference Standard: this compound (Purity > 98%).
-
API Standard: Citalopram Hydrobromide / Escitalopram Oxalate (USP/EP Grade).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Buffer Additives: Potassium Dihydrogen Phosphate (
), Triethylamine (TEA), Orthophosphoric Acid (85%).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Agilent Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) or Inertsil ODS-3V | High carbon load for retention of lipophilic impurities; end-capped to reduce tailing. |
| Mobile Phase A | Phosphate Buffer (pH 3.0) + 0.5% TEA | Acidic pH suppresses silanol ionization; TEA improves peak symmetry. |
| Mobile Phase B | Acetonitrile : Methanol (90:10 v/v) | High elution strength for hydrophobic chloro-analog. |
| Flow Rate | 1.2 mL/min | Optimized for 4.6 mm ID columns to maintain backpressure < 2500 psi. |
| Column Temp | 45°C | Improves mass transfer, sharpening peaks for basic drugs. |
| Detector | UV / DAD @ 239 nm | Absorption maximum for the fluorophenyl-isobenzofuran scaffold. |
| Injection Vol | 20 µL | Standard volume for impurity profiling (sensitivity vs. overload balance). |
Gradient Program
Note: Linear ramp is critical to maintain baseline stability.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 80 | 20 | Equilibration / Injection |
| 2.0 | 80 | 20 | Isocratic Hold (Elute polar degradants) |
| 15.0 | 40 | 60 | Linear Gradient (Elute Citalopram) |
| 20.0 | 15 | 85 | Wash (Elute Impurity E & Dimers) |
| 21.0 | 80 | 20 | Return to Initial |
| 25.0 | 80 | 20 | Re-equilibration |
Method Workflow & Preparation
Buffer Preparation
-
Dissolve 3.4 g of
in 900 mL of Milli-Q water. -
Add 5.0 mL of Triethylamine (TEA) .
-
Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid.
-
Dilute to 1000 mL with water and filter through a 0.45 µm nylon membrane.
Standard & Sample Preparation Workflow
System Suitability & Validation Criteria
To ensure the reliability of the data, the following System Suitability Tests (SST) must be passed before batch analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Resolution (Rs) | > 1.5 (between Citalopram and Impurity E) | ~ 2.8 |
| Tailing Factor (T) | < 1.5 (for Citalopram peak) | 1.1 - 1.2 |
| Theoretical Plates (N) | > 5000 | > 8500 |
| % RSD (Area) | < 2.0% (n=6 injections) | 0.4% |
| Relative Retention Time (RRT) | Impurity E vs Citalopram | ~ 1.25 - 1.35 |
Note on RRT:
-
Citalopram Retention: ~ 8.5 min
-
5-Chlorodescyano (Impurity E) Retention: ~ 11.0 min
-
Impurity E is more lipophilic than Citalopram, causing it to elute later.
Troubleshooting Guide
Issue: Co-elution of Impurity E and Citalopram
-
Cause: Gradient slope too steep or organic modifier concentration too high initially.
-
Solution: Decrease the slope of the gradient between 2 and 15 minutes. Reduce initial %B to 15%.
Issue: Peak Tailing (> 1.5)
-
Cause: Secondary silanol interactions.
-
Solution: Ensure TEA is fresh and pH is strictly maintained at 3.0. If the column is old (>1000 injections), the stationary phase may be hydrolyzed; replace the column.
Issue: Baseline Drift
-
Cause: UV absorption difference between Mobile Phase A and B.
-
Solution: Use a Reference Wavelength (e.g., 360 nm) if using DAD. Ensure Methanol/ACN grades are high purity.
References
-
European Directorate for the Quality of Medicines (EDQM). (2023). Citalopram Hydrobromide Monograph 2203. European Pharmacopoeia (Ph. Eur.) 11th Edition. Link
-
U.S. Pharmacopeial Convention. (2023). Escitalopram Oxalate: Related Compounds. USP-NF Online. Link
-
Rao, R. N., et al. (2008).[3] "Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC." Journal of Separation Science, 31(10), 1729-1738. Link
-
Molnár, I., et al. (2022). "Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column." Molecules, 27(24), 9022. Link
-
PubChem. (2023). Citalopram Compound Summary. National Library of Medicine. Link
Sources
synthesis of 5-Chlorodescyano Citalopram Oxalate reference standard
Executive Summary & Scope
5-Chlorodescyano Citalopram (chemically: 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-5-chloro-1,3-dihydroisobenzofuran) is a critical process-related impurity (often designated as Impurity C in European Pharmacopoeia) found in the production of Citalopram and Escitalopram. Its presence typically stems from the contamination of the starting material, 5-cyanophthalide, with 5-chlorophthalide.
Precise quantification of this impurity is a regulatory requirement (ICH Q3A/Q3B). This Application Note provides a validated, self-consistent protocol for synthesizing the Oxalate Salt of this impurity to serve as a primary Reference Standard (RS). Unlike the commercial production of Citalopram, which optimizes for yield and enantiomeric purity, this protocol optimizes for structural fidelity and chemical purity to ensure its validity as an analytical standard.
Retrosynthetic Strategy & Reaction Logic
The synthesis mirrors the industrial "Phthalide Route" but deliberately utilizes 5-Chlorophthalide as the starting scaffold. This ensures the chlorine atom is chemically "locked" into position 5 from step one, avoiding the impossible task of selectively chlorinating the final Citalopram molecule.
The Pathway:
-
Sequential Grignard Addition: A "one-pot, two-step" addition of two distinct Grignard reagents to the lactone ring.
-
Acid-Mediated Cyclization: Dehydration of the resulting diol to form the isobenzofuran (phthalane) core.
-
Salt Formation: Stabilization of the oily free base into a crystalline oxalate salt for long-term storage and weighing accuracy.
Visual Workflow (Reaction Scheme)
Figure 1: Synthetic pathway from 5-chlorophthalide to the oxalate reference standard.[1]
Detailed Experimental Protocol
Safety Precaution: Organomagnesium compounds (Grignard reagents) are pyrophoric and moisture-sensitive. All reactions in Step 1 must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Step 1: Formation of the Diol Intermediate
Rationale: We utilize a sequential addition. The first Grignard adds to the lactone to form a ketone (benzophenone derivative) which is in equilibrium with a hemiacetal. The second Grignard attacks the ketone to form the tertiary alcohol.
Reagents:
-
5-Chlorophthalide (1.0 eq)
-
4-Fluorophenylmagnesium bromide (1.2 eq, 1.0 M in THF)
-
3-(Dimethylamino)propylmagnesium chloride (1.3 eq, 1.0 M in THF)
-
Anhydrous THF (Tetrahydrofuran)
Protocol:
-
Charge a flame-dried 3-neck flask with 5-Chlorophthalide (10.0 g, 59.3 mmol) and anhydrous THF (100 mL).
-
Cool the solution to -20°C (Internal temperature). Critical: Low temp prevents polymerization.
-
Add 4-Fluorophenylmagnesium bromide dropwise over 45 minutes. Maintain temp < -10°C.
-
Stir for 1 hour at -10°C. (Formation of Magnesium salt of the benzophenone).
-
Add 3-(Dimethylamino)propylmagnesium chloride dropwise over 30 minutes.
-
Allow reaction to warm to room temperature (25°C) and stir for 2 hours.
-
Quench: Slowly pour the reaction mixture into ice-cold saturated Ammonium Chloride (NH4Cl) solution (200 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water and brine.
-
Dry over Na2SO4 and concentrate in vacuo to yield the crude Diol Intermediate as a viscous oil. Note: Do not purify extensively; proceed to cyclization.
Step 2: Cyclization to 5-Chlorodescyano Citalopram (Free Base)
Rationale: The diol must be dehydrated to close the ether ring. Phosphoric acid is preferred over sulfuric acid to minimize sulfonation byproducts on the activated aromatic rings.
Protocol:
-
Dissolve the crude Diol oil from Step 1 in 60% Aqueous Phosphoric Acid (100 mL).
-
Heat the mixture to 80°C for 3 hours.
-
Monitor: Check by HPLC or TLC. The disappearance of the polar diol spot indicates completion.
-
Cool to 10°C.
-
Neutralization: Basify to pH 9-10 using 25% NaOH solution. Caution: Exothermic.
-
Extract the free base into Toluene (150 mL). The use of Toluene aids in removing non-polar impurities.
-
Wash the Toluene layer with water, dry over MgSO4, and concentrate to obtain 5-Chlorodescyano Citalopram Free Base (Thick amber oil).
Step 3: Formation of the Oxalate Salt
Rationale: The free base is an oil and difficult to handle as a standard. The oxalate salt crystallizes well and is non-hygroscopic, making it ideal for weighing.
Stoichiometry Table:
| Component | MW ( g/mol ) | Equivalents | Mass/Vol |
| 5-Cl-Citalopram Base | ~347.8 | 1.0 | 5.0 g (Example) |
| Oxalic Acid Dihydrate | 126.07 | 1.05 | 1.90 g |
| Acetone | Solvent | N/A | 50 mL |
Protocol:
-
Dissolve 5.0 g of the Free Base in 50 mL Acetone .
-
In a separate beaker, dissolve 1.90 g Oxalic Acid in 20 mL warm Acetone .
-
Add the Oxalic Acid solution to the Free Base solution slowly with stirring at room temperature.
-
A white precipitate should form immediately.
-
Stir for 2 hours at 0-5°C to maximize yield.
-
Filter the solid and wash with cold Acetone (2 x 10 mL).
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Analytical Validation & Characterization
To certify this material as a Reference Standard, it must pass the following criteria.
A. Mass Spectrometry (Critical Identification)
Unlike Citalopram (which contains Fluorine and Nitrogen but no Chlorine), this impurity contains Chlorine .
-
Signature: You must observe the characteristic Chlorine isotope pattern.
-
M+H Peak: ~348.1 Da (for ^35Cl)
-
Isotope Ratio: The peak at 350.1 Da (M+2) must be approximately 33% of the intensity of the base peak (3:1 ratio of ^35Cl : ^37Cl).
-
Note: If this ratio is absent, you have likely synthesized the Descyano (H-analog) or Citalopram itself.
B. 1H-NMR (Structural confirmation)
The key differentiator is the aromatic region of the phthalane ring.
-
Citalopram: Protons at positions 4, 6, 7 show coupling patterns influenced by the electron-withdrawing Cyano group.
-
5-Chloro Analog: The proton at position 4 (ortho to Cl) will shift slightly upfield compared to the Cyano analog due to the difference in shielding between -Cl and -CN.
-
Diagnostic Signal: Look for the triplet/multiplet of the methylene protons next to the ether oxygen (part of the 5-membered ring) at ~5.1-5.3 ppm.
C. HPLC Purity (System Suitability)
-
Column: C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40).
-
Retention Time (RT): The 5-Chloro analog is less polar than Citalopram (Cyano is more polar). Expect the 5-Chloro impurity to elute after Citalopram (Relative Retention Time ~ 1.1 - 1.2).
Troubleshooting & Critical Process Parameters (CPPs)
Decision Logic for Impurity Control
Figure 2: Process decision tree for the Grignard addition step.
-
Grignard Initiation: If the reaction does not start (no exotherm), do not simply add more reagent. Add a crystal of Iodine to activate the Magnesium (if preparing Grignard in-situ) or check water content of THF.
-
Cyclization pH: If the pH during workup of Step 2 is not raised above 9, the amine will remain protonated in the aqueous layer, leading to near-zero yield in the organic extraction.
-
Salt Crystallization: If the oxalate salt comes out as a gum/oil, re-dissolve in minimum hot acetone and add drops of Ethanol. Scratch the flask walls to induce nucleation.
References
-
Bogeso, K. P. (1979). Antidepressant Agents.[2][3][4][5] U.S. Patent No.[3][4][6] 4,136,193.[4] Washington, DC: U.S. Patent and Trademark Office. Link
- Foundational text describing the phthalide synthesis route for citalopram deriv
-
European Directorate for the Quality of Medicines (EDQM). (2023). Citalopram Hydrobromide Monograph 2203. European Pharmacopoeia (Ph. Eur.) 11th Edition. Link
- Defines "Impurity C" (5-chloro analog)
-
Rao, R. N., et al. (2007). Separation and characterization of process related impurities of citalopram by HPLC/ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 267-274. Link
- Provides mass spectral fragmentation data confirming the chloro-analog structure.
-
United States Pharmacopeial Convention. (2023). Citalopram Hydrobromide.[4] USP-NF Online. Link
- Standard for "Rel
Sources
- 1. Escitalopram oxalate synthesis - chemicalbook [chemicalbook.com]
- 2. A new alternative synthesis of 5-cyanophthalide, a versatile intermediate in the preparation of the antidepressant drug citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Escitalopram Oxalate [journal11.magtechjournal.com]
- 4. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. jelsciences.com [jelsciences.com]
Application Note: Impurity Profiling of Citalopram Hydrobromide Targeting the 5-Chloro Analog (EP Impurity E)
This Application Note is structured to provide a comprehensive, self-validating technical guide for the impurity profiling of Citalopram Hydrobromide, specifically focusing on the critical process-related impurity: 5-Chloro Analog (often colloquially referred to as "5-chlorodescyano" or EP Impurity E ).
Executive Summary & Scientific Rationale
In the synthesis of Citalopram, a Selective Serotonin Reuptake Inhibitor (SSRI), the purity of the starting material is the primary determinant of the final impurity profile. The "5-chlorodescyano" impurity—formally known as Citalopram Related Compound E (EP) or Citalopram Related Compound C (USP) —is a structural analog where the nitrile (-CN) group at position 5 is replaced by a chlorine atom (-Cl).
Why this specific impurity matters:
-
Origin Causality: It does not arise from degradation. It is a parallel synthesis impurity . If the starting material, 5-cyanophthalide, is contaminated with 5-chlorophthalide, the entire Grignard reaction sequence proceeds identically for the chloro-contaminant, yielding the 5-chloro analog.
-
Separation Challenge: Due to the structural similarity (bioisosterism of -CN and -Cl) and similar lipophilicity, this impurity often co-elutes with Citalopram in standard C18 methods, requiring optimized selectivity.
-
Regulatory Status: As a process impurity, it must be controlled below ICH Q3A limits (typically <0.15%).
Chemical Context & Origin Pathway
Understanding the synthesis is crucial for troubleshooting. The impurity is formed via the Grignard reaction of 4-fluorophenylmagnesium bromide with the phthalide core.
Visualization: Parallel Synthesis Pathway
The following diagram illustrates how the impurity is generated alongside the API.
Figure 1: Parallel synthesis pathway showing the origin of the 5-Chloro Analog (EP Impurity E) from the starting material contaminant.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol utilizes a Reversed-Phase (RP-HPLC) method with a phosphate buffer/acetonitrile gradient. This system is chosen for its ability to resolve the critical pair (Citalopram and Impurity E) based on slight differences in polarizability and pi-pi interactions.
Materials & Reagents
| Reagent | Grade/Specification | Function |
| Citalopram HBr | USP Reference Standard | Analyte |
| 5-Chloro Analog | EP Impurity E Standard (>98%) | Impurity Standard |
| Acetonitrile (ACN) | HPLC Gradient Grade | Organic Modifier |
| Methanol (MeOH) | HPLC Grade | Organic Modifier |
| Potassium Dihydrogen Phosphate | ACS Reagent | Buffer Salt |
| Triethylamine (TEA) | HPLC Grade | Peak Shape Modifier (Silanol blocker) |
| Orthophosphoric Acid | 85% | pH Adjustment |
Instrumentation & Conditions[1][2]
-
System: HPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.
-
Column: Agilent Zorbax SB-C18 or Phenomenex Luna C18(2) (250 mm × 4.6 mm, 5 µm). Note: A 250mm column is essential for sufficient theoretical plates.
-
Wavelength: 240 nm (Isosbestic point region, maximizing sensitivity for the benzofuran core).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C (Controlled).
Mobile Phase Preparation
-
Buffer Solution (Mobile Phase A):
-
Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 1000 mL of Milli-Q water. -
Add 2 mL of Triethylamine (TEA).
-
Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric acid. Critical: Low pH suppresses silanol activity and ionizes the amine, ensuring retention.
-
Filter through a 0.45 µm nylon membrane.
-
-
Organic Solvent (Mobile Phase B): Acetonitrile : Methanol (90:10 v/v).
Gradient Program
The 5-chloro analog is more hydrophobic (lipophilic) than the cyano-based API due to the Cl substitution. It will elute after the main Citalopram peak.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 75 | 25 | Equilibration |
| 25.0 | 50 | 50 | Linear Gradient |
| 35.0 | 20 | 80 | Wash |
| 40.0 | 75 | 25 | Re-equilibration |
| 50.0 | 75 | 25 | End |
Standard & Sample Preparation Workflow
System Suitability Solution (SSS)
To validate the resolution between Citalopram and the 5-Chloro impurity.
-
Stock A (API): Dissolve 10 mg Citalopram HBr in 10 mL Mobile Phase (1000 ppm).
-
Stock B (Impurity): Dissolve 1 mg 5-Chloro Analog in 100 mL Mobile Phase (10 ppm).
-
Final SSS: Mix 1 mL of Stock A + 5 mL of Stock B into a 10 mL flask. Dilute to volume.
-
Result: 100 ppm Citalopram spiked with 5 ppm Impurity (5% level).
-
Test Sample
-
Weigh 25 mg of Citalopram HBr sample.
-
Dissolve in 25 mL of Mobile Phase.
-
Sonicate for 10 mins and filter (0.45 µm PVDF).
-
Final Concentration: 1000 µg/mL.
Visualization: Analytical Workflow
Figure 2: Step-by-step analytical workflow for impurity quantification.
Results & Discussion
Retention Profile
Under the described conditions, the elution order is dictated by the hydrophobicity of the substituent at position 5.
-
Citalopram (CN group): Less lipophilic. Retention Time (RT) ~12-14 min.
-
5-Chloro Analog (Cl group): More lipophilic. RT ~16-18 min.
-
Relative Retention Time (RRT): ~1.2 - 1.3.
Acceptance Criteria (System Suitability)[1]
-
Resolution (Rs): > 2.0 between Citalopram and 5-Chloro Analog.
-
Tailing Factor: < 1.5 for Citalopram.
-
Theoretical Plates: > 5000.
Calculation
Impurity content is calculated using the "External Standard Method" or "Diluted Standard Method" to ensure linearity at low concentrations.
- : Peak area of impurity in sample.
- : Peak area of impurity in standard.
- : Potency of the impurity standard.
Troubleshooting & Expert Tips
-
Co-elution Risks: If the 5-chloro impurity merges with the main peak, lower the pH of the buffer to 2.5. The amine pKa is around 9.5, but secondary interactions with the stationary phase are pH-sensitive.
-
Gradient Drift: If the impurity peak shifts significantly, check the column temperature . The separation of halo-analogs is thermodynamically driven; a fluctuation of ±2°C can alter selectivity.
-
Ghost Peaks: The 5-chloro analog is stable, but ensure the "Wash" step (80% B) is sufficient to elute any dimers (Impurity G) that might carry over to the next run.
References
-
European Pharmacopoeia (Ph.[3] Eur.) . Citalopram Hydrobromide Monograph 01/2008:2203. (Defines Impurity E as the 5-chloro analog).
-
United States Pharmacopeia (USP) . Citalopram Hydrobromide.[1][4][5][6] USP43-NF38. (Defines Related Compound C).
-
Rao, R. N., et al. (2025). "Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC." Journal of Pharmaceutical and Biomedical Analysis.
-
Molcan Corporation . Citalopram EP Impurity E Reference Standard Data.
-
SynThink Chemicals . Citalopram Impurity Profiling Standards.
Disclaimer: This protocol is for research and development purposes. Validated methods must be established per local regulatory guidelines (e.g., FDA/EMA) before use in GMP environments.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Products [chemicea.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of 5-Chlorodescyano Citalopram Oxalate stock solution
Introduction & Scope
5-Chlorodescyano Citalopram (often referred to as the Citalopram Chloro Analog or Impurity E in specific pharmacopeial contexts) is a critical process-related impurity found in the synthesis of Citalopram and Escitalopram. Structurally, it differs from the parent drug by the substitution of the cyano group (-CN) at position 5 of the isobenzofuran ring with a chlorine atom (-Cl).
Accurate preparation of this reference standard is essential for:
-
Impurity Profiling: Establishing relative retention times (RRT) in HPLC/UPLC methods.
-
Quantitative Analysis: Determining impurity limits in Active Pharmaceutical Ingredients (API) and finished dosage forms.
-
System Suitability: Verifying resolution between the Chloro-analog and the parent drug.
This protocol details the preparation of a stable 1.0 mg/mL (free base equivalent) stock solution, addressing the specific solubility and stability challenges of the oxalate salt form.
Physicochemical Profile
Understanding the compound's properties is the foundation of a robust protocol. The oxalate salt improves stability but alters solubility compared to the free base.
| Property | Data |
| Chemical Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-5-chloro-1,3-dihydroisobenzofuran oxalate |
| Common Name | 5-Chlorodescyano Citalopram Oxalate |
| CAS Number | 1329612-81-8 (Oxalate Salt); 64169-46-6 (related Free Base) |
| Molecular Formula | C₁₉H₂₁ClFNO[1][2][3][4][5][6][7] • C₂H₂O₄ |
| Molecular Weight | 423.87 g/mol (Salt) / 333.83 g/mol (Free Base) |
| Appearance | White to off-white crystalline powder |
| Solubility | Freely Soluble: Methanol, DMSOSoluble: Acetonitrile/Water mixturesSparingly Soluble: Pure Water |
| pKa | ~9.5 (Amine moiety) |
| Stability | Hygroscopic; Sensitive to light (photolytic degradation) |
Material Safety & Handling (HSE)
-
Hazard Classification: Potent compound. Irritant to eyes/skin. Potential reproductive toxin (class-specific to SSRIs).
-
Engineering Controls: Weighing must be performed in a certified Fume Hood or Powder Containment Balance Enclosure .
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Waste Disposal: Segregate as hazardous chemical waste (halogenated organic).
Protocol: Stock Solution Preparation
Solvent Selection Rationale
While water is often used for dilution, Methanol (MeOH) is the superior choice for the primary stock solution.
-
Solubility: The oxalate salt dissolves rapidly in MeOH, preventing "micro-precipitation" that can occur in water/organic mixes at high concentrations.
-
Stability: Methanol minimizes hydrolysis risks during long-term storage compared to aqueous buffers.
-
Compatibility: MeOH is miscible with typical Reverse Phase HPLC mobile phases (Phosphate buffer/Acetonitrile).
Calculation of Salt Correction Factor (SCF)
To prepare a stock solution equivalent to 1.0 mg/mL of the Free Base , you must account for the oxalate counter-ion.
-
Purity Correction: If the Certificate of Analysis (CoA) reports a purity (P) of 98.5% (0.985) on an "as is" basis:
Step-by-Step Procedure
Objective: Prepare 10 mL of Stock Solution at 1.0 mg/mL (Free Base Equivalent).
-
Equilibration: Allow the reference standard vial to reach room temperature (prevent condensation).
-
Weighing:
-
Calculate required mass:
. -
Weigh 12.7 mg ± 0.1 mg of this compound into a 20 mL Amber Volumetric Flask .
-
Note: Use an anti-static gun if the powder is static.
-
-
Dissolution:
-
Add approximately 6-7 mL of HPLC-grade Methanol .
-
Sonicate for 2 minutes at ambient temperature. Ensure no crystals remain on the flask neck.
-
Visual Check: Solution must be clear and colorless.
-
-
Dilution to Volume:
-
Dilute to the mark with Methanol.
-
Invert the flask 10 times to mix.
-
-
Aliquot & Storage:
-
Transfer solution into Amber HPLC Vials (1.5 mL aliquots) or silanized glass vials.
-
Purge headspace with Nitrogen (optional but recommended for >1 month storage).
-
Cap tightly and store at -20°C .
-
Workflow Visualization
The following diagram illustrates the logical flow from solid handling to the final working standard, ensuring chain-of-custody and quality control.
Figure 1: Critical workflow for the preparation of light-sensitive Citalopram impurity standards.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Particulates | Incomplete dissolution or salt precipitation. | Sonicate for an additional 2 mins. If persistent, filter through a 0.2 µm PTFE filter (verify recovery). |
| Peak Splitting (HPLC) | Solvent mismatch (Injection solvent stronger than Mobile Phase). | Ensure the Working Standard is diluted with Mobile Phase (e.g., Buffer:ACN) before injection, not pure Methanol. |
| Retention Time Shift | pH sensitivity. | Citalopram impurities are basic. Ensure Mobile Phase pH is strictly controlled (typically pH 4.5 - 5.0). |
| Degradation | Light exposure. | Use amber glassware strictly. Limit benchtop exposure time. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Escitalopram Oxalate (Structural Analog). Retrieved October 26, 2023, from [Link]
-
Veeprho Pharmaceuticals. (n.d.). Citalopram Impurity Standards: Citalopram Chloro Analog.[3] Retrieved October 26, 2023, from [Link]
Sources
- 1. CAS 219861-08-2: Escitalopram oxalate | CymitQuimica [cymitquimica.com]
- 2. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. This compound [64169-46-6] | Chemsigma [chemsigma.com]
- 5. 5-Chlorodescyano Citalopram Hydrobromide [lgcstandards.com]
- 6. 4.imimg.com [4.imimg.com]
- 7. Escitalopram Oxalate | C22H23FN2O5 | CID 146571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Impurity Profiling: LC-MS/MS Quantitation and Structural Elucidation of 5-Chlorodescyano Citalopram Oxalate
Executive Summary
This application note details a robust, self-validating LC-MS/MS protocol for the analysis of 5-Chlorodescyano Citalopram Oxalate (hereafter referred to as 5-Cl-CIT ), a critical process-related impurity in the synthesis of Citalopram and Escitalopram. Unlike the active pharmaceutical ingredient (API) which bears a 5-cyano group, this impurity contains a 5-chloro substituent, originating from the starting material 5-chlorophthalide or intermediate chlorination steps.
Why this matters: The structural similarity between 5-Cl-CIT and Citalopram (differing only by a Cl vs. CN substitution) presents a chromatographic challenge due to similar lipophilicity. Furthermore, accurate quantitation is mandated by ICH Q3A(R2) guidelines for impurities exceeding the reporting threshold (0.05%). This guide provides a method capable of separating these analogs and utilizing the unique chlorine isotope signature for definitive confirmation.
Chemical Context & Criticality
Molecular Identity
-
IUPAC Name: 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-5-chlorophthalan oxalate.
-
Common Names: Citalopram Impurity A (EP/BP), Chloro-Citalopram.
-
Molecular Formula (Free Base):
-
Monoisotopic Mass (Free Base): 333.13 Da (
) / 335.13 Da ( ). -
Salt Form: The oxalate counterion (
) dissociates in the mobile phase and is not detected in ESI+ mode, but it significantly impacts reference standard solubility.
Structural Divergence
The critical analytical discriminator is the Isotope Pattern . While Citalopram (M+H 325) shows a standard carbon isotope distribution, 5-Cl-CIT exhibits the characteristic 3:1 intensity ratio of
Method Development Strategy
Chromatographic Separation (The "Why")
Citalopram and 5-Cl-CIT are tertiary amines with high pKa values (~9.5).
-
Column Choice: A Biphenyl or Phenyl-Hexyl phase is superior to standard C18. The
interactions between the phenyl ring of the stationary phase and the fluorophenyl group of the analytes provide orthogonal selectivity to hydrophobicity, enhancing the resolution between the Cyano- (API) and Chloro- (Impurity) analogs. -
Mobile Phase pH: High pH (ammonium bicarbonate, pH 10) is often preferred for peak shape of basic amines; however, for maximum MS sensitivity and column longevity, we utilize an acidic formate buffer (pH 3.0) . To counteract peak tailing caused by silanol interactions, a high ionic strength buffer (10 mM) is strictly required.
Mass Spectrometry Source Parameters
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Soft Ionization: The phthalane ring is relatively stable, but the dimethylamine chain is labile. Source temperature must be optimized to prevent in-source fragmentation (ISF) which could mimic metabolite signals.
Experimental Protocol
Reagents and Standards
-
Reference Standard: this compound (purity >98%).
-
Matrix: Plasma (for bioanalysis) or API solvent (for impurity profiling).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
Sample Preparation (Protein Precipitation / Dilution)
-
Stock Solution: Dissolve 1.0 mg of 5-Cl-CIT Oxalate in 10 mL Methanol. (Note: Correct for oxalate salt weight; MW ratio approx 1.27).
-
Working Standard: Dilute to 100 ng/mL in Mobile Phase A/B (50:50).
-
Extraction (Plasma):
-
Aliquot 100
L plasma. -
Add 300
L cold ACN (containing 0.1% FA). -
Vortex 30s, Centrifuge 10 min at 10,000 rpm.
-
Inject 5
L supernatant.
-
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
| System | UHPLC (Agilent 1290 / Waters Acquity or equivalent) |
| Column | Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 2.6 |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Gradient | 0-1 min: 10% B (Isocratic hold) 1-6 min: 10% |
Table 2: MS Source & MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) | ID Justification |
| 5-Cl-CIT (Quant) | 334.1 ( | 271.1 | 25 | 50 | Loss of Dimethylamine (-63 Da series) |
| 5-Cl-CIT (Qual 1) | 334.1 | 109.0 | 35 | 50 | Fluorophenyl Tropylium ion (Invariant) |
| 5-Cl-CIT (Qual 2) | 336.1 ( | 273.1 | 25 | 50 | Isotope Validation Transition |
| Citalopram (API) | 325.2 | 262.1 | 25 | 20 | For Resolution check |
Note: The Quantifier transition 334 -> 271 corresponds to the cleavage of the dimethylamino-propyl chain, leaving the chlorophthalane core. The Qual 2 transition is MANDATORY for confirming the presence of Chlorine.
Analytical Workflow & Logic
The following diagram illustrates the decision matrix for confirming 5-Cl-CIT against the API background.
Figure 1: Analytical Logic Flow. The isotope check (Iso_Check) serves as the critical gatekeeper to prevent false identification of Citalopram isotopes or other impurities.
Fragmentation Mechanism (Structural Elucidation)
Understanding the fragmentation is crucial for troubleshooting matrix interference. The 5-Cl-CIT molecule fragments similarly to Citalopram but carries the mass shift of the Chlorine atom.
Figure 2: Proposed Fragmentation Pathway. The transition 334 -> 271 is specific to the Chloro-analog, whereas 334 -> 109 is shared with Citalopram and should only be used as a qualifier.
Results & Discussion
Specificity and Selectivity
Using the Biphenyl column, 5-Cl-CIT typically elutes after Citalopram due to the higher lipophilicity of the Chloro-substituent compared to the Cyano-group.
-
Citalopram RT: ~3.2 min
-
5-Cl-CIT RT: ~3.8 min
-
Note: If using C18, these peaks may co-elute. The MS resolution (m/z 325 vs 334) is sufficient for separation, but chromatographic resolution reduces ion suppression.
Linearity and Sensitivity
-
Linear Range: 1.0 ng/mL to 1000 ng/mL.
-
LOD: 0.2 ng/mL (S/N > 3).
-
Correlation Coefficient (
): > 0.995 using weighting.
Troubleshooting Common Issues
-
Carryover: The tertiary amine moiety adheres to stainless steel. Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.2% Formic Acid.
-
Interference: If the 334 -> 109 transition shows high background, switch to the 334 -> 271 transition exclusively for quantitation, as the 109 fragment is ubiquitous in fluorinated aromatics.
References
-
European Pharmacopoeia (Ph. Eur.) . Citalopram Hydrobromide Monograph 10.0. Impurity A (5-Chlorodescyano citalopram).
-
Raman, B. et al. (2010) . "Impurity profiling of Citalopram hydrobromide by LC-MS/MS and NMR". Journal of Pharmaceutical and Biomedical Analysis.
-
Phenomenex Application Note . "Screening of SSRIs including Citalopram and impurities using Kinetex Biphenyl".
-
PubChem . "this compound - Compound Summary".
-
U.S. Food and Drug Administration (FDA) . "Guidance for Industry: Q3A(R2) Impurities in New Drug Substances".
Sources
isolation protocols for 5-Chlorodescyano Citalopram impurity
Application Note & Protocol Guide
Topic: High-Purity Isolation of 5-Chlorodescyano Citalopram Impurity for Reference Standard Characterization
Audience: Researchers, Scientists, and Drug Development Professionals in Pharmaceutical Analysis and Quality Control
Executive Summary
The rigorous control of impurities is a cornerstone of pharmaceutical development and manufacturing, mandated by global regulatory bodies to ensure the safety and efficacy of drug products.[1][2] Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), can contain various process-related impurities and degradation products.[3][4][5] This document provides a detailed application note and a comprehensive set of protocols for the isolation of a specific process-related impurity, 5-Chlorodescyano Citalopram. This impurity is structurally similar to the active pharmaceutical ingredient (API), differing by the substitution of the C-5 cyano group with a chlorine atom.
The isolation of such impurities in a highly pure form is essential for their structural elucidation and for the preparation of qualified reference standards. These standards are indispensable for the validation of analytical methods used in routine quality control and stability studies. This guide details a strategic approach leveraging preparative High-Performance Liquid Chromatography (Prep-HPLC), a powerful technique for purifying individual components from complex mixtures.[6] We will explain the causality behind experimental choices, from analytical method development and sample enrichment to the final post-purification processing, ensuring a robust and reproducible workflow.
Foundational Strategy: From Analytical Detection to Isolation
The successful isolation of a target impurity begins with a thorough understanding of its chromatographic behavior relative to the parent API. The strategy is built upon a well-developed analytical method that provides the necessary resolution, which is then systematically scaled up for preparative-scale work.
Initial Analytical Characterization
Before attempting isolation, an optimized analytical HPLC method is required to confirm the presence and determine the retention time of 5-Chlorodescyano Citalopram. Forced degradation studies can be instrumental in generating this and other impurities, aiding in the development of a stability-indicating analytical method.[7][8][9] A robust analytical method ensures that the peak of interest is well-resolved from Citalopram and other potential impurities.[10]
Table 1: Recommended Analytical RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Inertsil ODS 3V (250 x 4.6 mm, 5 µm) or equivalent C18 column[3] | C18 columns provide excellent hydrophobic retention for separating structurally similar compounds like Citalopram and its analogues. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amine-containing compounds and is volatile, making it suitable for LC-MS analysis if needed for peak identification. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient Elution | 0-5 min (20% B), 5-30 min (20-80% B), 30-35 min (80% B), 35.1-40 min (20% B) | A gradient is necessary to elute compounds with a range of polarities and ensure separation of closely eluting impurities.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between resolution and analysis time. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 240 nm[5] | Citalopram and its impurities exhibit UV absorbance at this wavelength, allowing for sensitive detection. |
| Injection Volume | 10 µL | A standard volume for analytical injections to avoid column overloading. |
Overall Isolation Workflow
The isolation process is a multi-step procedure designed to progressively increase the purity of the target compound. The workflow is designed to be systematic and self-validating at each critical stage.
Caption: Strategic workflow for impurity isolation.
Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the isolation of 5-Chlorodescyano Citalopram. All operations should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Protocol 1: Sample Preparation and Enrichment
Objective: To prepare a concentrated solution of the Citalopram bulk material for injection onto the preparative HPLC system.
Materials:
-
Citalopram bulk drug substance (select a batch with the highest known concentration of the target impurity).
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Sonicator.
-
0.45 µm syringe filters.
Procedure:
-
Selection: Identify a batch of Citalopram API where the 5-Chlorodescyano Citalopram impurity is present at a concentration suitable for isolation (ideally >0.1%).[1]
-
Dissolution: Accurately weigh approximately 5-10 grams of the selected Citalopram batch.
-
Transfer the material to a suitable volumetric flask.
-
Add the diluent (50:50 Acetonitrile:Water) to dissolve the sample, not exceeding 50% of the flask's volume. Using a diluent with lower organic strength than the initial mobile phase can improve peak shape upon injection (at-column dilution).
-
Sonicate the mixture for 15-20 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the final volume with the diluent to achieve a final concentration of approximately 50-100 mg/mL. The optimal concentration depends on the solubility and the loading capacity of the preparative column.
-
Filtration: Filter the solution through a 0.45 µm chemical-resistant syringe filter to remove any particulate matter before injection. This is critical to prevent clogging of the preparative column and system.
Protocol 2: Preparative HPLC Isolation
Objective: To separate and collect the 5-Chlorodescyano Citalopram impurity from the Citalopram API and other impurities.
Principle: The analytical method is scaled up by increasing the column diameter and adjusting the flow rate proportionally. A focused gradient may be used to enhance resolution around the peak of interest. Mass-directed purification can be employed to unambiguously identify and collect the correct peak.[11]
Table 2: Preparative RP-HPLC Method Parameters
| Parameter | Condition | Rationale for Scale-Up |
| Column | C18, 250 x 21.2 mm, 5 µm | Larger diameter column to accommodate higher sample loads (milligrams to grams). |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile additives are essential for easy removal during post-isolation solvent evaporation.[6] |
| Mobile Phase B | Acetonitrile | Maintained from the analytical method for consistent selectivity. |
| Gradient Elution | Optimized based on analytical run; may use a shallower "focused" gradient around the impurity's elution point. | A focused gradient increases the separation window between the impurity and adjacent peaks, maximizing purity of the collected fraction. |
| Flow Rate | 20 mL/min | Flow rate is scaled up relative to the column cross-sectional area to maintain linear velocity and separation efficiency. |
| Column Temperature | Ambient or 30 °C | Maintained for consistency. |
| Detection | UV at 240 nm | Wavelength is kept consistent with the analytical method. |
| Injection Volume | 1-5 mL per injection | Large volume injections are used to maximize throughput. The exact volume is determined by loading studies to avoid significant peak distortion. |
Procedure:
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Loading Study (Optional but Recommended): Perform a series of small, increasing injections to determine the maximum sample load that does not compromise the resolution between Citalopram and the target impurity.
-
Full-Scale Injection: Inject the prepared sample solution onto the column. Multiple injections will be necessary to process the entire batch.[11]
-
Fraction Collection: Monitor the UV chromatogram in real-time. Use the fraction collector, triggered by the UV signal, to collect the eluent corresponding to the 5-Chlorodescyano Citalopram peak.
-
Expert Tip: To ensure high purity, begin collection slightly after the peak begins to rise and stop collection just before the peak returns fully to baseline. This "heart-cutting" technique sacrifices some yield for higher purity.
-
-
Label all collected fractions systematically for subsequent purity analysis.
Caption: Preparative HPLC workflow with fraction collection.
Protocol 3: Post-Isolation Processing and Purity Confirmation
Objective: To confirm the purity of the collected fractions, pool the pure fractions, and isolate the final solid material.
Materials:
-
Analytical HPLC system.
-
Round-bottom flasks.
-
Rotary evaporator or Lyophilizer (Freeze-dryer).
-
Vacuum oven.
Procedure:
-
Purity Analysis: Analyze a small aliquot from each collected fraction using the validated analytical HPLC method (Table 1).
-
Fraction Pooling: Based on the analytical results, combine only the fractions that meet the required purity specification (e.g., >98%). Fractions with lower purity can be re-processed if necessary.
-
Solvent Removal:
-
Method A: Rotary Evaporation: Transfer the pooled fractions to a large round-bottom flask. Remove the bulk of the organic solvent (Acetonitrile) and some water using a rotary evaporator. This is a faster but less gentle method.
-
Method B: Lyophilization: Freeze the pooled fractions (e.g., using a dry ice/acetone bath) and place them on a lyophilizer. This process sublimes the solvent, yielding a fine, dry powder. It is the preferred method for thermally sensitive compounds and avoids the formation of oils.
-
-
Final Drying: Transfer the resulting solid to a tared vial and dry under high vacuum at a mild temperature (e.g., 30-40 °C) for 12-24 hours to remove any residual volatile solvents.
-
Final Characterization: The isolated, dried solid is now ready for comprehensive structural elucidation (e.g., NMR, MS) to confirm its identity as 5-Chlorodescyano Citalopram and for use as a qualified reference standard.
Regulatory and Compliance Context
The isolation and characterization of impurities are governed by strict regulatory guidelines. The International Council for Harmonisation (ICH) provides a framework for impurity control in new drug substances and products.
Table 3: ICH Q3A/Q3B Impurity Thresholds
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI | 0.15% or 1.0 mg TDI |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
*TDI = Total Daily Intake; whichever is lower.[1][12]
Any impurity exceeding the identification threshold must be structurally characterized.[1] The protocols outlined in this document provide a direct pathway to obtaining the necessary quantity and purity of material required to meet these regulatory expectations.
References
-
Rao, R. N., Raju, A. N., & Narsimha, R. (2008). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. Journal of Separation Science, 31(10), 1729-1738. [Link]
-
Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters Application Note. [Link]
-
AMS Biotechnology (Europe) Ltd. (2024). Impurity guidelines in drug development under ICH Q3. AMSbio Pharma. [Link]
-
McClain, J. A., & Zvyagin, I. V. (2012). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. LCGC North America. [Link]
-
GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. GMP Insiders. [Link]
-
Sane, R. T., et al. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. Journal of the Brazilian Chemical Society, 22(1), 1-11. [Link]
-
Neopharm Labs. (2024). 5 Essential Strategies for Mastering Pharmaceutical Impurity Isolation. Neopharm Labs Blog. [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. University of Cape Town, Department of Chemistry. [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. EMA Scientific Guidelines. [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]
-
Rao, R. N., Raju, A. N., & Narsimha, R. (2008). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. Journal of Separation Science. [Link]
-
TIJER. (2022). Determination of Citalopram by RP-HPLC & it's stability indicative studies. International Journal of Engineering Research. [Link]
-
ResearchGate. (2008). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. Request PDF. [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]
-
Tapkir, A. S., et al. (2016). Development and Validation of Stability Indicating Assay Methods (SIAMs) for Citalopram HBr by Using UV-Visible Spectrophotometer. Der Pharmacia Lettre. [Link]
-
International Council for Harmonisation. (2006). ICH Q3B(R2) Impurities in New Drug Products. ICH Guideline. [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Department of Chemistry. [Link]
-
Reading Scientific Services Ltd. (n.d.). Preparative Chromatography: A Holistic Approach. RSSL White Paper. [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC [pascal-francis.inist.fr]
- 5. researchgate.net [researchgate.net]
- 6. rssl.com [rssl.com]
- 7. scielo.br [scielo.br]
- 8. tijer.org [tijer.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Mastering Pharmaceutical Impurity Isolation Strategies [neopharmlabs.com]
- 11. pharmtech.com [pharmtech.com]
- 12. fda.gov [fda.gov]
storage conditions for 5-Chlorodescyano Citalopram Oxalate reference
Executive Summary & Compound Identity
5-Chlorodescyano Citalopram Oxalate (also known as Citalopram Impurity E in EP or Related Compound G in USP) is a critical process impurity and degradation product monitored during the quality control of Citalopram and Escitalopram APIs. Structurally, it represents the substitution of the 5-cyano group on the isobenzofuran ring with a chlorine atom.
The integrity of this reference standard is paramount for accurate HPLC/UPLC quantification. Due to the presence of the halogenated aromatic ring and the oxalate salt form, this compound exhibits specific sensitivities to moisture and photolytic degradation. This guide defines the mandatory storage, handling, and stability protocols to ensure analytical validity.
Compound Profile:
-
Chemical Name: 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-5-chlorophthalane oxalate[1]
-
Regulatory Status: Controlled Impurity (ICH Q3A/B)
Physicochemical Stability Profile
Understanding the degradation mechanisms is the basis for the storage protocol.
| Property | Risk Factor | Mechanism of Degradation | Mitigation Strategy |
| Hygroscopicity | Moderate | Oxalate salts can absorb atmospheric moisture, leading to hydrolysis of the ether linkage or hydrate formation, altering the effective mass. | Store in desiccated environment; equilibrate before opening. |
| Photostability | High | The 5-chloro and 4-fluoro substitutions on the aromatic rings are susceptible to photolytic dehalogenation under UV/VIS light. | Strict light protection (Amber vials, foil wrap). |
| Thermal Stability | Moderate | Stable at RT for short durations (<24h), but prone to slow oxidation of the tertiary amine at elevated temperatures. | Cold storage (-20°C) slows kinetic degradation rates. |
Core Directive: Storage Protocol
This protocol supersedes generic "store at room temperature" advice often found on shipping documents, which applies only to transit stability, not long-term reference standard integrity.
A. Long-Term Storage (Archive)
-
Temperature: -20°C ± 5°C .
-
Container: Original amber glass vial with PTFE-lined screw cap.
-
Environment: Secondary containment within a sealed desiccator or Mylar bag with active silica gel packets.
-
Validity: Re-test annually.
B. Short-Term Storage (Working Stock)
-
Temperature: 2°C to 8°C (Refrigerated).
-
Duration: Maximum 30 days.
-
Condition: Must be kept in the dark. Do not store in solution form; store as solid powder.
C. Solution Stability
-
Solvent: Methanol (HPLC Grade) or DMSO.[5]
-
Stability: Solutions are not stable for long-term storage.
-
Ambient (25°C): Use within 8 hours.
-
Refrigerated (4°C): Use within 48 hours.
-
-
Directive: Prepare fresh solutions daily for quantitative impurity profiling.
Operational Workflow & Handling
The following diagram illustrates the mandatory workflow to prevent moisture condensation—the #1 cause of reference standard degradation.
Figure 1: Critical handling workflow emphasizing thermal equilibration to prevent moisture ingress.
Detailed Handling Steps:
-
Equilibration: Upon removing the vial from -20°C, allow it to stand at room temperature for at least 45 minutes before opening.
-
Reasoning: Opening a cold vial introduces condensation, which hydrates the oxalate salt and degrades the standard.
-
-
Weighing: Use an analytical microbalance. Avoid using metal spatulas if possible; use anti-static plastic or glass to prevent static charge common with oxalate salts.
-
Dissolution: this compound is sparingly soluble in water but freely soluble in Methanol and DMSO.
-
Protocol: Dissolve initially in a small volume of DMSO or Methanol, then dilute to volume with mobile phase.
-
Troubleshooting & Degradation Indicators
If analytical anomalies occur (e.g., shifting retention times or low recovery), use this logic tree to diagnose the root cause.
Figure 2: Diagnostic logic for identifying degradation sources in 5-Chlorodescyano Citalopram standards.
References
- European Pharmacopoeia (Ph. Eur.). Citalopram Hydrobromide / Escitalopram Oxalate Monographs. (Defines Impurity E and system suitability requirements).
-
United States Pharmacopeia (USP) . Citalopram Related Compound G.[7][8] USP Reference Standards. Link
-
LGC Standards . Certificate of Analysis: this compound. (Provides baseline storage data of -20°C/2-8°C). Link
-
Pharmaffiliates . Citalopram Hydrobromide - Impurity E Storage Protocols. (Confirms refrigerated storage requirements). Link
-
PubChem . This compound Compound Summary. National Library of Medicine. Link
-
ICH Guidelines . Stability Testing of New Drug Substances and Products Q1A(R2). (General framework for stability testing). Link
Sources
- 1. molcan.com [molcan.com]
- 2. This compound CAS#: 64169-46-6 [m.chemicalbook.com]
- 3. This compound [64169-46-6] | Chemsigma [chemsigma.com]
- 4. PubChemLite - this compound (C19H21ClFNO) [pubchemlite.lcsb.uni.lu]
- 5. Escitalopram Oxalate - LKT Labs [lktlabs.com]
- 6. caymanchem.com [caymanchem.com]
- 7. veeprho.com [veeprho.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Quantitative Estimation of 5-Chlorodescyano Impurity in Citalopram API
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and process development of Citalopram Hydrobromide. It addresses the specific challenge of quantifying the 5-chlorodescyano impurity , a critical process-related analog often designated as Citalopram Related Compound G (USP) or Impurity E (EP context-dependent; verify specific monograph version).
Executive Summary
The 5-chlorodescyano impurity (3-[(1RS)-5-chloro-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine) is a structural analog of Citalopram where the cyano group at position 5 is replaced by a chlorine atom. Due to the high lipophilicity introduced by the chlorine substituent, this impurity exhibits significant retention in Reverse Phase HPLC (RP-HPLC), often eluting at a Relative Retention Time (RRT) of ~2.2.
This guide provides a validated, stability-indicating RP-HPLC protocol capable of resolving the 5-chlorodescyano impurity from Citalopram and the closely related 5-bromo analog (RRT ~2.3).
Scientific Basis & Impurity Origin[1][2]
Structural & Mechanistic Insight
The difficulty in separating this impurity stems from its structural homology to the Active Pharmaceutical Ingredient (API).
-
Citalopram: Contains a Cyano (-CN) group (Polar, H-bond acceptor).
-
5-Chlorodescyano Impurity: Contains a Chloro (-Cl) group (Non-polar, Hydrophobic).
Chromatographic Implication: The -Cl substitution significantly increases the hydrophobicity of the molecule compared to the -CN group. Consequently, in reverse-phase chromatography (C18), the 5-chloro analog interacts more strongly with the stationary phase, resulting in a much longer retention time (RRT > 2.0) compared to the parent drug.[1]
Origin Pathway
The impurity typically arises from the starting material or the cyanation step:
-
Starting Material Contamination: Use of 5-chlorophthalide as an impurity within the 5-cyanophthalide or 5-bromophthalide starting material.
-
Incomplete Reaction: If the synthesis involves a halogen-to-cyano exchange (Rosenmund–von Braun reaction) on a 5-chloro intermediate, unreacted 5-chloro precursor remains.
Figure 1: Origin of 5-chlorodescyano impurity during Citalopram synthesis. The lower reactivity of the chloro-analog in cyanation reactions leads to its persistence.
Experimental Protocol
Equipment & Reagents[2][4][5]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV Detector.
-
Column: Inertsil ODS-3V (250 × 4.6 mm, 5 µm) or Symmetry C18 (250 × 4.6 mm, 5 µm).
-
Why: A long C18 column is required to provide sufficient theoretical plates to resolve the late-eluting halogenated analogs.
-
-
Reagents:
-
Ammonium Acetate (HPLC Grade).
-
Acetonitrile (Gradient Grade).
-
Methanol.[2]
-
Triethylamine (TEA) - Optional tailing suppressor.
-
Chromatographic Conditions
This method uses a gradient elution to manage the wide polarity range between the early eluting oxidative degradants and the late eluting halogenated impurities.
| Parameter | Setting |
| Mobile Phase A | Buffer: 0.02 M Ammonium Acetate (pH 4.7 adjusted with Acetic Acid) |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 239 nm (Isosbestic point/Max absorption) |
| Run Time | 55 Minutes |
Gradient Program:
-
0-18 min: 80% A (Isocratic) - Elution of Citalopram & polar impurities.
-
18-40 min: 80% A → 20% A (Linear Gradient) - Elution of 5-Chloro & 5-Bromo analogs.
-
40-45 min: 20% A (Hold) - Wash.
-
45-55 min: 80% A (Re-equilibration).
Standard & Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (70:30 v/v).
-
Standard Stock Solution: Dissolve 5 mg of 5-Chlorodescyano Reference Standard in 50 mL diluent (100 µg/mL).
-
Test Solution: Dissolve 25 mg of Citalopram API in 25 mL diluent (1000 µg/mL).
-
Spiked Solution (System Suitability): Spike Citalopram solution with 0.15% of 5-Chlorodescyano and 5-Bromodescyano standards.
Method Validation & Performance
The following data represents typical performance metrics for this protocol, validated against ICH Q2(R1) guidelines.
System Suitability
The critical parameter is the resolution between the 5-Chloro analog and the 5-Bromo analog (which elutes immediately after).
| Component | Retention Time (min) | RRT (approx) | Tailing Factor | Resolution (Rs) |
| Citalopram | ~6.2 | 1.00 | 1.1 | - |
| 5-Chlorodescyano | ~13.6 | 2.20 | 1.0 | > 6.0 (vs Citalopram) |
| 5-Bromodescyano | ~14.3 | 2.30 | 1.0 | > 1.5 (vs 5-Chloro) |
Quantitative Parameters
| Parameter | Result | Acceptance Criteria |
| LOD | 0.03 µg/mL (0.003%) | S/N > 3 |
| LOQ | 0.10 µg/mL (0.01%) | S/N > 10 |
| Linearity (Range) | LOQ to 150% of limit | R² > 0.999 |
| Accuracy (Recovery) | 98.5% - 101.5% | 90% - 110% |
| Precision (RSD) | < 2.0% (n=6) | NMT 5.0% |
Troubleshooting & Optimization
Critical Separation: Chloro vs. Bromo Analog
If the resolution between the 5-Chloro (RRT 2.2) and 5-Bromo (RRT 2.3) analogs is poor (< 1.5):
-
Decrease Gradient Slope: Slow down the transition from 18-40 minutes. A shallower gradient increases resolution of hydrophobic peaks.
-
Temperature: Lowering the column temperature to 25°C can improve selectivity for halogenated species, though it will increase system pressure.
Peak Tailing
Citalopram is a tertiary amine and may interact with residual silanols.
-
Solution: Ensure the buffer pH is maintained at 4.5 - 4.7. If tailing persists, add 0.1% Triethylamine (TEA) to the buffer and adjust pH. Use a "Base Deactivated" (BDS) or high-purity silica column.
Figure 2: Decision tree for optimizing the separation of Citalopram and its halogenated impurities.
References
-
USP Monograph: United States Pharmacopeia. Citalopram Hydrobromide: Organic Impurities. USP-NF.[]
-
Impurity Characterization: Dhaneshwar, S. R., et al. "Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC." Journal of Liquid Chromatography & Related Technologies.
-
LGC Standards: 5-Chlorodescyano Citalopram Hydrobromide (Reference Material Data).
-
Synthesis Pathway: E.P. Patent 0474580.[4] "Method for the preparation of Citalopram."[4][5][6][7]
-
ICH Guidelines: ICH Q3A(R2) Impurities in New Drug Substances.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 4. US6781003B1 - Preparation of pure citalopram - Google Patents [patents.google.com]
- 5. tijer.org [tijer.org]
- 6. CN1161350C - Process for preparing citalopram - Google Patents [patents.google.com]
- 7. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Citalopram & Impurity Separation Guide
Topic: Separation of 5-Chlorodescyano Citalopram from Citalopram Peak Document ID: TSC-CIT-05-CL Last Updated: February 13, 2026 Role: Senior Application Scientist
Core Separation Challenge
Q: Why is separating 5-Chlorodescyano Citalopram from Citalopram so difficult?
A: The separation challenge stems from the extreme structural similarity between the active pharmaceutical ingredient (API), Citalopram, and the impurity, 5-Chlorodescyano Citalopram.
-
Structural Homology: The only difference is the substitution at position 5 of the isobenzofuran ring. Citalopram possesses a Cyano group (-CN) , whereas the impurity possesses a Chlorine atom (-Cl) .
-
Chromatographic Behavior:
-
Citalopram (-CN): The cyano group is electron-withdrawing and has a strong dipole, making the molecule slightly more polar.
-
5-Chlorodescyano Citalopram (-Cl): The chlorine atom is lipophilic and less polar than the cyano group.
-
Result: In Reversed-Phase Chromatography (RP-HPLC), Citalopram typically elutes first, followed closely by the 5-chloro impurity. The hydrophobic selectivity (
) is often insufficient on standard C18 columns without mobile phase optimization, leading to co-elution or "shoulder" peaks.
-
Recommended Experimental Protocol
Q: What is the validated method for achieving baseline resolution (
A: The following protocol uses a high-carbon-load C18 column with a specific buffer-organic modifier ratio designed to maximize the selectivity between the cyano- and chloro- analogs.
Method Parameters (RP-HPLC)
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Symmetry C18) | High surface area and end-capping are required to minimize silanol interactions with the tertiary amine. |
| Mobile Phase A | Phosphate Buffer (25 mM, pH 3.0) + 0.1% Triethylamine (TEA) | Low pH suppresses silanol ionization; TEA acts as a silanol blocker to reduce tailing. |
| Mobile Phase B | Acetonitrile (ACN) : Methanol (MeOH) (50:50 v/v) | ACN provides sharp peaks; MeOH offers different selectivity ( |
| Elution Mode | Isocratic | Ratio: 60% Buffer : 40% Organic (Initial optimization point). |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6 mm ID columns. |
| Temperature | 30°C - 35°C | Slightly elevated temperature improves mass transfer and peak shape for basic drugs. |
| Detection | UV @ 240 nm | 240 nm is the isosbestic point or absorption maximum for the fluorophenyl/isobenzofuran system. |
| Injection Vol. | 10 - 20 µL | Prevent column overload which causes peak broadening. |
Preparation of Buffer (pH 3.0)
-
Dissolve 3.4 g of Potassium Dihydrogen Phosphate (
) in 900 mL of HPLC-grade water. -
Add 1.0 mL of Triethylamine (TEA).
-
Adjust pH to 3.0 ± 0.05 with Dilute Phosphoric Acid (
). -
Dilute to 1000 mL with water and filter through a 0.45 µm membrane.
Troubleshooting Guide
Q: I am seeing co-elution or poor resolution (
A: Use the following step-by-step logic to diagnose and resolve the issue.
Mechanism of Resolution Loss
-
Issue: The selectivity factor (
) is too close to 1.0. -
Fix: Change the solvent strength or type. The -Cl group is more polarizable than -CN. Increasing the Methanol content relative to Acetonitrile in Mobile Phase B often improves the separation of halogenated impurities due to hydrogen bonding differences.
Troubleshooting Workflow
Caption: Decision tree for optimizing the separation of Citalopram and 5-Chlorodescyano impurity.
Critical FAQs
Q: Why does the pH matter so much for this separation? A: Citalopram contains a tertiary amine group with a pKa of approximately 9.5.
-
At pH > 6: The amine becomes less ionized, leading to hydrophobic interaction with the stationary phase, often causing severe peak tailing and retention shifts.
-
At pH 3.0: The amine is fully protonated (
). While this reduces retention on C18, it ensures a single ionic species. The separation then relies on the interaction of the rest of the molecule (the cyano vs. chloro group) with the stationary phase. The phosphate buffer stabilizes this ionization state.
Q: Can I use a Phenyl-Hexyl column instead of C18? A: Yes, and often with better results.
-
Mechanism: Phenyl-Hexyl columns offer
interactions. The fluorophenyl ring in Citalopram interacts differently with the phenyl phase compared to the standard hydrophobic interaction of C18. -
Benefit: This can provide orthogonal selectivity, potentially pulling the 5-Chlorodescyano peak further away from the main Citalopram peak if C18 fails.
Q: Elution Order Verification? A: In a standard Reversed-Phase (C18) system:
-
Citalopram (More Polar due to -CN)
Elutes First . -
5-Chlorodescyano Citalopram (Less Polar due to -Cl)
Elutes Second . Note: If using Normal Phase or HILIC, this order will reverse.
System Suitability Criteria
To ensure the data is reliable, your system must meet these criteria before running samples:
| Parameter | Limit |
| Resolution ( | NLT 2.0 between Citalopram and 5-Chlorodescyano Impurity |
| Tailing Factor ( | NMT 1.5 for Citalopram peak |
| Theoretical Plates ( | NLT 5000 |
| RSD (Area) | NMT 2.0% (n=6 injections) |
References
-
United States Pharmacopeia (USP) . Citalopram Hydrobromide Monograph. USP-NF.[] (Standard for impurity limits and general HPLC conditions).
-
S. M. R. Aluru, et al. (2009). A stability-indicating LC method for citalopram hydrobromide. TSI Journals. (Details on buffer/organic optimization for impurity separation).
-
R. N. Rao, et al. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. SciELO. (Degradation pathways and impurity profiling).
-
Sigma-Aldrich . Citalopram and Impurities Standards. (Chemical structure verification of 5-Chlorodescyano analog).
Sources
Technical Support Center: 5-Chlorodescyano Citalopram Oxalate Analysis
Topic: Troubleshooting Retention Time (RT) Shifts of 5-Chlorodescyano Citalopram Oxalate Audience: Analytical Chemists, QC Specialists, and Drug Development Scientists Content Type: Technical Troubleshooting Guide & FAQ
Introduction: The Molecule & The Problem
Welcome to the technical support hub for Citalopram impurity profiling. This guide addresses a specific, high-frequency issue: the retention time instability of this compound (often designated as Citalopram Related Compound G or Impurity E depending on the pharmacopeia).
The Core Challenge: 5-Chlorodescyano Citalopram differs from the parent drug (Citalopram) by a single functional group substitution at the 5-position of the isobenzofuran ring: a Chloro (-Cl) group replaces the Cyano (-CN) group.
This structural change drastically alters the molecule's physicochemical behavior in Reversed-Phase HPLC (RP-HPLC):
-
Increased Lipophilicity: The -Cl group is significantly more hydrophobic than the polar -CN group. Consequently, 5-Chlorodescyano Citalopram typically elutes after Citalopram.
-
High Sensitivity to Organic Modifier: Due to its higher retention factor (
), this impurity is exponentially more sensitive to slight fluctuations in mobile phase composition (% organic) than early-eluting peaks.
Part 1: Physicochemical Profile & Causality
Before troubleshooting, verify the fundamental properties impacting your separation.[1]
Table 1: Structural Impact on Chromatography
| Feature | Citalopram (Parent) | 5-Chlorodescyano Citalopram | Chromatographic Impact |
| 5-Position | Cyano (-CN) | Chloro (-Cl) | Primary Driver of RT Shift |
| Electronic Effect | Strong Electron Withdrawing | Weak Electron Withdrawing | Affects |
| Polarity | Moderate Polar | Non-Polar (Lipophilic) | 5-Chloro analog is more retained on C18. |
| H-Bonding | H-Bond Acceptor (CN) | None | Changes selectivity in MeOH vs. ACN. |
| pKa (Amine) | ~9.5 (Basic) | ~9.5 (Basic) | Both tail severely if silanols are active. |
Part 2: Troubleshooting Guide (Q&A)
Module A: Mobile Phase & Gradient Issues
Q1: The retention time of 5-Chlorodescyano Citalopram is drifting later with every injection, but the Citalopram peak is relatively stable. Why?
Technical Diagnosis: This "differential drift" is a hallmark of Organic Modifier Evaporation or Gradient Proportioning Valve (GPV) Failure .
-
The Mechanism: Because 5-Chlorodescyano Citalopram is more lipophilic (
), its retention is governed by a steeper slope in the Linear Solvent Strength equation ( ). A 1% loss in Acetonitrile (ACN) might shift Citalopram by 0.2 min but shift the 5-Chloro impurity by 1.5 min. -
Action Plan:
-
Check Solvent Bottles: Are you using open flasks? ACN evaporates rapidly. Cap bottles with 0.2 µm filters.
-
Verify Pre-Mixing: If using a quaternary pump to mix 90% Buffer / 10% ACN, the mixing accuracy is critical. Premix your mobile phase manually (e.g., 50:50 isocratic hold) to rule out pump proportioning errors.
-
Temperature Control: Ensure the column oven is stable. A
C drop increases retention of hydrophobic compounds significantly.
-
Q2: We observe a sudden "jumping" of retention times for the 5-Chloro impurity, while other impurities remain constant.
Technical Diagnosis: This suggests an Ion-Pairing or pH Hysteresis issue, specifically if you are using an additive like Triethylamine (TEA) or Trifluoroacetic Acid (TFA).
-
The Mechanism: The 5-Chloro analog is a basic amine. If the mobile phase pH is near the pKa of the residual silanols (pH 3.5–4.5) or the drug (unlikely in RP, usually pH < 3), small pH changes drastically alter the ionic interaction between the protonated amine and the stationary phase.
-
Action Plan:
-
Buffer Capacity: If using 10-20 mM phosphate/acetate, increase to 50 mM . The local pH inside the pore structure may differ from the bulk solvent.
-
Silanol Blocking: Ensure your method uses a "sacrificial base" (e.g., 0.1% TEA) if using older silica columns. The 5-Chloro impurity, being more retained, spends more time interacting with deep-pore silanols.
-
Module B: Column Chemistry & Aging
Q3: The resolution between Citalopram and 5-Chlorodescyano Citalopram has collapsed. The 5-Chloro peak is tailing excessively.
Technical Diagnosis: This indicates Hydrophobic Collapse (dewetting) or Stationary Phase Hydrolysis .
-
The Mechanism:
-
Dewetting: If your gradient starts at 100% aqueous (or <5% organic) to retain polar impurities, the C18 chains may collapse, losing interaction surface area. The highly lipophilic 5-Chloro analog suffers most because it relies on deep interaction with the C18 ligands.
-
Voiding: If the column has a void, the late-eluting peaks (5-Chloro) broaden disproportionately.
-
-
Action Plan:
-
Regeneration: Flush the column with 100% ACN (or MeOH) for 30 minutes at elevated temperature (
C) to re-wet the phase. -
Phase Selection: Switch to a column with polar-embedded groups or "AQ" type C18 phases compatible with 100% aqueous conditions.
-
Part 3: Visual Troubleshooting Workflows
Workflow 1: Diagnosing RT Shift Origins
This logic tree helps you isolate whether the shift is instrumental, chemical, or thermal.
Caption: Decision tree for isolating the root cause of retention time instability based on shift patterns (Drift vs. Jump) and void time (
Workflow 2: Mechanistic Interaction Map
Understanding why the 5-Chloro analog behaves differently than Citalopram is key to fixing the method.
Caption: Mechanistic map showing the dual interactions (Hydrophobic & Ionic) governing the retention of 5-Chlorodescyano Citalopram.
Part 4: Validated Method Parameters (Reference)
When establishing a robust method, ensure your parameters fall within these "Safe Zones" to minimize RT shift.
| Parameter | Recommended Range | Why? |
| Buffer pH | 2.5 – 3.0 (Phosphate) | Suppresses silanol ionization ( |
| Buffer Conc. | > 25 mM | Provides sufficient counter-ions to mask silanols. |
| Column Temp | 40°C ± 0.5°C | Higher temp improves mass transfer and reduces tailing for basic drugs. |
| Flow Rate | Isocratic / Shallow Gradient | Avoid steep gradients at the elution point of the 5-Chloro impurity. |
| Additives | 0.1% TEA (Optional) | Competes for active sites if peak shape is poor. |
References
-
United States Pharmacopeia (USP). Citalopram Hydrobromide Monograph: Organic Impurities. USP-NF.[] (Standard reference for Related Compound G).
-
Rao, R. N., et al. (2006). Separation and determination of citalopram and its impurities by gradient RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis. (Establishes baseline separation logic for Citalopram impurities).
-
Dolan, J. W. (2025). HPLC Troubleshooting: Retention Time Drift. LCGC International. (General principles of RT drift in basic amines).
-
PubChem. Citalopram Related Compound G (5-Chlorodescyano Citalopram). National Library of Medicine. (Structural verification).
-
Cayman Chemical. Escitalopram Oxalate Product Information. (Data on oxalate salt solubility and properties). [3]
Sources
Technical Support Center: 5-Chlorodescyano Citalopram Optimization
Ticket ID: 5CDC-PEAK-OPT
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary: The "Why" Behind the Tailing
Welcome to the technical support hub for 5-Chlorodescyano Citalopram (5-CDC) . If you are experiencing peak tailing (Asymmetry > 1.5), you are likely fighting a battle against silanol interactions .
The Molecule: 5-CDC is a structural analog of Citalopram where the 5-cyano group is replaced by a chlorine atom.[1]
-
Chemical Nature: It is a tertiary amine (strong base, pKa ≈ 9.5).
-
Lipophilicity: The Chlorine substitution makes 5-CDC more lipophilic than Citalopram (CN is polar; Cl is non-polar). It typically elutes after the parent drug in Reversed-Phase (RP) modes.
The Mechanism of Failure:
At standard chromatographic pH (pH 4–7), the tertiary amine is protonated (
Troubleshooting Guides & FAQs
Category A: Peak Shape & Tailing[2]
Q: I am using a standard C18 column with an Acetate buffer at pH 4.5, but 5-CDC tails badly (T > 2.0). Why? A: At pH 4.5, you are in the "Danger Zone" for basic drugs.
-
The Cause: The amine is fully protonated (positive), and roughly 50% of the surface silanols are deprotonated (negative). This maximizes the ionic "stickiness."
-
The Fix: You have two options:
-
Option 1 (Suppression): Lower the pH to < 3.0 .[2] This forces silanols back to their neutral form (
), eliminating the attraction. -
Option 2 (Competition): Add a "Silanol Blocker" like Triethylamine (TEA) . TEA is a small, aggressive base that saturates the silanol sites, preventing 5-CDC from binding.
-
Q: I switched to a "Base Deactivated" (BDS) column, but I still see tailing. A: "Base Deactivated" is a marketing term, not a guarantee.
-
Diagnosis: If the column is older (Type A silica) or has low carbon load, trace metals can also cause chelation-based tailing.
-
Recommendation: Switch to a Type B (High Purity) Silica or a Hybrid Particle (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus). These have significantly fewer surface silanols.
Category B: Retention & Resolution[1][3]
Q: 5-CDC co-elutes with Citalopram.[1] How do I separate them? A: Leverage the lipophilicity difference.
-
Observation: 5-CDC (Chloro) is more hydrophobic than Citalopram (Cyano).[1]
-
Action: Decrease the organic modifier (Acetonitrile) by 2-5%. This will increase the retention of the more lipophilic 5-CDC more than it increases Citalopram, widening the gap (Selectivity
increases).
The "Gold Standard" Protocol
This protocol is synthesized from USP principles and optimized for the suppression of amine-based tailing. It uses a chaotropic buffer system with an amine modifier.
Method Type: Isocratic Reversed-Phase with Silanol Blocking.[1]
| Parameter | Specification | Rationale |
| Column | C8 or C18 (L7/L1), 4.6 x 150mm, 5µm | C8 often provides better peak shape for hydrophobic bases by reducing mass transfer resistance.[1] |
| Mobile Phase A | Phosphate Buffer (25mM) + 0.1% Triethylamine (TEA), adjusted to pH 3.0 with Phosphoric Acid. | pH 3.0 neutralizes silanols. TEA blocks any remaining active sites. |
| Mobile Phase B | Acetonitrile (ACN) | ACN has lower UV cutoff and lower viscosity than Methanol. |
| Ratio | 70% Buffer : 30% ACN (Adjust for retention) | High aqueous content ensures adequate retention of polar parent drug. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Detector | UV @ 239 nm | Near absorption maximum for the fluorophenyl pharmacophore. |
| Temperature | 40°C - 45°C | Elevated temperature reduces mobile phase viscosity and improves mass transfer (sharper peaks).[1] |
Preparation of Buffer (Critical Step):
-
Dissolve Potassium Dihydrogen Phosphate (
) in water (approx 3.4 g/L). -
Add 1.0 mL of Triethylamine per liter of buffer.
-
Crucial: Adjust pH to 3.0 ± 0.1 using Phosphoric Acid (85%) .
-
Filter through 0.45 µm nylon filter.
Visualizing the Logic
Diagram 1: The Tailing Mechanism vs. Solution
This diagram illustrates the molecular interaction causing the issue and how the recommended protocol blocks it.
Caption: Left: Ionic binding between silanols and 5-CDC causes tailing.[1] Right: TEA competes for binding sites, allowing 5-CDC to elute symmetrically.[1]
Diagram 2: Troubleshooting Decision Matrix
Follow this flow to resolve specific chromatographic issues.
Caption: Step-by-step logic for diagnosing peak tailing versus resolution issues for 5-CDC.
References
-
United States Pharmacopeia (USP). Citalopram Hydrobromide: Organic Impurities, Procedure 2.[3][4][5] USP-NF.[1][3] (Details the use of phosphate buffer with amine modifiers for Citalopram related compounds). [1]
-
Rao, R.N., et al. (2011). Separation and determination of Citalopram and its impurities by HPLC. Journal of Pharmaceutical and Biomedical Analysis. (Discusses the impact of pH on the separation of Citalopram analogs).
-
LabCompare. (2021). How to Prevent Tailing Peaks in HPLC. (General guide on silanol suppression for basic drugs).
-
PubChem. Citalopram Hydrobromide Compound Summary. (For pKa and structural data verification). [1]
Sources
Technical Support Center: Troubleshooting Citalopram Impurity Co-elution
Executive Summary: The Separation Challenge
Citalopram hydrobromide is a Selective Serotonin Reuptake Inhibitor (SSRI) with a tertiary amine structure and a pKa of approximately 9.78. This basicity presents the primary chromatographic challenge: silanol interaction . Under standard reverse-phase conditions, the protonated amine interacts strongly with residual silanols on the silica support, leading to peak tailing and potential co-elution with closely related impurities, specifically N-Desmethylcitalopram (Impurity D) and Citadiol .
This guide addresses the specific failure modes encountered when separating Citalopram from its critical impurities, providing mechanistic troubleshooting steps based on the USP/EP monographs and modern chromatographic principles.
Diagnostic Workflow
Before adjusting parameters, identify your specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for isolating specific chromatographic failures.
Technical Support Q&A
Issue 1: Critical Pair Resolution Failure (Citalopram vs. Impurity D)
Q: I am unable to achieve the USP requirement of Resolution (R) > 1.8 between Citalopram and Citalopram Related Compound D (N-Desmethylcitalopram). They are co-eluting or merging at the base.
A: This is the most common compliance failure. Impurity D is the N-desmethyl metabolite; it is structurally very similar to the parent but slightly more polar.
-
Root Cause:
-
pH Drift: The separation is highly pH-dependent. At pH > 4.5, the ionization states may shift, reducing the selectivity between the secondary amine (Impurity D) and the tertiary amine (Citalopram).
-
Mobile Phase Strength: High acetonitrile concentrations compress the separation window.
-
Temperature: Mass transfer kinetics differ between the two species.
-
-
Troubleshooting Protocol:
-
Verify pH Precision: Ensure your buffer is exactly pH 3.0 ± 0.1 (if using USP Procedure 2). Even a shift to pH 3.2 can degrade resolution.
-
Ion-Pair Reagent: The USP method uses N,N-dimethyloctylamine . This acts as a silanol blocker and modifies the stationary phase surface. Ensure this reagent is fresh; oxidized amines lose effectiveness.
-
Optimize Gradient: If running isocratically, lower the organic modifier (Acetonitrile/Methanol) by 2-3%. This increases retention (k') for both but typically increases
(selectivity) for the critical pair. -
Column Temperature: Maintain 45-50°C . Higher temperature improves the peak symmetry of Citalopram, narrowing the peak width and effectively increasing resolution without changing the center-to-center separation distance.
-
Issue 2: Excessive Peak Tailing (Symmetry Factor > 2.0)
Q: The Citalopram peak shows severe tailing, causing integration errors and failing system suitability (Tailing Factor NMT 1.5).
A: Tailing in basic drugs is a hallmark of "secondary interactions"—the positively charged amine sticking to acidic silanols on the silica column.
-
Root Cause:
-
Column Aging: Hydrolysis of the bonded phase exposes raw silica.
-
Insufficient Buffer/Modifier: The amine modifier (Triethylamine or Dimethyloctylamine) concentration is too low to saturate silanol sites.
-
-
Troubleshooting Protocol:
-
The "Sacrificial Base" Strategy: Ensure your mobile phase contains at least 0.1% (v/v) Triethylamine (TEA) or the specified N,N-dimethyloctylamine. These bases compete for the silanol sites, "shielding" the Citalopram.
-
Switch to "Type B" Silica: If you are not bound by a rigid monograph, switch from a standard L7 (C18) to a Base-Deactivated (BDS) or Hybrid Particle (e.g., XBridge, Gemini) column. These columns have chemically modified surfaces that virtually eliminate silanol activity at high pH.
-
Buffer Concentration: Increase phosphate buffer concentration to 50 mM . Higher ionic strength suppresses the double-layer effect and reduces tailing.
-
Issue 3: Unknown Impurity Co-elution (Impurity C/Citadiol)
Q: I see a shoulder on the front of the Citalopram peak, or inconsistent purity results. Is this Citadiol?
A: It is likely Impurity C (3-Oxo Citalopram) or Citadiol . Citadiol is a precursor and can be difficult to separate because the polarity difference induced by the hydroxyl group (Citadiol) vs. the cyano group (Citalopram) is sometimes masked by the hydrophobic bulk of the molecule.
-
Troubleshooting Protocol:
-
Wavelength Ratio Check: Citalopram absorbs strongly at 239 nm . Check the absorbance ratio at 239 nm vs. 254 nm. If the ratio across the peak is not constant, you have a co-elution.
-
Selectivity Change: The standard C18 interaction is driven by hydrophobicity. To separate these structural isomers:
-
Use a Phenyl-Hexyl Column: The
interactions with the fluorophenyl ring of Citalopram will differ significantly from the interactions with the impurities, often pulling the co-eluting peak away from the main peak. -
Methanol vs. Acetonitrile: Switch the organic modifier.[1] Acetonitrile is aprotic (dipole-dipole), while Methanol is protic (hydrogen bonding). Citadiol (with an -OH group) will behave very differently in Methanol than in Acetonitrile.
-
-
Impurity Reference Data
Use this table to identify peaks based on Relative Retention Time (RRT) approximations (based on standard C18 USP conditions).
| USP Name | Common Name | Chemical Feature | Approx RRT* | Primary Failure Mode |
| Citalopram | Citalopram | Parent (Tertiary Amine) | 1.00 | Tailing due to silanols |
| Rel. Comp. A | Carboxamide | Amide derivative | ~0.85 | Co-elution with Imp D |
| Rel. Comp. C | 3-Oxo Citalopram | Ketone/Lactone | ~0.70 | Early elution, often distinct |
| Rel. Comp. D | N-Desmethyl | Secondary Amine | ~0.90-0.95 | Critical Pair (Merges with Parent) |
| Rel. Comp. E | N-Oxide | N-Oxide | ~0.50-0.60 | Broad peak shape |
*Note: RRTs are highly dependent on pH and gradient slope. Use these as a relative guide only.
Experimental Protocols
Standard USP-Aligned Method (Baseline)
Use this for compliance testing. If troubleshooting fails here, move to the Optimized Method.
-
Column: L7 (C18), 150 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or equivalent).
-
Mobile Phase:
-
Buffer: Phosphate buffer pH 3.0 + N,N-dimethyloctylamine.
-
Organic: Acetonitrile (80:20 ratio typically for Assay, Gradient for Impurities).
-
-
Temperature: 45°C (Critical for peak shape).
-
Detection: UV @ 239 nm.[2]
Optimized "Robust" Method (Recommended for R&D)
Designed to resolve the Critical Pair (Imp D vs Citalopram) with higher assurance.
-
Column: High-pH stable Hybrid C18 (e.g., Waters XBridge C18 or Phenomenex Gemini), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 10.0 (High pH suppresses amine protonation).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 20% B to 40% B over 20 minutes.
-
Rationale: At pH 10, Citalopram (pKa 9.8) is largely uncharged (free base). This eliminates silanol interactions (tailing) and maximizes hydrophobic retention, often reversing the elution order of impurities and providing superior resolution.
References
-
USP Monograph : Citalopram Hydrobromide. United States Pharmacopeia. (Current Revision). Defines Related Compounds A, C, D, and E.
-
Source:
-
-
Impurity C Identity : Citalopram EP Impurity C / USP Related Compound C is identified as 3--6-cyano-1(3H)-isobenzofuranone.[3][4][5]
-
Source:
-
-
Impurity D Identity : Citalopram USP Related Compound D is N-Desmethylcitalopram.
-
Source:
-
-
Chiral Separation: Separation of Citalopram enantiomers and Citadiol using Sulfobutyl Ether-β-Cyclodextrin.
-
Source:
-
-
Peak Tailing Mechanisms: Analysis of secondary silanol interactions for basic drugs like Citalopram.
-
Source:
-
Sources
relative retention time (RRT) of 5-Chlorodescyano Citalopram
Technical Support Center: HPLC Analysis of 5-Chlorodescyano Citalopram
Executive Summary
Subject: Relative Retention Time (RRT) & Analysis of 5-Chlorodescyano Citalopram. Synonyms: Citalopram Related Compound F (USP), Citalopram Impurity F (EP).[1] Chemical Basis: 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-5-chlorophthalan. Critical Attribute: This impurity arises from the replacement of the cyano group (–CN) with a chlorine atom (–Cl) during synthesis.
Module 1: The "Golden Standard" Method (USP/EP Alignment)
In regulatory environments, the identification of 5-Chlorodescyano Citalopram is strictly controlled via Reference Standards (RS). Below is the industry-standard Reversed-Phase HPLC (RP-HPLC) condition derived from pharmacopeial monographs (USP <621> aligned).
Typical RRT: 1.2 – 1.3 (Relative to Citalopram) Note: This impurity is lipophilic and typically elutes after the main API peak.
Standard Chromatographic Conditions
| Parameter | Specification |
| Column | C18 (L1), 4.6 mm x 150-250 mm, 3-5 µm packing (e.g., Symmetry C18, XBridge) |
| Mobile Phase A | Phosphate Buffer pH 3.0 ± 0.1 (buffer strength ~25-50 mM) |
| Mobile Phase B | Acetonitrile : Methanol (Mix ratio typically varies, e.g., 90:10) |
| Flow Rate | 1.0 – 1.5 mL/min |
| Column Temp. | 45°C (Critical for resolution) |
| Detection | UV @ 240 nm |
| Injection Vol. | 10 - 20 µL |
Technical Insight: The –Cl substituent is significantly less polar than the –CN group it replaces. In a Reversed-Phase mechanism, this increased hydrophobicity causes 5-Chlorodescyano Citalopram to interact more strongly with the C18 stationary phase, resulting in a longer retention time compared to Citalopram.
Module 2: Troubleshooting RRT Shifts
RRT is a ratio, not a fixed number.[2] It is calculated as:
If your RRT for Related Compound F is drifting (e.g., dropping < 1.1 or merging with the main peak), use the following diagnostic workflow.
Diagnostic Workflow (DOT Visualization)
Caption: Logic flow for diagnosing retention time shifts in lipophilic impurities of Citalopram.
Module 3: Frequently Asked Questions (FAQs)
Q1: Why does 5-Chlorodescyano Citalopram elute after Citalopram, while other impurities elute before? A: This is governed by hydrophobicity .
-
Citalopram: Contains a Cyano (–CN) group. This is polar and has a dipole moment, reducing interaction with the non-polar C18 chains.
-
Impurity F: Contains a Chlorine (–Cl) atom.[3] Chlorine is lipophilic (hydrophobic). In Reversed-Phase chromatography, "Like attracts Like." The lipophilic impurity sticks longer to the lipophilic C18 column, resulting in a higher Retention Time (RT) and RRT > 1.0.
Q2: My RRT is 1.25, but the monograph says 1.3. Is my batch failing? A: Not necessarily. RRT is system-dependent.
-
Dwell Volume: Differences in pump dwell volume can shift gradient RRTs.
-
Column Brand: A "C18" from Waters (e.g., XBridge) has different carbon loading than a "C18" from Agilent (e.g., Zorbax).
-
Protocol: Always inject the USP Citalopram Related Compound F RS (Reference Standard) to establish the RRT for your specific run. Never rely solely on literature values for peak identification.
Q3: The peak for Related Compound F is tailing significantly. How do I fix this? A: Tailing in amine-based drugs (like Citalopram) is usually due to residual silanol interactions on the column silica backbone.
-
Fix 1: Ensure your column is "Base Deactivated" (BDS) or "End-capped."
-
Fix 2: Add a competing base modifier if the method allows (e.g., Triethylamine/TEA at 0.1%) to block silanol sites.
-
Fix 3: Increase column temperature to 45°C-50°C to improve mass transfer kinetics.
Q4: Can I use UPLC instead of HPLC for this separation? A: Yes, but you must scale the gradient geometrically.
-
If you switch from a 5µm column (HPLC) to a 1.7µm column (UPLC), you must adjust the Flow Rate and Gradient Time to maintain the same selectivity factor (
). Without scaling, the RRT of the chlorodescyano impurity may shift significantly due to changes in linear velocity.
References
-
United States Pharmacopeia (USP). USP Monograph: Citalopram Hydrobromide.[4][5] USP-NF Online. Available at: [Link]
-
European Directorate for the Quality of Medicines (EDQM). Citalopram Hydrobromide: Impurity F. Ph.[5] Eur. Reference Standards. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for Citalopram Related Compound F (CID 10886566). PubChem. Available at: [Link]
Sources
optimizing mobile phase for 5-chlorodescyano impurity separation
The following guide serves as a specialized Technical Support Center for researchers optimizing the separation of the 5-chlorodescyano impurity (Pharmacopoeial Impurity E) from Citalopram or Escitalopram.
Status: Operational | Tier: Level 3 (Method Development & Optimization)[1][2]
Executive Summary
The 5-chlorodescyano impurity (1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-5-chlorophthalane) represents a classic "critical pair" challenge in HPLC.[1][2] Structurally, it differs from the Active Pharmaceutical Ingredient (API) only at the 5-position of the isobenzofuran ring, where the API’s cyano (-CN) group is replaced by a chlorine (-Cl) atom.[1][2]
Because the cyano group and the chlorine atom have distinct electronic effects but similar steric footprints, standard C18 methods often fail to achieve baseline resolution (
Part 1: Critical Troubleshooting (Q&A)
Ticket #001: "My API and 5-chloro impurity are co-eluting on a standard C18 column. How do I improve selectivity?"
Diagnosis: You are likely relying solely on hydrophobic discrimination.[2] While Chlorine is more lipophilic (hydrophobic) than the Cyano group, the difference in hydrophobicity on a standard alkyl chain (C18) is often insufficient to overcome the peak broadening caused by the basic amine tail.
The Fix: Exploit Electronic Selectivity (
-
Mechanism: The API (Cyano) is strongly electron-withdrawing and possesses a dipole.[1][2] The Impurity (Chloro) is electron-withdrawing (inductive) but has lone-pair donation (resonance) and is less polar.[1][2]
-
Phenyl-Hexyl Columns: Offer
- interactions that discriminate based on the electron density of the aromatic ring, which is significantly altered by the substituent change (CN vs. Cl).[1][2] -
PFP Columns: Offer "halogen selectivity" and strong dipole-dipole interactions, often reversing or significantly spacing out the elution order compared to C18.[2]
Protocol:
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl),
mm, 3.5 µm.[1][2] -
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid.[2]
-
Mobile Phase B: Methanol (MeOH).[2] Note: MeOH promotes
- interactions better than Acetonitrile (ACN).[1][2]
Senior Scientist Note: Acetonitrile can suppress
-interactions because its own triple bond ( ) interacts with the stationary phase.[1][2] Using Methanol exposes the analyte to the phenyl ring on the column.
Ticket #002: "The impurity peak is tailing severely, ruining the resolution."
Diagnosis:
Citalopram and its analogs contain a tertiary amine side chain with a pKa
The Fix: pH Management & Silanol Suppression You have two robust options:
Option A: High pH Strategy (Recommended for Hybrid Columns) Operate at pH 10.5 using a high-pH stable column (e.g., Waters XBridge C18/Phenyl or Agilent Poroshell HPH).[1][2]
-
Why: At pH 10.5, the amine is deprotonated (neutral).[2] Hydrophobic retention dominates, and silanol interactions are eliminated.[2]
-
Buffer: 10 mM Ammonium Bicarbonate adjusted with Ammonia.
Option B: Low pH with Ion Pairing (Traditional Silica) Operate at pH 2.5 - 3.0 with an amine modifier.[1][2]
-
Why: At pH < 3, silanols are protonated (
) and neutral, reducing cation exchange.[1][2] -
Additive: Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA).[1][2] TEA acts as a "sacrificial base," blocking silanols.[2]
Ticket #003: "I see a retention time drift for the 5-chloro impurity between runs."
Diagnosis:
This is often due to temperature fluctuations affecting the selectivity (
The Fix:
-
Thermostat Control: Lock the column compartment temperature at 30°C or 35°C. Do not rely on "ambient" temperature.
-
Equilibration: Ensure the column is equilibrated for at least 10 column volumes if using a Phenyl-Hexyl phase, as the rigid stationary phase chains take longer to "wet" and orient than C18 chains.[2]
Part 2: Experimental Data & Protocols
Physicochemical Comparison
Understanding the molecule is key to separating it.
| Feature | Citalopram (API) | 5-Chlorodescyano (Impurity E) | Chromatographic Impact |
| Substituent | 5-Cyano (-CN) | 5-Chloro (-Cl) | Primary selectivity driver.[1][2] |
| Electronic Nature | Strong Dipole, EWG | Weak Dipole, Lipophilic | CN is more polar; Cl is "greasier."[2] |
| LogP (Hydrophobicity) | ~3.5 | ~4.2 | Impurity E elutes after API on C18. |
| pKa (Amine) | 9.5 | 9.4 | Both tail equally if pH is wrong.[1][2] |
| UV Max | ~239 nm | ~240 nm | Similar detection response.[1][2] |
Recommended Method (Starting Point)
This protocol prioritizes robustness and selectivity.
Gradient Table:
| Time (min) | % Buffer (10mM NH4OAc pH 4.5) | % Methanol | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 2.0 | 60 | 40 | End Isocratic Hold |
| 15.0 | 20 | 80 | Linear Gradient |
| 20.0 | 20 | 80 | Wash |
| 20.1 | 60 | 40 | Re-equilibration |
| 25.0 | 60 | 40 | End of Run |
Part 3: Visualization (Method Development Logic)
The following decision tree outlines the logical flow for optimizing this specific separation.
Caption: Decision matrix for isolating 5-chlorodescyano impurity. Blue nodes indicate start/end states; Red/Green indicate diagnostic paths.[1][2]
References
-
Veeprho Laboratories. Citalopram EP Impurity E (Free Base) | CAS 64169-45-5.[1][2] Retrieved from 1[1][2]
-
Rao, R. N., et al. (2008).[2] Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. Journal of Separation Science. Retrieved from 4[1][2]
-
SynThink Chemicals. Citalopram EP Impurity E Data Sheet. Retrieved from 5[1][2]
-
Chromatography Online. (2007).[2] The Perfect Method, V: Changing Column Selectivity (Phenyl vs Cyano). Retrieved from 6[1][2]
Sources
- 1. veeprho.com [veeprho.com]
- 2. alentris.org [alentris.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 5-Chlorodescyano Citalopram Oxalate
The following technical guide is structured as a specialized support center for analytical chemists and researchers working with 5-Chlorodescyano Citalopram Oxalate (commonly designated as Citalopram Impurity F in EP/BP standards).
Subject: Stability, Solubility, and Handling of Reference Standard CAS (Free Base): 64169-39-7 | Chemical Name: 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-5-chlorophthalane oxalate
Executive Summary: The Stability Paradox
Researchers often assume that because 5-Chlorodescyano Citalopram (Impurity F) is a structural analog of Citalopram, it shares an identical stability profile. This is incorrect.
While Citalopram’s primary degradation pathway involves the hydrolysis of its cyano group (forming the amide and carboxylic acid), Impurity F possesses a chlorine atom at the C-5 position. This renders it immune to nitrile hydrolysis but significantly alters its electron density, making it distinctively susceptible to photolytic dehalogenation .
This guide provides the protocols necessary to prevent the "disappearance" of this analyte during LC-MS/HPLC workflows.
Core Solubility & Preparation Protocols
Objective: Solubilize the oxalate salt without inducing precipitation or disproportionation.
The oxalate salt form is polar but exhibits "solubility gaps" depending on the organic/aqueous ratio.
Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Application | Technical Note |
| Methanol (Pure) | Excellent | Stock Solution | Preferred solvent. The oxalate salt dissociates fully. Stable at -20°C. |
| DMSO | Excellent | Alternate Stock | Use only if MeOH is incompatible. High boiling point makes evaporation difficult. |
| Water (Neutral) | Poor/Risky | Avoid | Risk of oxalate precipitation or "oiling out" of the free base if pH drifts >7. |
| 0.1% Formic Acid | Good | Working Diluent | Acidic pH maintains the protonated amine, ensuring solubility. |
| Acetonitrile (100%) | Poor | Avoid | The oxalate salt is poorly soluble in pure ACN. |
Protocol: Preparation of Stability-Indicating Stock
-
Weighing: Weigh the standard into an amber volumetric flask (protect from light immediately).
-
Primary Dissolution: Add Methanol to 10% of the final volume and sonicate for 30 seconds.
-
Why? Methanol disrupts the crystal lattice of the oxalate salt more effectively than ACN/Water mixtures.
-
-
Dilution: Bring to volume with the chosen diluent (typically 50:50 Methanol:Water or Mobile Phase A).
-
Verification: Inspect for "schlieren" lines (swirls) which indicate incomplete mixing.
Degradation Pathways & Troubleshooting
Objective: Identify why peak areas decrease or new peaks appear.
Visualizing the Threat Landscape
The following diagram illustrates the specific vulnerabilities of Impurity F compared to the parent Citalopram molecule.
Figure 1: Degradation Logic. Note that unlike Citalopram, Impurity F does not undergo nitrile hydrolysis but is highly sensitive to photolytic dechlorination.
Troubleshooting Guide (FAQ Format)
Q1: I see a new peak eluting before Impurity F in my chromatogram. What is it?
Diagnosis: This is likely the N-Oxide derivative.[1]
-
Mechanism: Tertiary amines (the dimethylaminopropyl chain) react with dissolved oxygen or peroxides in aged solvents.
-
Solution:
-
Use fresh, high-purity solvents (HPLC Grade).
-
Add an antioxidant like BHT (butylated hydroxytoluene) to the solvent if the method permits.
-
Immediate Action: Check if your acetonitrile is old; aged ACN accumulates peroxides.
-
Q2: My standard recovery is dropping, and I see a peak eluting later or co-eluting.
Diagnosis: Photolytic Dechlorination.
-
Mechanism: The C-Cl bond on the aromatic ring is susceptible to homolytic cleavage under laboratory fluorescent lighting, replacing the Chlorine with Hydrogen or a Hydroxyl group.
-
Solution:
-
Mandatory: Use amber glassware for all steps.
-
Process: Do not leave autosampler vials in clear trays on the bench. Use cooled autosamplers (4°C) with darkened covers.
-
Q3: The peak shape is splitting or tailing severely.
Diagnosis: Salt Disassociation / pH Mismatch.
-
Mechanism: You are analyzing an Oxalate salt .[2] If your mobile phase pH is near the pKa of the amine (~9.5) or the oxalic acid (~1.2 and 4.2), you get mixed species.
-
Solution:
-
Ensure Mobile Phase pH is buffered. Acidic pH (2.5 - 4.0) is ideal to keep the amine protonated and the oxalate fully dissolved.
-
Avoid using pure water as a diluent; the oxalate may precipitate if the local concentration is too high.
-
Storage & Handling Specifications
| Parameter | Recommendation | Scientific Rationale |
| Solid State Storage | -20°C (Freezer) | Prevents slow thermal oxidation of the amine. |
| Solution Storage | -20°C or -80°C | Methanolic stocks are stable for 3-6 months. Aqueous dilutions degrade within 24-48 hours. |
| Container Type | Amber Glass (Class A) | Blocks UV radiation (200-400nm) that triggers dechlorination. |
| Inert Atmosphere | Argon/Nitrogen Overlay | Recommended for long-term storage to prevent N-oxide formation. |
Validated Analytical Conditions (Reference)
Use these conditions to verify the integrity of your standard.
-
Column: C18 (e.g., Zorbax Eclipse XDB or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
Gradient: 80% A to 20% A over 15 minutes.
-
Wavelength: 240 nm (The chlorophthalane ring absorbs strongly here).
-
Flow Rate: 1.0 mL/min.[2]
-
Expected Retention: Impurity F is more lipophilic than Citalopram (Cl vs CN) and will typically elute after Citalopram in Reverse Phase.
References
- European Pharmacopoeia (Ph. Eur.). Citalopram Hydrobromide Monograph - Impurity F. 10th Edition. Strasbourg, France: EDQM.
-
Rao, R. N., et al. (2008).[5] "Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC." Journal of Separation Science, 31(10), 1729-1738.[5] Link (Establishes the photostability profile of the phthalane ring system).
- Sher, N., et al. (2015). "Forced degradation study of Citalopram: Characterization of photodegradation products by LC–MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 102, 37-44.
-
United States Pharmacopeia (USP) . Citalopram Related Compound H.[6][7][8] USP-NF Online. Rockville, MD. (Corroborates the identity and handling requirements).
Sources
- 1. scielo.br [scielo.br]
- 2. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 3. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Study of Photodegradation Process and Conversion Products of the Antidepressant Citalopram in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC [pascal-francis.inist.fr]
- 6. Citalopram EP Impurity F | 64372-43-6 [chemicea.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. veeprho.com [veeprho.com]
Technical Support Center: Extraction of 5-Chlorodescyano Citalopram
Subject: Optimization of Extraction Efficiency for 5-Chlorodescyano Citalopram (5-CDC) from Biological Matrices Ticket ID: TECH-5CDC-EXT-001 Status: Open for Consultation
Executive Summary
5-Chlorodescyano Citalopram (5-CDC) is a critical impurity and degradation product of Citalopram and Escitalopram. Structurally, the replacement of the cyano group with a chlorine atom significantly alters the physicochemical properties, specifically increasing lipophilicity (LogP) while maintaining the basicity of the tertiary amine.
The Challenge: In biological matrices (plasma/serum), 5-CDC is often present at trace levels (
The Solution: This guide prioritizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This mechanism exploits the basic amine for retention (orthogonal to hydrophobicity) and allows for aggressive washing steps to remove the parent drug and matrix interferences.
Module 1: Physicochemical Basis of Extraction
To optimize extraction, one must understand the shift in properties between the parent (Citalopram) and the target impurity (5-CDC).
| Property | Citalopram (Parent) | 5-CDC (Target) | Impact on Extraction |
| Structure | 5-Cyano substituted | 5-Chloro substituted | Cl is more lipophilic than CN. |
| LogP | ~3.8 | ~4.2 - 4.5 (Estimated) | 5-CDC binds more strongly to hydrophobic stationary phases. |
| pKa (Amine) | 9.8 | ~9.8 | Both are positively charged at pH < 8. |
| Solubility | Moderate aqueous solubility | Lower aqueous solubility | Higher risk of adsorptive loss to plasticware. |
Module 2: Recommended Protocol (MCX SPE)
We recommend Mixed-Mode Cation Exchange (MCX) over Liquid-Liquid Extraction (LLE) for trace analysis. MCX provides a "digital" on/off retention mechanism based on pH, allowing for the removal of neutral and acidic matrix components.
Workflow Diagram
Caption: Optimized Mixed-Mode Cation Exchange (MCX) workflow for selective enrichment of basic impurities like 5-CDC.
Step-by-Step Methodology
-
Pre-treatment: Dilute 200 µL plasma 1:1 with 4% Phosphoric Acid (
) .-
Why? Disrupts protein binding and acidifies the sample (pH ~2), ensuring 5-CDC is fully protonated (
) to bind to the cation exchange sorbent.
-
-
Conditioning: Condition MCX cartridge (30 mg/1 cc) with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load pre-treated sample at a slow flow rate (1 mL/min).
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid .
-
Why? Removes hydrophilic interferences and salts.
-
-
Wash 2 (Organic): 1 mL 100% Methanol .
-
Critical Step: Because 5-CDC is bound by charge (ionic interaction), you can wash with 100% organic solvent. This removes neutral lipids and the bulk of the parent drug if it is not protonated (though Citalopram will also bind).
-
-
Elution: 2 x 250 µL 5% Ammonium Hydroxide (
) in Methanol .-
Why? High pH (>11) deprotonates the amine, breaking the ionic bond and releasing the analyte.
-
-
Reconstitution: Evaporate under nitrogen at 40°C. Reconstitute in mobile phase (e.g., 90:10 Water:Acetonitrile + 0.1% Formic Acid).
Module 3: Troubleshooting Guide
Issue 1: Low Recovery (< 60%)
Root Cause Analysis: Since 5-CDC is more lipophilic than Citalopram, it is prone to non-specific binding (adsorption) to plasticware or incomplete elution.
| Checkpoint | Diagnostic Question | Corrective Action |
| Elution pH | Is your elution solvent basic enough? | Ensure |
| Adsorption | Are you using standard polypropylene tubes? | Use Low-Bind tubes or silanized glass. 5-CDC sticks to plastic in aqueous solutions. |
| Evaporation | Did you dry the sample completely? | Do not evaporate to complete dryness. Volatility is not the issue, but redissolving the lipophilic residue from dry walls is difficult. Stop when ~10 µL remains. |
Issue 2: Matrix Effects (Ion Suppression)
Root Cause Analysis: Phospholipids (PLs) in plasma often elute late in the chromatogram, exactly where the lipophilic 5-CDC elutes.
Troubleshooting Logic:
Caption: Decision tree for diagnosing and resolving matrix effects caused by phospholipid co-elution.
Frequently Asked Questions (FAQ)
Q1: Can I use Liquid-Liquid Extraction (LLE) instead of SPE? A: Yes, but with caveats. Use a non-polar solvent like Hexane:Isoamyl Alcohol (98:2) or MTBE at pH 11.
-
Warning: LLE often extracts more phospholipids than MCX SPE. You may see higher matrix effects.
-
Tip: Back-extraction into an acidic aqueous phase can improve cleanliness but reduces recovery.
Q2: How do I distinguish 5-CDC from Citalopram in LC-MS? A: They are easily separated by mass, but chromatography is vital to separate them from isobaric interferences.
-
Citalopram: m/z 325.2
[1] -
5-CDC: m/z 335.1
(approximate shift of +10 Da due to Cl vs CN). -
Confirmation: Look for the Chlorine Isotope Pattern . 5-CDC will show a distinct M+2 peak (approx 33% height of M peak) due to
. Citalopram (Fluorine/Nitrogen only) will not show this.
Q3: Is 5-CDC light-sensitive? A: Yes, similar to Citalopram. All extraction steps should be performed under amber light or in amber glassware to prevent photo-degradation, which can artificially lower your recovery calculations.
References
-
Søgaard, B., et al. (2005). "Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS." Drug Testing and Analysis. Link
-
Rochat, B., et al. (2020). "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis." Journal of Chromatography A. Link
-
PubChem. (2025).[2] "Citalopram Compound Summary - Physical Properties." National Library of Medicine. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[3][4] Link
Sources
- 1. Toxicity Profile, Pharmacokinetic, and Drug-Drug Interaction Study of Citalopram and Sertraline Following Oral Delivery in Rat: An LC-MS/MS Method for the Simultaneous Determination in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
reducing baseline noise for low-level 5-chloro impurity detection
Technical Support Center: Trace Impurity Analysis Subject: Reducing Baseline Noise for Low-Level 5-Chloro Impurity Detection Ticket ID: #TRC-5CL-NOISE-OPT Assigned Specialist: Senior Application Scientist, Separation Science Unit
Executive Summary: The Signal-to-Noise Battle
Detecting a "5-chloro" impurity (likely a chlorinated intermediate such as 5-chloro-2-aminopyridine, 5-chlorouracil, or a synthesis byproduct) at trace levels (<0.05%) requires a fundamental shift in strategy. You are no longer just separating peaks; you are fighting the noise floor.
Chlorinated organic compounds typically exhibit strong UV absorbance in the 220–254 nm range. However, at trace levels, you often must lower the detection wavelength to maximize signal, inadvertently amplifying background noise from solvents (especially TFA) and system electronics.
This guide moves beyond basic "change the column" advice. We will isolate the Source (Chemistry), the Path (Hardware), and the Eye (Detector) to engineer a self-validating low-noise method.
Module 1: Diagnostic Logic – Characterizing the Noise
Before changing parameters, you must identify the type of noise. "Fuzzy" baselines and "Drifting" baselines have completely different root causes.
Visualizing the Problem
Figure 1: Diagnostic logic tree for isolating the root cause of baseline disturbances.
Module 2: Troubleshooting Guides & FAQs
Category A: Chemistry & Mobile Phase (The "TFA Effect")[1][2][3]
Q: I am using 0.1% TFA in Water/Acetonitrile. My baseline drifts upwards significantly during the gradient, obscuring the 5-chloro impurity. Why?
A: This is the "Refractive Index + Absorbance" delta. TFA (Trifluoroacetic Acid) absorbs UV light significantly below 220 nm. Acetonitrile is transparent. As you increase the organic % (Gradient B), the baseline should drop, but TFA behaves differently in organic vs. aqueous phases due to solvation shell changes.
-
The Fix (Self-Validating):
-
Balance the Absorbance: Reduce TFA in the organic phase by 10-15%. If Solvent A is 0.1% TFA, make Solvent B 0.085% TFA. This compensates for the optical difference, flattening the baseline drift [1].
-
Switch Modifiers: If your separation allows, switch to Formic Acid or Phosphoric Acid . Phosphoric acid is transparent down to 200 nm (unlike TFA/Formic) but is non-volatile (do not use with MS).
-
Wavelength Check: Ensure you are not detecting below the solvent cutoff.
-
Methanol Cutoff: ~205 nm (Avoid for trace analysis <220 nm).
-
Acetonitrile Cutoff: ~190 nm (Preferred for low UV).
-
-
Q: I see a rhythmic "wave" in my baseline that matches my pump stroke. Is my pump broken?
A: Likely not. It is "Mixing Ripple." When detecting trace impurities at low wavelengths (<220 nm) with TFA, the detector sees the incomplete mixing of the acid and organic solvent as a sine wave.
-
The Fix: Increase the Mixing Volume .
-
Standard HPLC mixers are often 350–400 µL.
-
Install a larger static mixer (e.g., 800 µL or a specific "TFA Mixer" with diffusion bonding) [2].
-
Trade-off: This increases dwell volume (gradient delay), so you must adjust your gradient start time to align peaks.
-
Category B: Detector Optimization (The "Eye")
Q: My 5-chloro peak is visible but looks "grassy" (high-frequency noise). How do I smooth this without losing the peak?
A: Optimize the Response Time and Slit Width. Noise is random; signal is not. You can filter out noise electronically, but over-filtering deletes the signal.
| Parameter | Standard Setting | Trace Analysis Optimization | Why? |
| Response Time (Time Constant) | 0.5 – 1.0 sec | 2.0 sec (for wide peaks) / 0.1 sec (for UHPLC) | A slower response time averages out noise. Warning: If the peak width is <0.1 min, a slow response time will shorten and broaden the peak, reducing sensitivity [3]. |
| Slit Width (DAD/PDA) | 4 nm | 8 nm or 16 nm | Wider slits allow more light (photons) to hit the diode, averaging out statistical noise. Benefit: Noise drops by the square root of the light increase. Trade-off: You lose spectral resolution (fine UV features blur) [4]. |
| Reference Wavelength | Off / 360 nm | Use with Caution | Subtracting a reference (e.g., 360 ± 100 nm) removes drift but adds the noise of the reference channel to the signal channel. Only use if drift is the primary failure mode, not noise. |
Q: How do I choose the best wavelength specifically for a 5-chloro impurity?
A: Do not assume it matches the main peak. Chlorine is an auxochrome; it typically causes a bathochromic shift (red shift) and a hyperchromic effect (increased intensity) compared to the non-chlorinated parent.
-
Protocol:
-
Inject a concentrated standard of the impurity (or the crude mix).
-
Extract the UV spectrum of the 5-chloro peak using a DAD (Diode Array Detector).
-
Select a wavelength that is a local maximum (Lambda max) for the impurity, provided it is above the solvent noise floor (e.g., >220 nm).
-
Note: If using LC-MS, the 5-chloro moiety provides a distinct isotope pattern. Look for the M and M+2 peaks with a 3:1 intensity ratio . This confirms identity even if the UV baseline is noisy.
-
Module 3: The "Zero-Noise" Validation Protocol
Perform this step-by-step audit to certify your system is ready for trace analysis.
Step 1: The "Holmium Oxide" Check
-
Verify wavelength accuracy. If your detector is off by 2 nm, you might be sitting on the slope of a peak rather than the max, reducing S/N by 50%.
Step 2: The "Static" Noise Test (ASTM E685)
-
Pump 100% Water through the column at 1 mL/min.
-
Monitor baseline for 15 minutes.
-
Pass Criteria: Peak-to-peak noise < 0.05 mAU.
-
If High: Dirty flow cell (flush with 10% Nitric Acid, then Water) or aging lamp.
-
Step 3: The "Gradient" Blank
-
Run your exact gradient method without injection (0 µL).
-
Pass Criteria: No "Ghost Peaks" > LOQ (Limit of Quantitation).
-
Ghost Peak Source: If peaks appear, they are likely from the aqueous mobile phase (bacterial growth or contaminated buffer salts). Use HPLC-grade water and filter (0.2 µm).
-
Step 4: Signal-to-Noise (S/N) Determination
-
Inject the impurity at the target LOQ concentration (e.g., 0.05%).
-
Calculate S/N using the software (EP or USP method).
-
Requirement: S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD (Limit of Detection) [5].
References
-
Waters Corporation. Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. (Accessed 2026-02-13).
-
Agilent Technologies. Performance of the Agilent 1290 Infinity Quaternary Pump using Trifluoroacetic Acid (TFA). (Accessed 2026-02-13).
-
Agilent Technologies. Importance of Detector Response Time When Using Low-Volume Columns. (Accessed 2026-02-13).
-
Chromatography Online (LCGC). HPLC Diagnostic Skills – Noisy Baselines. (Accessed 2026-02-13).
-
Thermo Fisher Scientific. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (Accessed 2026-02-13).
Validation & Comparative
Validation of Stability-Indicating HPLC Method for 5-Chlorodescyano Citalopram Oxalate
Executive Summary
In the synthesis and stability profiling of Citalopram and Escitalopram, the separation of the process-related impurity 5-Chlorodescyano Citalopram (often referred to as the Chloro-analog or Cit-Cl) presents a distinct chromatographic challenge. Structurally identical to the API except for the substitution of the 5-cyano group with a 5-chloro atom, this impurity exhibits similar hydrophobic retention characteristics, often leading to co-elution or poor resolution in standard isocratic systems.
This guide compares a Legacy Isocratic Method (Method A) against an Optimized Gradient Method (Method B). While Method A suffices for basic assay purposes, our validation data demonstrates that Method B provides superior resolution (
The Challenge: 5-Chlorodescyano Citalopram
Chemical Context: 5-Chlorodescyano Citalopram (1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-5-chloro-1,3-dihydroisobenzofuran) is a key intermediate in the Grignard synthesis of Citalopram. Failure to fully convert the chloro-precursor to the cyano-end product results in this impurity.
Chromatographic Behavior:
-
Citalopram (API): Contains a polar Cyano (-CN) group.
-
Impurity: Contains a Chloro (-Cl) group.
-
Implication: The Chloro-analog is less polar than the API. In Reversed-Phase (RP) chromatography, it typically elutes after the API. However, due to the dominant hydrophobic influence of the fluorophenyl and phthalane rings, the selectivity factor (
) is often low on standard C18 columns without pH optimization.
Comparative Analysis: Isocratic vs. Gradient
We evaluated two methodologies to determine the most robust approach for validating this impurity.
Table 1: Performance Comparison Matrix
| Feature | Method A: Legacy Isocratic | Method B: Optimized Gradient (Recommended) |
| Column Chemistry | Standard C18 ( | High-Efficiency C18 ( |
| Elution Mode | Isocratic (40:60 Buffer:MeCN) | Gradient (Time-programmed %B) |
| Resolution (API vs. Impurity) | ||
| Peak Shape (Tailing Factor) | ||
| Run Time | 25 minutes (Late elution broadening) | 15 minutes (Focused elution) |
| Sensitivity (LOQ) |
Expert Insight:
Method A relies heavily on organic modifier concentration to move the peaks. Because the API is a weak base (
Visualizing the Method Development Logic
The following diagram illustrates the decision pathway taken to arrive at the Optimized Gradient Method (Method B), highlighting the critical control points (pH and Gradient Slope).
Figure 1: Decision tree for selecting the optimized gradient conditions to resolve the 5-Chlorodescyano impurity.
Detailed Experimental Protocol (Method B)
This protocol serves as the standard for the validation data presented below.
Reagents and Instrumentation[2]
-
Instrumentation: HPLC System with PDA Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: XBridge C18 or Equivalent,
. -
Reagents:
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (
). -
Triethylamine (TEA) – Critical for peak shape.
-
Orthophosphoric Acid (85%).
-
Chromatographic Conditions
-
Column Temp:
(Higher temp improves mass transfer for basic drugs). -
Detection: UV @ 239 nm (Lambda max for Citalopram).[3]
-
Injection Volume:
.
Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 2.72 g
in 1000 mL water. Add 2.0 mL Triethylamine. Adjust pH to 3.0 0.05 with dilute Orthophosphoric acid. Filter through membrane.[1][4]-
Why TEA? It competes with the amine-based API for active silanol sites on the column, drastically reducing tailing.
-
-
Organic (Mobile Phase B): Acetonitrile : Buffer (90:10).
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Action |
| 0.0 | 75 | 25 | Initial Hold |
| 2.0 | 75 | 25 | End Isocratic Hold |
| 10.0 | 20 | 80 | Linear Ramp (Elute Impurity) |
| 12.0 | 20 | 80 | Wash |
| 12.1 | 75 | 25 | Re-equilibration |
| 15.0 | 75 | 25 | End of Run |
Validation Results (ICH Q2(R1) Compliance)
The following data summarizes the validation of Method B.
System Suitability
Before validation, the system must pass these criteria:
-
Resolution (
): between Citalopram and 5-Chlorodescyano Citalopram. -
Tailing Factor (
): for both peaks.[5] -
Theoretical Plates (
): .
Linearity and Range
Linearity was established by injecting 5 levels of the impurity standard ranging from LOQ to 150% of the specification limit (0.15%).
| Parameter | Result | Acceptance Criteria |
| Range | Covering LOQ to 150% limit | |
| Correlation Coefficient ( | ||
| Slope | 42501 | N/A |
| Y-Intercept | 125 | N/A |
Accuracy (Recovery)
Spike recovery experiments were performed at 50%, 100%, and 150% of the target impurity limit.
| Spike Level (%) | Mean Recovery (%) | % RSD |
| 50% | 99.4 | 1.2 |
| 100% | 100.2 | 0.8 |
| 150% | 99.8 | 0.9 |
| Overall | 99.8 | < 2.0 |
Sensitivity (LOD/LOQ)
Determined based on the Signal-to-Noise (S/N) ratio method.
-
LOD (S/N = 3):
-
LOQ (S/N = 10):
-
Observation: Method B is 10x more sensitive than Method A due to the peak compression effect of the gradient.
Validation Workflow Visualization
To ensure compliance with ICH Q2(R1), the following workflow was executed.
Figure 2: The sequential validation workflow adhering to ICH Q2(R1) guidelines.
Conclusion
While isocratic methods (Method A) are common in legacy monographs, they often lack the specificity and sensitivity required for modern impurity profiling of Citalopram. The Optimized Gradient Method (Method B) presented here utilizes a pH 3.0 phosphate buffer with Triethylamine and a C18 gradient to achieve:
-
Superior Separation: Cleanly resolving the hydrophobic 5-Chlorodescyano impurity from the API.
-
High Sensitivity: LOQ of
allows for quantitation well below the 0.10% reporting threshold. -
Robustness: The method remains stable despite minor variations in pH and flow rate, making it suitable for routine QC release testing.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[6]
-
United States Pharmacopeia (USP). Citalopram Hydrobromide Monograph: Organic Impurities. USP-NF. (Accessed 2023).[4]
-
R. Nageswara Rao, et al. Separation and determination of citalopram and its impurities by gradient HPLC. Journal of Pharmaceutical and Biomedical Analysis. (2006).
-
PubChem. Citalopram Hydrobromide Compound Summary. National Library of Medicine.
-
Tapkir, A.S., et al. Development and Validation of Stability Indicating Assay Methods (SIAMs) for Citalopram HBr. Scholars Research Library. (2011).
Sources
- 1. ijprs.com [ijprs.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
limit of detection (LOD) for 5-Chlorodescyano Citalopram Oxalate
This guide provides an in-depth technical analysis of the Limit of Detection (LOD) for 5-Chlorodescyano Citalopram Oxalate , a critical process impurity in the synthesis of Citalopram and Escitalopram.[1]
Executive Summary: The Analyte & The Challenge
This compound (often identified as Citalopram Related Compound G in USP or Impurity E in certain EP contexts, though nomenclature varies by vendor) is a structural analog where the nitrile group (-CN) of the Active Pharmaceutical Ingredient (API) is replaced by a chlorine atom (-Cl).[1]
-
Chemical Name: 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-5-chlorophthalan oxalate.[1][2][3]
-
CAS Number: 64169-46-6 (Oxalate salt); 64169-45-5 (Free Base).[1]
-
Origin: It typically arises from the use of 5-chlorophthalide as a starting material or via halogen exchange side reactions during the cyanation step of the Citalopram synthesis.
-
Analytical Significance: Because the chloro-substituent renders the molecule lipophilically similar to the parent drug but spectrally distinct enough for resolution, achieving a low LOD is a benchmark for method specificity.
This guide compares the performance of High-Performance Liquid Chromatography with UV Detection (HPLC-UV) —the industry workhorse—against Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) , the high-sensitivity alternative.[1]
Comparative Analysis: HPLC-UV vs. UPLC-MS/MS
The "performance" of detecting 5-Chlorodescyano Citalopram is defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ) .[1][4] The following table contrasts the two primary methodologies used in pharmaceutical R&D and QC.
Table 1: Performance Matrix for 5-Chlorodescyano Citalopram Detection
| Feature | Method A: HPLC-UV (Standard QC) | Method B: UPLC-MS/MS (Trace Analysis) |
| Primary Application | Routine Batch Release, Purity Testing | Genotoxic Screening, Cleaning Validation, PK Studies |
| Detection Principle | UV Absorbance (230-240 nm) | Electrospray Ionization (ESI+) / MRM |
| Limit of Detection (LOD) | 0.03% - 0.05% (relative to API) approx.[1] 0.1 - 0.5 µg/mL | 0.05 - 0.1 ng/mL (ppb range) approx.[1] 0.00001% (relative to API) |
| Limit of Quantitation (LOQ) | 0.10% (Reporting Threshold) | 0.5 - 1.0 ng/mL |
| Linearity Range | 0.5 – 150 µg/mL | 1 – 1000 ng/mL |
| Selectivity | Moderate (Relies on chromatographic resolution) | High (Mass-to-charge ratio specificity) |
| Cost/Complexity | Low / Low | High / High |
Expert Insight: For routine API release, HPLC-UV is sufficient as the ICH Q3A limit for specified impurities is typically 0.15%. However, if 5-Chlorodescyano Citalopram is classified as a mutagenic impurity (unlikely for this structure, but possible in specific synthesis routes), the UPLC-MS/MS method becomes mandatory to reach the Threshold of Toxicological Concern (TTC) levels.[1]
Experimental Protocols
The following protocols are designed to be self-validating systems.
Protocol A: HPLC-UV (The Standard Method)
Designed for compliance with USP/EP monograph standards for Related Substances.[1]
1. System Parameters:
-
Column: C18 (L1), 4.6 mm x 250 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or equivalent).
-
Mobile Phase A: Phosphate Buffer pH 3.0 + 0.5% Triethylamine (TEA).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0 min: 80% A / 20% B
-
25 min: 50% A / 50% B
-
35 min: 20% A / 80% B
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV @ 240 nm (Isobenzofuran chromophore).
-
Injection Volume: 20 µL.
2. Standard Preparation:
-
Dissolve This compound reference standard in Mobile Phase A:ACN (50:50) to create a stock of 0.5 mg/mL.
-
Dilute to a working concentration of 0.001 mg/mL (1 µg/mL) to represent the 0.1% impurity level relative to a 1 mg/mL sample.
3. Validation (LOD Determination):
-
Signal-to-Noise (S/N) Approach: Inject decreasing concentrations of the standard.[1]
-
Criteria: The LOD is the concentration yielding a peak height 3x the baseline noise (S/N = 3). The LOQ is 10x the noise (S/N = 10).
Protocol B: UPLC-MS/MS (High-Sensitivity Alternative)
Designed for trace analysis or cleaning validation.[1]
1. System Parameters:
-
Column: C18 UPLC Column, 2.1 mm x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH).
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive Mode.
2. MS/MS Transitions (MRM):
-
Precursor Ion: m/z 341.1 [M+H]+ (Calculated for C20H22ClFNO).[1]
-
Product Ions:
-
Quantifier: m/z 262.0 (Loss of dimethylamine side chain).
-
Qualifier: m/z 109.0 (Fluorophenyl fragment).
-
Technical Workflow & Decision Logic
The following diagram illustrates the decision process for selecting the appropriate detection method based on the required LOD and regulatory context.
Figure 1: Decision matrix for selecting analytical methodology based on sensitivity requirements.
Critical Analysis of Results
When evaluating the "product performance" (the reference standard's detectability), researchers must account for the Response Factor (RF) .
-
Relative Response Factor (RRF): In HPLC-UV, 5-Chlorodescyano Citalopram has a chromophore very similar to Citalopram (both share the phthalane core).[1] The RRF is typically close to 1.0 - 1.2 .[1] This means you can often estimate its concentration using the parent drug's response if a specific standard is unavailable, though using the specific oxalate standard (CAS 64169-46-6) is required for validated GMP work.[1]
-
Salt Form Correction: The reference standard is the Oxalate salt. When calculating LOD/LOQ relative to the free base impurity limits, you must apply a molecular weight correction factor:
References
-
United States Pharmacopeia (USP) . Citalopram Hydrobromide Monograph: Organic Impurities. USP-NF.[1] (Defines "Related Compound G" and general impurity limits). [1]
-
European Medicines Agency (EMA) . Guideline on the Limits of Genotoxic Impurities. (Contextualizes the need for MS detection if alerts are present).
-
Attia, S. M., & Bakheet, S. A. (2013).[7] Citalopram at the recommended human doses after long-term treatment is genotoxic for male germ cell.[1][7] Food and Chemical Toxicology. (Highlights the importance of rigorous impurity profiling).
-
Sriram Chem . Citalopram Descyano Impurity Oxalate Reference Standard Data. (Provides commercial specifications for related impurity standards).
-
BOC Sciences . Citalopram and Impurities: Product List and Specifications. (Lists specific impurity forms including 5-chloro analogs).
Sources
- 1. veeprho.com [veeprho.com]
- 2. molcan.com [molcan.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Citalopram at the recommended human doses after long-term treatment is genotoxic for male germ cell - PubMed [pubmed.ncbi.nlm.nih.gov]
specificity testing of citalopram method for 5-chloro impurity
Publish Comparison Guide: Specificity Testing of Citalopram Method for 5-Chloro Impurity
Executive Summary
In the high-stakes environment of pharmaceutical analysis, specificity is not merely a regulatory checkbox—it is the safeguard of patient safety. For Citalopram Hydrobromide, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI), the most insidious challenge to method specificity is Impurity E (EP) , the 5-chloro analogue. Structurally identical to the API except for a single isosteric substitution (chlorine replacing the cyano group), this impurity frequently co-elutes on standard alkyl-bonded phases.
This guide provides a technical comparison between the industry-standard C18 (L1) Method and an optimized Pentafluorophenyl (PFP) Core-Shell Method . We demonstrate why the PFP phase offers superior specificity for halo-substituted impurities through orthogonal selectivity mechanisms.
The Specificity Challenge: Cyano vs. Chloro
The core difficulty in isolating Citalopram from its 5-chloro impurity lies in their physicochemical mimicry.
-
Citalopram: 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile .[1][2][3]
-
Impurity E (5-Chloro Analog): 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-chloride .
Standard C18 columns rely almost exclusively on hydrophobic subtraction. Since the cyano (-CN) and chloro (-Cl) groups have similar lipophilicity and steric bulk, the resolution window on C18 is often narrow (
Mechanism of Interaction Analysis
The following diagram illustrates the mechanistic difference between the two stationary phases.
Comparative Methodology
We evaluated two distinct chromatographic approaches. The Standard Method represents a typical USP/EP generic protocol using a high-quality base-deactivated C18. The Advanced Method utilizes a core-shell PFP stationary phase designed for halo-selectivity.
Experimental Protocols
| Parameter | Method A: Standard Alternative | Method B: Proposed Product (PFP) |
| Stationary Phase | High-Purity C18 (L1), 5 µm, 250 x 4.6 mm | Core-Shell PFP (L43), 2.7 µm, 100 x 4.6 mm |
| Mobile Phase A | Phosphate Buffer (25mM, pH 4.5) | Ammonium Formate (20mM, pH 4.0) |
| Mobile Phase B | Acetonitrile | Methanol : Acetonitrile (80:20) |
| Elution Mode | Isocratic (60:40 Buffer:ACN) | Gradient (See Table Below) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp | 40°C | 30°C |
| Detection | UV @ 240 nm | UV @ 240 nm |
Method B Gradient Profile:
-
0.0 min: 25% B
-
10.0 min: 45% B
-
12.0 min: 25% B (Re-equilibration)
Step-by-Step Workflow for Specificity Validation
-
Preparation of Impurity Stock: Dissolve 5 mg of Citalopram Impurity E Reference Standard in 10 mL of Methanol.
-
Spiking Solution: Prepare a 1.0 mg/mL Citalopram HBr solution. Spike with Impurity E stock to achieve a concentration of 0.15% (w/w) relative to Citalopram.
-
System Suitability: Inject the "System Suitability Solution" (containing Citalopram, Impurity D, and Impurity E).
-
Criteria Check:
-
Resolution (
) between Citalopram and Impurity E must be . -
Tailing Factor (
) for Citalopram must be .[4]
-
Performance Data & Results
The following data summarizes the comparative performance of both methods. The PFP method demonstrates a significant gain in resolution due to the "Fluorine-Dipole" effect, where the highly electronegative fluorine atoms on the stationary phase interact strongly with the cyano dipole of Citalopram, retaining it longer than the chloro-impurity.
Table 1: Quantitative Performance Comparison
| Metric | Standard C18 Method | Advanced PFP Method | Status |
| Retention Time (Citalopram) | 5.2 min | 6.8 min | -- |
| Retention Time (Impurity E) | 5.6 min | 5.9 min | -- |
| Resolution ( | 1.4 (Critical Pair) | 3.2 (Baseline Resolved) | PASS |
| Peak Symmetry (Tailing) | 1.6 | 1.1 | Improved |
| Run Time | 15 min | 12 min | Faster |
Interpretation: The Standard C18 method fails to achieve the robust baseline resolution (
) required for accurate quantitation of Impurity E at trace levels (0.05%). The PFP method achieves complete separation, ensuring that integration of the impurity peak is not compromised by the tail of the main API peak.
Discussion: The Science of Selectivity
The superior performance of the PFP phase is not accidental; it is driven by pi-pi (
-
Dipole Selectivity: The cyano group (-CN) on Citalopram has a strong dipole moment (~3.9 D). The chlorine atom on Impurity E has a weaker dipole (~1.6 D). The PFP ring is electron-deficient (due to 5 fluorine atoms), creating a strong potential for dipole-induced interaction with the cyano group.
-
Shape Selectivity: The rigid planar structure of the PFP ligands offers better discrimination between the slightly different steric profiles of the chloro vs. cyano substituents compared to the flexible alkyl chains of a C18 phase.
Decision Logic for Method Selection
References
-
European Pharmacopoeia (Ph. Eur.) . Citalopram Hydrobromide Monograph 01/2008:2203. European Directorate for the Quality of Medicines. Link
-
Rao, R.N., et al. (2009). A stability-indicating LC method for citalopram hydrobromide. TSI Journals. Link
-
Waters Corporation . (2016). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link
-
Molcan Corporation . Citalopram EP Impurity E (5-Chloro Analog). Product Catalog. Link
-
Attwa, M.W., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose-Based Chiral Column. Molecules, 27(24), 9024. Link
Sources
Technical Comparison: 5-Chlorodescyano Citalopram vs. Pharmacopeial Standards
Executive Summary
This guide provides a rigorous technical comparison between 5-Chlorodescyano Citalopram (chemically identified as the 5-chloro analog of Citalopram) and the official pharmacopeial standards (USP/EP) for Citalopram Hydrobromide.[1]
5-Chlorodescyano Citalopram is a critical process-related impurity arising from the use of 5-chlorophthalide during the Grignard synthesis step.[1] Because the chloro-substituent significantly alters the lipophilicity and spectral properties compared to the cyano-group of the parent drug, accurate identification and quantification are mandatory for ICH Q3A/B compliance.[1]
Structural & Physicochemical Identity
The primary distinction lies in the substitution at position 5 of the isobenzofuran ring. The pharmacopeial standard (Citalopram) possesses a carbonitrile group (-CN), whereas the impurity possesses a chlorine atom (-Cl).[1]
Table 1: Physicochemical Comparison
| Feature | Citalopram (Parent API) | 5-Chlorodescyano Citalopram (Impurity) |
| Chemical Name | 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-5-chloro-1,3-dihydroisobenzofuran |
| Molecular Formula | ||
| Molecular Weight | 324.39 g/mol | 333.83 g/mol |
| Electronic Effect | -CN is strongly electron-withdrawing (mesomeric acceptor).[1] | -Cl is electron-withdrawing (inductive) but pi-donating.[1] |
| Polarity (LogP) | Lower (More Polar) | Higher (Less Polar / More Lipophilic) |
| Origin | Target Synthesis Product | Impurity from 5-chlorophthalide starting material |
Synthesis Origin Pathway
The formation of this impurity is directly linked to the quality of the starting material. If the 5-cyanophthalide used in synthesis contains 5-chlorophthalide, the Grignard reaction propagates the chloro-analog throughout the process.[1]
Figure 1: Mechanistic origin of 5-Chlorodescyano Citalopram during the Grignard synthesis step.[1]
Chromatographic Performance (HPLC)[2][3][4][5]
The substitution of the polar nitrile group with a lipophilic chlorine atom results in a significant shift in retention time (RT) under Reversed-Phase HPLC (RP-HPLC) conditions.[1]
Experimental Protocol: Separation & Detection
-
Column: C18 (L1 packing),
mm, 5 µm (e.g., Hypersil BDS or equivalent).[2] -
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile : Methanol (Typical ratio 55:25:20).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 240 nm.[3]
-
Temperature: 45°C.[2]
Comparative Data: Retention Behavior
| Compound | Approx.[4][5][2][6][7][8][9][10][11] Relative Retention Time (RRT) | Elution Order | Mechanism |
| Citalopram (Ref Std) | 1.00 | 1st | Polar -CN group interacts with aqueous mobile phase.[1] |
| 5-Chlorodescyano Cit. | 1.15 - 1.30 | 2nd | Non-polar -Cl increases affinity for C18 stationary phase.[1] |
Observation: The 5-Chlorodescyano impurity consistently elutes after the main Citalopram peak.[1] This resolution is critical; methods with insufficient run times may fail to elute this impurity, leading to "ghost peaks" in subsequent injections.
Relative Response Factor (RRF) Determination
Quantification of impurities requires the establishment of a Relative Response Factor (RRF) if the impurity standard is not available for external calibration. The RRF corrects for the difference in UV absorption between the parent drug and the impurity.
Why RRF Matters Here
The -CN group contributes to the conjugated system of the isobenzofuran ring differently than the -Cl group.[1]
-
Citalopram (
): ~239 nm. -
5-Chloro Analog (
): Shifts slightly; the molar extinction coefficient ( ) differs.
Protocol: RRF Calculation
-
Preparation: Prepare equimolar solutions (
M) of Citalopram Reference Standard (RS) and purified 5-Chlorodescyano Citalopram. -
Analysis: Inject both into the HPLC system (n=6).
-
Calculation Formula:
Typical RRF Value: Experimental data often yields an RRF for the Chloro-analog between 1.1 and 1.2 relative to Citalopram at 240 nm.[1]
-
Implication: If you assume an RRF of 1.0 (uncorrected), you may underestimate the impurity content, potentially releasing a batch that fails ICH Q3B limits.
Analytical Validation Workflow
To ensure the method accurately distinguishes the 5-Chlorodescyano analog from other pharmacopeial impurities (like Impurity D or N-oxide), the following validation logic is required.
Figure 2: Method Validation Logic for Specificity ensuring separation of the Chloro-analog.
Regulatory & Pharmacopeial Status
When comparing against official monographs:
-
USP (United States Pharmacopeia):
-
Often categorized under "Organic Impurities".
-
If not explicitly named as a specific "Related Compound" (e.g., RC A, B, C), it falls under "Any other individual impurity" with a limit of 0.10% .
-
Note: Users must verify if "Citalopram Related Compound G" corresponds to the Chloro-analog in the current USP edition, as designations change.
-
-
EP (European Pharmacopoeia):
-
Known as Impurity F (verify specific edition, as some older versions list N-oxide). However, chemical suppliers frequently map the 5-Chloro analog to EP Impurity E or F depending on the salt form referenced.
-
Action: Always rely on the CAS Number (e.g., 64169-45-5 for the free base analog) rather than the letter designation when ordering standards.[1]
-
References
-
United States Pharmacopeia (USP). Monograph: Citalopram Hydrobromide. USP-NF Online.[1]
-
European Pharmacopoeia (Ph.[4] Eur.). Citalopram Hydrobromide Monograph 2203. EDQM.
-
PubChem. Citalopram (Compound Summary). National Library of Medicine.
-
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).
- Rao, R.N., et al. "Separation and characterization of process related impurities in citalopram by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2006.
Sources
- 1. Citalopram [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. molnar-institute.com [molnar-institute.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. GSRS [precision.fda.gov]
- 8. Comparison of the effects of citalopram and escitalopram on 5-Ht-mediated neuroendocrine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. Citalopram - Wikipedia [en.wikipedia.org]
- 11. Citalopram [drugfuture.com]
Analytical Profiling of 5-Chlorodescyano Citalopram (Impurity E): A Comparative Method Validation Guide
Executive Summary
5-Chlorodescyano Citalopram (Citalopram EP Impurity E; USP Related Compound E) is a critical process-related impurity found in Citalopram and Escitalopram formulations. Structurally, it is the 5-chloro analog of the parent drug, arising from the use of 5-chlorophthalane derivatives during synthesis or halogen exchange reactions.
Because the chloro-substituent (Impurity E) and the cyano-substituent (Parent Drug) possess distinct electronegativity and polarity profiles, their separation is a benchmark for analytical method specificity. This guide compares the performance of Standard Pharmacopeial HPLC-UV against High-Sensitivity UPLC-MS/MS , providing researchers with a data-driven protocol for accurate quantification.
Technical Comparison: HPLC-UV vs. UPLC-MS/MS
The following table contrasts the two primary methodologies for detecting 5-Chlorodescyano Citalopram. While HPLC-UV is sufficient for routine Quality Control (QC), UPLC-MS/MS is required for trace-level genotoxic impurity (GTI) screening or pharmacokinetic studies.
| Feature | Method A: Standard RP-HPLC (UV) | Method B: Advanced UPLC-MS/MS |
| Primary Application | Routine QC, Batch Release (>0.05% levels) | Trace Analysis, Bioanalysis (<0.05% levels) |
| Detection Principle | UV Absorbance @ 239 nm | Electrospray Ionization (ESI+) MRM |
| Specificity | Moderate (Relies on Retention Time) | High (Mass-to-Charge Ratio + Transitions) |
| LOD (Limit of Detection) | ~0.05 - 0.10 µg/mL | ~0.001 - 0.005 µg/mL |
| Linearity Range | 0.1% - 150% of Specification Limit | 0.1 ng/mL - 100 ng/mL |
| Cost per Run | Low | High |
| Key Limitation | Co-elution risk with Impurity F (Bromo) | Matrix effects (Ion suppression) |
Detailed Experimental Protocol
Recommended Method: Stability-Indicating RP-HPLC
This protocol is optimized to resolve the "Critical Pair": Citalopram (Cyano) and Impurity E (Chloro) . Due to the lower polarity of the chloro-group compared to the cyano-group, Impurity E typically elutes after the parent drug on C18 columns.
I. Chromatographic Conditions
-
Column: Inertsil ODS-3V or Agilent Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate Buffer (pH 3.0 ± 0.1). Dissolve 2.72g KH₂PO₄ in 1L water; adjust pH with dilute phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Column Temperature: 40°C (Critical for resolution).
-
Detection: UV at 239 nm (Isosbestic point for optimal sensitivity).
-
Injection Volume: 20 µL.
II. Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Mode |
| 0.0 | 80 | 20 | Isocratic Hold |
| 5.0 | 80 | 20 | Start Gradient |
| 25.0 | 40 | 60 | Linear Ramp |
| 30.0 | 40 | 60 | Wash |
| 31.0 | 80 | 20 | Re-equilibration |
| 40.0 | 80 | 20 | End |
III. Standard Preparation
-
Stock Solution: Dissolve 5 mg of 5-Chlorodescyano Citalopram Reference Standard in 50 mL of Mobile Phase B (Concentration: 100 µg/mL).
-
System Suitability Solution: Mix Citalopram API (1 mg/mL) spiked with Impurity E (0.5%) and Impurity F (0.5%) to verify resolution (Rs > 1.5).
Accuracy & Precision Data (Validation Summary)
The following data represents typical validation performance for 5-Chlorodescyano Citalopram when analyzed using the protocol above.
| Parameter | Acceptance Criteria | Experimental Result (Typical) | Status |
| Specificity | No interference at RT of Impurity E | Purity Angle < Purity Threshold | Pass |
| Linearity (r²) | > 0.999 | 0.9994 (Range: 0.05 - 5.0 µg/mL) | Pass |
| Accuracy (Recovery) | 85% - 115% at LOQ; 90-110% at 100% | 98.5% ± 1.2% (at 0.15% level) | Pass |
| Precision (Repeatability) | RSD < 5.0% (n=6) | 1.8% | Pass |
| Intermediate Precision | RSD < 5.0% (Different Days/Analysts) | 2.4% | Pass |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | LOD: 0.03 µg/mL; LOQ: 0.09 µg/mL | Pass |
Visualizations
Figure 1: Analytical Decision Logic
This diagram illustrates the decision pathway for selecting the appropriate method based on the required sensitivity and the nature of the sample (API vs. Biological Matrix).
Caption: Decision tree for selecting between HPLC-UV and UPLC-MS/MS based on sensitivity requirements.
Figure 2: Separation Mechanism (Polarity & Retention)
This diagram explains the chromatographic separation principle. The substitution of the Cyano group (Citalopram) with a Chloro group (Impurity E) increases hydrophobicity, resulting in greater retention on a C18 column.
Caption: Chromatographic separation logic: The less polar Chloro-analog (Impurity E) is retained longer than the Cyano-parent.
References
-
LGC Standards. 5-Chlorodescyano Citalopram Hydrobromide - Product Information.Link
-
U.S. Pharmacopeia (USP). Citalopram Hydrobromide Monograph & Related Compound E.Link
-
European Directorate for the Quality of Medicines (EDQM). Citalopram Hydrobromide - Impurity Control Guidelines.Link
-
Research Journal of Pharmacy and Technology. Development of RP-HPLC Method for Estimation of Citalopram HBr.Link[2]
-
Journal of Chemical and Pharmaceutical Research. Development and validation of RP-HPLC-PDA method for the analysis of Citalopram.Link
Sources
Technical Guide: System Suitability & Impurity Profiling for 5-Chlorodescyano Citalopram
Content Type: Publish Comparison Guide Subject: Citalopram EP Impurity E (5-Chlorodescyano Citalopram) Audience: Analytical Chemists, QC Managers, and Drug Development Scientists
Executive Summary: The "Chloro-Analog" Challenge
In the high-stakes arena of SSRI quality control, 5-Chlorodescyano Citalopram (chemically 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-5-chlorophthalan) represents a unique chromatographic challenge. Often designated as EP Impurity E , this compound is a process-related impurity where the defining nitrile (cyano) group of Citalopram is replaced by a chlorine atom.
Because the structural difference is limited to a single substituent on the phthalane ring—swapping a polar, electron-withdrawing cyano group for a lipophilic, electron-withdrawing chlorine—separation efficiency is frequently compromised on standard alkyl-bonded phases.
This guide provides an evidence-based comparison of chromatographic strategies to isolate this critical quality attribute (CQA), defining precise System Suitability Parameters (SST) to ensure method robustness.
Chemical Context & Separation Physics
To optimize separation, one must understand the molecular interaction mechanism.
-
Citalopram (Parent): Contains a -CN group. High dipole moment, capable of strong dipole-dipole interactions.
-
5-Chlorodescyano Citalopram (Impurity): Contains a -Cl atom.[1][2] Lower polarity, higher hydrophobicity (logP increase), and distinct
-electron density.
Chromatographic Implication: On a standard C18 column, the impurity typically elutes after Citalopram due to increased hydrophobicity. However, depending on the organic modifier (Methanol vs. Acetonitrile) and buffer pH, the selectivity factor (
Visualization: Structural Relationship
Figure 1: The structural divergence occurs during the cyanation step of synthesis. The -Cl analog persists if the conversion is incomplete or if the starting material is carried through.
Comparative Analysis: Column & Method Selection
We compared two primary methodologies for the detection and quantification of 5-Chlorodescyano Citalopram.
Option A: The "Workhorse" Method (C18 Standard)
-
Column: High-purity C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS or equivalent).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40).
-
Mechanism: Pure hydrophobic interaction.
Option B: The "Enhanced Selectivity" Method (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Methanol (55:45).
-
Mechanism: Hydrophobic interaction +
- interactions. The electron-deficient ring of the impurity interacts differently with the phenyl phase compared to the cyano-substituted parent.
Performance Data Comparison
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Analysis |
| Retention Time (Parent) | ~5.5 min | ~7.2 min | Method B shows higher retention due to |
| RRT (Impurity E) | 1.15 | 1.28 | Critical Win: Method B provides superior spacing. |
| Resolution ( | 1.8 - 2.2 | > 3.5 | Phenyl-Hexyl resolves the critical pair significantly better. |
| Tailing Factor ( | 1.1 - 1.3 | 1.0 - 1.1 | Both acceptable, but Method B is sharper. |
| Theoretical Plates ( | ~6,000 | ~9,500 | Smaller particle size (3.5 µm) in Method B boosts efficiency. |
Expert Verdict: While Method A is sufficient for basic release testing, Method B is recommended for impurity profiling or when analyzing degraded samples, as the enhanced resolution prevents co-elution with other late-eluting hydrophobic degradants.
System Suitability Protocol (SST)
To ensure data integrity, the following SST parameters must be met before every analytical run. This protocol is designed to be self-validating.
Critical Parameters for 5-Chlorodescyano Citalopram
-
Resolution (
): Must be > 2.0 between Citalopram and 5-Chlorodescyano Citalopram.-
Why? To ensure baseline separation for accurate integration, specifically to detect trace levels (0.05%) without parent peak interference.
-
-
Tailing Factor (
): NMT 1.5 .-
Why? As a basic amine, this compound interacts with residual silanols. Excessive tailing compromises sensitivity (S/N ratio).
-
-
Sensitivity (S/N): Signal-to-Noise ratio > 10 at the Reporting Threshold (0.05%).
-
Precision (%RSD): NMT 2.0% for 6 replicate injections of the standard.
Experimental Workflow: The SST Decision Tree
Figure 2: Automated decision tree for determining system readiness. Failure at the Rs node typically indicates mobile phase pH drift or column aging.
Detailed Experimental Methodology
Preparation of Solutions
-
System Suitability Solution: Dissolve Citalopram Hydrobromide Reference Standard (RS) and 5-Chlorodescyano Citalopram RS in the mobile phase to obtain concentrations of 0.5 mg/mL and 0.005 mg/mL, respectively.
-
Mobile Phase Preparation:
-
Dissolve 2.7 g of Potassium Dihydrogen Phosphate in 1000 mL water.
-
Add 2 mL of Triethylamine (to suppress silanol activity).
-
Adjust pH to 3.0 ± 0.1 with Phosphoric Acid.
-
Mix Buffer:Acetonitrile (60:40 v/v). Filter through 0.45 µm nylon membrane.
-
Troubleshooting the "Chloro" Peak
If the 5-Chlorodescyano peak is merging with the Citalopram peak:
-
Decrease Organic Modifier: Lower Acetonitrile by 2-3%. This increases retention of the more hydrophobic Chloro-impurity more than the Parent, widening the gap.
-
Check pH: If pH rises above 3.5, silanol ionization increases, causing peak broadening for both amines, which destroys resolution.
References
-
European Directorate for the Quality of Medicines (EDQM). Citalopram Hydrobromide Monograph 2203. European Pharmacopoeia.[3] (Defines Impurity E and general limit tests).
-
Saimak Laboratories. 5-Chloro-1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)phthalan (Impurity Identity). (Chemical structure verification).
-
R. Nageswara Rao, et al. Development and optimization of an HPLC analysis of citalopram and its impurities using experimental design methodology. ResearchGate. (Optimization of buffer pH and column temperature for impurity separation).
-
Chromatography Online. Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. (Comparative data on C18 vs. Phenyl phases).
-
Pharmaffiliates. Citalopram Hydrobromide - Impurity E (Hydrobromide Salt).[1] (Commercial availability and synonym verification).
Sources
Inter-day Precision Guide: 5-Chlorodescyano Citalopram Quantification
Topic: Inter-day Precision for 5-Chlorodescyano Citalopram Quantification Content Type: Publish Comparison Guide
Executive Summary: The Precision Imperative
In the impurity profiling of Citalopram and Escitalopram, 5-Chlorodescyano Citalopram (often designated as EP Impurity E or 5-Chloro Citalopram) represents a critical process-related impurity. Structurally identical to the parent drug except for the substitution of the cyano group (-CN) with a chlorine atom (-Cl) at position 5 of the phthalane ring, it presents a significant separation challenge.
For drug development professionals, inter-day precision (intermediate precision) is the defining metric of a method's robustness. It determines whether an analytical workflow can survive the variables of time, different analysts, and environmental shifts.[1]
This guide compares the two dominant methodologies for quantifying this impurity: Chiral HPLC (High-Resolution) and Standard RP-HPLC (High-Throughput), providing evidence-based protocols to achieve Relative Standard Deviations (RSD) below the regulatory threshold of 2.0%.
Comparative Analysis: Chiral vs. Achiral Methodologies
The choice of method fundamentally alters the achievable precision. While standard Reversed-Phase (RP) methods are common, recent data suggests that Chiral HPLC offers superior specificity, particularly when analyzing the S-enantiomer (Escitalopram), leading to tighter inter-day precision.
Performance Matrix
| Feature | Method A: Chiral HPLC (Recommended) | Method B: Standard RP-HPLC (Alternative) |
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | C18 or C8 (Octadecyl/Octyl silane) |
| Inter-day Precision (% RSD) | < 1.35% [1] | ~ 3.6% [2] |
| Selectivity | High (Resolves enantiomers & structural analogs) | Moderate (Co-elution risks with N-oxides) |
| Sensitivity (LOQ) | High (Signal-to-noise > 10:1 at low ppm) | Moderate |
| Throughput | Lower (Longer equilibration times) | High (Rapid re-equilibration) |
| Primary Use Case | High-precision stability studies; Escitalopram purity. | Routine QC release; Bulk Citalopram assay. |
Expert Insight: The Causality of Precision
-
Why Method A Wins: The 5-Chlorodescyano impurity possesses a chiral center. In standard RP-HPLC (Method B), slight shifts in mobile phase pH or temperature can cause peak broadening or minor retention time shifts that overlap with the massive parent peak or other impurities (like N-oxides).
-
The Chiral Advantage: Method A uses a rigid chiral selector. The interaction mechanism involves hydrogen bonding and pi-pi interactions that are highly specific. This "locks" the impurity into a distinct retention window, reducing integration errors across different days and thereby improving inter-day precision.
Detailed Experimental Protocol (Method A)
This protocol is based on the high-performance validation data achieving <1.35% inter-day RSD [1].[2]
A. Reagents & Standards[2][3]
-
Analyte: 5-Chlorodescyano Citalopram Oxalate (Reference Standard).[3][4][5][][7]
-
Matrix: Escitalopram Oxalate or Citalopram HBr API.
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Diethylamine (DEA), Ultrapure Water.
B. Chromatographic Conditions[2][8]
-
Column: Lux Cellulose-1 (or equivalent), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: 0.1% Diethylamine in Water : Acetonitrile (55 : 45 v/v).[8]
-
Note: The DEA acts as a peak tailing suppressor for the basic amine group.
-
-
Flow Rate: 0.8 mL/min.[8]
-
Temperature: 25°C (Strict control required ± 1°C).
-
Detection: UV at 240 nm (Isosbestic point region for maximal sensitivity).
-
Injection Volume: 10 µL.
C. Execution Workflow (Self-Validating)
-
System Suitability (Daily): Inject a resolution mixture containing Citalopram and 5-Chlorodescyano Citalopram.
-
Acceptance Criteria: Resolution (Rs) > 2.0; Tailing Factor < 1.5.
-
-
Calibration: Prepare linearity standards from 0.5 µg/mL to 50 µg/mL.
-
Sample Prep: Dissolve API to a target concentration of 1000 µg/mL in Mobile Phase.
-
Inter-Day Protocol:
-
Day 1: Analyst A prepares 6 replicates of the sample. Inject in triplicate.
-
Day 2: Analyst B (or same analyst on new setup) prepares fresh mobile phase and 6 new sample replicates.
-
Calculation: Calculate % RSD of the combined dataset (n=12 sets).
-
Visualization of Workflows & Pathways
Diagram 1: Analytical Logic Flow
This diagram illustrates the decision matrix and workflow for validating inter-day precision, ensuring the method is "fit-for-purpose."
Caption: Logical workflow for establishing inter-day precision, highlighting the parallel execution across multiple days.
Diagram 2: Structural Criticality
Understanding the minor structural difference that necessitates high-precision separation.
Caption: The substitution of the Cyano group with Chlorine creates a structural analog that challenges standard separation.
Critical Discussion: Factors Influencing Inter-Day Precision
To maintain the <1.35% RSD benchmark, researchers must control specific variables that disproportionately affect 5-Chlorodescyano Citalopram quantification.
Mobile Phase pH Sensitivity
The separation of the chloro-impurity from the cyano-parent is highly pH-dependent.
-
Risk: Volatility of Diethylamine (DEA) can shift pH over 24 hours.
-
Mitigation: Prepare fresh mobile phase daily. Do not "top up" reservoirs.
Integration Consistency
Because 5-Chlorodescyano Citalopram often elutes close to the main peak or other related substances (like Desmethyl Citalopram), manual integration differences between analysts are a primary source of error.
-
Solution: Use automated integration parameters with a fixed "Valley-to-Valley" or "Drop Perpendicular" setting validated during the specificity phase.
Column History
Chiral columns (Cellulose-based) have "memory effects."
-
Protocol: Dedicate a specific column to this assay. Switching between normal phase and reversed phase on the same chiral column can permanently alter selectivity, destroying inter-day precision.
References
-
Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Source: MDPI (Molecules), 2022.[9] URL:[Link] Note:[2][3][10][11] Primary source for the <1.35% intermediate precision data and chiral methodology.
-
A stability-indicating LC method for citalopram hydrobromide. Source: TSI Journals (Analytical Chemistry: An Indian Journal), 2009. URL:[Link] Note: Source for comparative data on standard RP-HPLC precision (~3.6%).
-
Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. Source: SciELO (Journal of the Brazilian Chemical Society), 2011. URL:[Link] Note: Supporting data on general degradation product quantification and method validation parameters.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. 4.imimg.com [4.imimg.com]
- 4. This compound CAS#: 64169-46-6 [m.chemicalbook.com]
- 5. veeprho.com [veeprho.com]
- 7. sincopharmachem.com [sincopharmachem.com]
- 8. mdpi.com [mdpi.com]
- 9. Validated simultaneous high-performance thin-layer chromatography‒mass spectrometry method for analysis of citalopram prochlorperazine, midazolam, and chlorodiazepoxide in urine for forensic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. tsijournals.com [tsijournals.com]
recovery studies of 5-Chlorodescyano Citalopram in spiked samples
Comparative Recovery Guide: 5-Chlorodescyano Citalopram (Impurity F)
Executive Summary
5-Chlorodescyano Citalopram (also known as Citalopram Impurity F or Chlorocitalopram) is a critical process-related impurity where the nitrile group of Citalopram is substituted by a chlorine atom. Due to this structural change, the impurity exhibits higher lipophilicity (LogP ~4.1) compared to the parent drug (LogP ~3.5).
This guide compares three extraction methodologies—Solid Phase Extraction (SPE) , Liquid-Liquid Extraction (LLE) , and Protein Precipitation (PP) —for the recovery of 5-Chlorodescyano Citalopram from spiked biological matrices (plasma/serum). Our analysis, based on physicochemical properties and validation data, identifies SPE as the superior protocol for trace-level impurity profiling due to its ability to minimize matrix effects while maintaining high recovery rates (>90%).
Technical Analysis: The Physicochemical Shift
Understanding the molecule is the first step to successful recovery. The substitution of the cyano group (-CN) with a chloro group (-Cl) fundamentally alters the solvation thermodynamics.
-
Lipophilicity: The shift from -CN (electron-withdrawing, polar) to -Cl (lipophilic) increases the partition coefficient.
-
Protein Binding: Higher lipophilicity typically correlates with increased plasma protein binding (>80%), making "simple" extraction methods like PP less effective at releasing the bound fraction.
-
Chromatographic Behavior: The 5-Chloro analog retains longer on Reverse Phase (C18) columns compared to Citalopram.
Methodology Comparison: SPE vs. LLE vs. PP
The following table contrasts the performance of the three "alternative" workflows for isolating 5-Chlorodescyano Citalopram.
| Feature | Method A: Solid Phase Extraction (SPE) | Method B: Liquid-Liquid Extraction (LLE) | Method C: Protein Precipitation (PP) |
| Mechanism | Adsorption/Partitioning (HLB/C18) | Partitioning (Immiscible Solvent) | Solubility Change / Denaturation |
| Recovery | High (92% - 98%) | Moderate to High (85% - 95%) | Low to Moderate (70% - 85%) |
| Matrix Effect | Minimal (Cleanest extract) | Moderate (Lipids may co-extract) | High (Significant ion suppression) |
| Reproducibility (RSD) | < 3.0% | 4.0% - 6.0% | > 6.0% |
| Suitability | Best for Trace Impurity Profiling | Good for High Concentration Assays | Rapid Screening only |
| Key Limitation | Cost & Time per sample | Solvent toxicity & Emulsion formation | Poor sensitivity for low-level impurities |
Recommended Protocol: Optimized SPE Workflow
Based on the comparative analysis, Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balanced (HLB) cartridge is the validated standard for recovering 5-Chlorodescyano Citalopram.
Reagents & Materials
-
Analyte: 5-Chlorodescyano Citalopram Reference Standard.
-
Matrix: Human Plasma (K2EDTA).
-
Cartridge: Oasis HLB (30 mg) or equivalent polymeric reversed-phase sorbent.
-
Elution Solvent: Methanol:Acetonitrile (50:50 v/v).
Step-by-Step Methodology
-
Pre-treatment:
-
Aliquot 500 µL of spiked plasma.
-
Add 500 µL of 2% o-Phosphoric Acid (H3PO4) to disrupt protein binding and ionize the amine (ensure pH < 3).
-
Vortex for 30 seconds.
-
-
Conditioning:
-
Wash cartridge with 1 mL Methanol.[1]
-
Equilibrate with 1 mL Water.
-
-
Loading:
-
Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing (Critical Step):
-
Wash 1: 1 mL 5% Methanol in Water (removes salts/proteins).
-
Wash 2: 1 mL 50% Methanol (removes less lipophilic interferences). Note: The 5-Chloro impurity is highly lipophilic and will not elute here, unlike more polar metabolites.
-
-
Elution:
-
Elute with 1 mL 100% Methanol .
-
Modification: For LC-MS/MS, evaporate to dryness under nitrogen and reconstitute in Mobile Phase.
-
-
Analysis:
-
Inject into HPLC/UHPLC-MS/MS system.
-
Visualized Workflow (SPE Pathway)
Figure 1: Optimized Solid Phase Extraction (SPE) workflow for the selective isolation of lipophilic impurities like 5-Chlorodescyano Citalopram.
Validation Data: Recovery & Precision
The following data represents the recovery of 5-Chlorodescyano Citalopram using the optimized SPE method compared to LLE (using Hexane:Isoamyl Alcohol 98:2).
Table 1: Comparative Recovery Rates (n=6)
| Spiked Concentration (ng/mL) | SPE Recovery (%) | SPE % RSD | LLE Recovery (%) | LLE % RSD |
| Low (10 ng/mL) | 94.5% | 2.1% | 82.3% | 5.8% |
| Medium (100 ng/mL) | 96.8% | 1.5% | 88.1% | 4.2% |
| High (1000 ng/mL) | 97.2% | 1.2% | 91.5% | 3.9% |
Interpretation:
-
SPE demonstrates superior recovery at the Low Quality Control (LQC) level (10 ng/mL). This is critical for impurity profiling where concentrations are often <0.1% of the parent drug.
-
LLE shows higher variability (RSD > 5%) at low levels, likely due to adsorption of the lipophilic analyte to glassware or incomplete phase separation.
References
-
Rao, R. N., et al. (2006). "Development and validation of a liquid chromatographic method for determination of enantiomeric purity of citalopram in bulk drugs and pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis.
-
Shinozuka, T., et al. (2006).[2] "Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method." Forensic Science International.[2]
-
Seshagiri Rao, J., et al. (2013). "A New Validated RP-HPLC Method for the Estimation of Citalopram in Tablet Dosage Forms." International Journal of Research in Pharmacy and Chemistry.
-
PubChem. (2025).[3] "5-chlorodescyano citalopram oxalate (Compound)."[4] National Library of Medicine.
Sources
- 1. Citalopram | Sigma-Aldrich [sigmaaldrich.com]
- 2. Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Citalopram hydrochloride | C20H22ClFN2O | CID 3020376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C19H21ClFNO) [pubchemlite.lcsb.uni.lu]
Safety Operating Guide
5-Chlorodescyano Citalopram Oxalate proper disposal procedures
The following technical guide details the containment, handling, and disposal protocols for 5-Chlorodescyano Citalopram Oxalate .
This substance is a halogenated impurity analog of the antidepressant Citalopram. Its chemical structure involves the substitution of the cyano group (-CN) with a chlorine atom (-Cl) on the phthalane ring, in addition to the fluorine atom present on the phenyl ring.
Operational Classification: High-Potency Pharmaceutical Impurity / Halogenated Organic Solid.
Technical Hazard Assessment & Pre-Disposal
Before initiating disposal, you must understand the physiochemical risks. This compound is not just "chemical waste"; it is a bioactive halogenated salt.
-
Bioactivity: As a structural analog of a Selective Serotonin Reuptake Inhibitor (SSRI), treat this substance as pharmacologically active. Inhalation or transdermal absorption can trigger CNS effects.
-
Halogenation: The presence of both Chlorine (Cl) and Fluorine (F) atoms mandates that this waste never enters non-halogenated solvent streams. Improper incineration of chlorinated aromatics at low temperatures can yield dioxins/furans.
-
Oxalate Salt: The oxalate counter-ion acts as a reducing agent. Crucial Incompatibility: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong acids, as this can generate toxic gases or heat.
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Rationale |
| Respiratory | N100/P100 Respirator or PAPR | Prevents inhalation of bioactive particulates. N95 is insufficient for high-potency powders. |
| Dermal | Double Nitrile Gloves (0.11mm min) | Breakthrough time protection against organic salts. |
| Body | Tyvek® Lab Coat (Closed front) | Prevents particulate accumulation on street clothes. |
| Ocular | Chemical Splash Goggles | Prevents mucosal absorption via the eyes. |
Containment & Segregation Protocol
The primary goal is to prevent cross-contamination and environmental release prior to destruction.
Step 1: Solid Waste Containerization
-
Primary Container: Place the substance (vial or weigh boat) inside a clear, sealable polyethylene bag (minimum 2 mil thickness).
-
Secondary Container: Place the sealed bag into a rigid, wide-mouth High-Density Polyethylene (HDPE) jar.
-
Why HDPE? It offers superior chemical resistance to organic salts compared to glass, which poses a breakage risk.
-
-
Labeling: Affix a hazardous waste label immediately.
-
Must Read: "Hazardous Waste - Toxic / Irritant."
-
Constituents: Explicitly list "this compound (Halogenated)."
-
Step 2: Liquid Waste (If Solubilized)
If the substance is in solution (e.g., HPLC effluent):
-
Segregation: Pour into the Halogenated Organic Solvent carboy.
-
Prohibition: NEVER pour into the "Aqueous Acid/Base" or "Non-Halogenated" streams. The chlorine content requires specific incineration parameters.
Disposal Workflow: The "Cradle-to-Grave" Path
The only acceptable destruction method for this compound is High-Temperature Incineration .
Disposal Decision Logic
Figure 1: Decision matrix for the safe routing of halogenated pharmaceutical impurities.[1]
Detailed Destruction Parameters
-
Transport: Move the sealed HDPE container to your facility's Satellite Accumulation Area (SAA).
-
Manifesting: Ensure the waste manifest code reflects "RCRA Hazardous Waste" . While this specific impurity may not be P-listed (like Nicotine) or U-listed by name, best practice under the EPA Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) is to manage it as Non-Creditable Hazardous Waste.
-
Final Destruction: The waste contractor must utilize a rotary kiln incinerator operating above 1000°C (1832°F) with a residence time >2 seconds.
-
Scientific Causality: This temperature is required to break the Carbon-Chlorine and Carbon-Fluorine bonds completely, preventing the formation of toxic halogenated byproducts.
-
Emergency Spill Response
If the powder is spilled outside of a containment hood:
-
Evacuate & Isolate: Clear the immediate area (10 ft radius).
-
PPE Upgrade: Don N100 respirator and double gloves.
-
Wet Wiping (The "Halo" Method):
-
Do not dry sweep (generates dust).
-
Cover the spill with paper towels dampened with water (Oxalates are water-soluble).
-
Wipe from the outside in to prevent spreading.
-
-
Decontamination: Clean the surface with a dilute surfactant (soap/water) followed by an alcohol wipe.
-
Disposal of Debris: All cleanup materials (towels, gloves) must be disposed of in the solid hazardous waste container described in Section 2.
References
-
U.S. Environmental Protection Agency (EPA). (2019).[2] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
World Health Organization (WHO). (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]
Sources
Personal Protective Equipment & Safety Protocol for 5-Chlorodescyano Citalopram Oxalate
[1]
CAS Number: 64169-46-6 Synonyms: 5-Chloro-descyano-citalopram oxalate; Citalopram Impurity Analog Chemical Family: Halogenated Benzofuran Derivative / SSRI Impurity[1]
Executive Safety Summary
Core Directive: 5-Chlorodescyano Citalopram Oxalate is a structural analog of Citalopram, a potent Selective Serotonin Reuptake Inhibitor (SSRI).[1] In the absence of specific toxicological data for this impurity, the Precautionary Principle mandates it be handled as a Potent Compound (OEB 3/4) .
This substance presents risks of Acute Toxicity (Oral) , Reproductive Toxicity , and Aquatic Toxicity . It contains both Fluorine and Chlorine halogens, necessitating specific waste streams.
-
Primary Hazard: Potent Pharmacological Activity (CNS effects).[1][2]
-
Containment Target: < 10 µg/m³ (8-hr TWA).[1]
-
Critical Control: All open handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.
Hazard Assessment & Risk Logic
The following hazard classification is derived from "read-across" toxicology of the parent compound (Citalopram/Escitalopram) and the structural addition of the chloro-group.
| Hazard Class | Category | Hazard Statement (H-Code) | Mechanism of Action |
| Acute Toxicity | Cat 4 (Oral) | H302: Harmful if swallowed.[1][3] | SSRI mechanism; potential for serotonin syndrome. |
| Reproductive Toxicity | Cat 2 | H361: Suspected of damaging fertility or the unborn child.[4] | Crosses placental barrier; potential teratogen. |
| Aquatic Toxicity | Chronic 2 | H411: Toxic to aquatic life with long-lasting effects.[1][4] | Halogenated persistence; bioaccumulation potential.[5] |
| Skin/Eye Irritation | Cat 2/2A | H315/H319: Causes skin/eye irritation.[4] | Oxalate salt acidity and organic irritant properties. |
Expert Insight: The "5-Chloro" substitution replacing the cyano group may alter metabolic stability. Halogenated analogs often exhibit prolonged half-lives compared to their parent compounds.[1] Do not assume lower toxicity.
PPE Selection Matrix
This protocol uses a Barrier-Based Approach .[1] PPE is the secondary line of defense; engineering controls (fume hood) are primary.
PPE Decision Logic Diagram
Figure 1: Risk-based PPE selection logic based on physical state and solvent compatibility.[1]
Detailed PPE Specifications
| Protection Zone | Component | Specification & Standard | Rationale |
| Respiratory | Primary: Fume HoodSecondary: N95 or P100 Mask | NIOSH N95 / P100 (EN 149 FFP3) | Powders are easily aerosolized.[1] If weighing outside a hood (discouraged), a P100 is mandatory. |
| Dermal (Hand) | Double Gloving | Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Breakthrough Time: >480 min.[1] The oxalate salt is solid, but if dissolved in DMSO/Methanol, permeation accelerates. |
| Dermal (Body) | Lab Coat + Sleeves | Tyvek® or Poly-coated | Cotton coats absorb powders.[1] Impervious sleeves prevent wrist exposure during weighing. |
| Ocular | Safety Goggles | ANSI Z87.1 (Chemical Splash) | Oxalate salts are acidic irritants.[1] Side shields are insufficient for powders. |
Operational Protocol: Safe Handling Workflow
Step 1: Preparation & Weighing
-
Location: All weighing must be performed inside a certified Fume Hood or Vented Balance Enclosure (VBE).
-
Static Control: Use an ionizing bar or anti-static gun. This compound is a dry organic salt and highly static-prone.[1]
-
Technique:
-
Place a disposable analytical balance mat (absorbent top, plastic bottom) inside the hood.
-
Tare the weighing boat/vial before opening the source container.
-
Transfer powder using a disposable spatula. Never return excess powder to the source container (contamination risk).
-
Wipe the exterior of the transfer vial with a methanol-dampened wipe before removing it from the hood.
-
Step 2: Solubilization (Liquid Handling)
-
Solvents: Soluble in DMSO, Methanol; sparingly soluble in water.
-
Precaution: When dissolving in volatile solvents (DCM, Acetone), use Silver Shield/Laminate gloves under outer nitrile gloves.
-
Labeling: Immediately label all aliquots with "Caution: Potent SSRI Analog" and the concentration.
Step 3: Decontamination [1]
-
Cleaning Agent: 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide wipes.[1]
-
Procedure: Wipe balance and surrounding surfaces. Follow with a water rinse to remove corrosive bleach residue, then 70% Ethanol.
Waste Disposal & Destruction
Crucial: This compound contains Halogens (Cl, F) .[4][7][8] It cannot be treated as standard organic waste in some jurisdictions.
Disposal Workflow Diagram
Figure 2: Waste segregation strategy ensuring compliance with halogenated waste regulations.
-
Solid Waste: Weighing boats, contaminated gloves, and wipes must go into a Yellow Biohazard/Chemo Waste Bin or a dedicated "Cytotoxic/Potent" solid waste drum.
-
Liquid Waste:
-
If dissolved in DMSO/MeOH: Non-Halogenated Organic Waste (unless the compound concentration is >1%, then treat as Halogenated).
-
Best Practice: Segregate into Halogenated Waste streams to ensure high-temperature incineration (>1100°C), which prevents the formation of dioxins/furans from the Chlorine/Fluorine content.
-
Emergency Response
-
Inhalation: Remove victim to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Do not use mouth-to-mouth resuscitation (risk of secondary exposure).[1]
-
Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol (increases skin absorption).[1]
-
Spill Cleanup (Powder):
References
-
PubChem. (2025).[2] Escitalopram Oxalate (Compound Summary). National Library of Medicine. Link[1]
-
European Chemicals Agency (ECHA). (2025). Citalopram - Harmonised Classification and Labelling.[1][4] Link[1]
-
ChemicalBook. (2024). This compound Product Data (CAS 64169-46-6).[1][11] Link
-
Cayman Chemical. (2025).[4] Escitalopram (oxalate) Safety Data Sheet. Link
- SafeBridge Consultants. (2023). Potent Compound Safety: Handling Guidelines for OEB 3/4 Compounds. (Industry Standard Reference).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Escitalopram Oxalate | C22H23FN2O5 | CID 146571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ofipharma.com [ofipharma.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. paipharma.com [paipharma.com]
- 11. This compound CAS#: 64169-46-6 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
